ICeD-2
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H29N3O |
|---|---|
Molecular Weight |
327.5 g/mol |
IUPAC Name |
(2S)-2-amino-1-(1,3-dihydroisoindol-2-yl)-2-(4-pyrrolidin-1-ylcyclohexyl)ethanone |
InChI |
InChI=1S/C20H29N3O/c21-19(15-7-9-18(10-8-15)22-11-3-4-12-22)20(24)23-13-16-5-1-2-6-17(16)14-23/h1-2,5-6,15,18-19H,3-4,7-14,21H2/t15?,18?,19-/m0/s1 |
InChI Key |
SYXDQNGJEXFDND-PPSBMQLTSA-N |
Isomeric SMILES |
C1CCN(C1)C2CCC(CC2)[C@@H](C(=O)N3CC4=CC=CC=C4C3)N |
Canonical SMILES |
C1CCN(C1)C2CCC(CC2)C(C(=O)N3CC4=CC=CC=C4C3)N |
Origin of Product |
United States |
Foundational & Exploratory
Unlocking a Novel "Shock and Kill" Strategy: The ICeD-2 Mechanism in HIV-1 Infected Cells
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Eradicating the latent HIV-1 reservoir remains the primary obstacle to a cure. A promising new strategy, termed "Induction of Cell Death-2" (ICeD-2), leverages the targeted elimination of HIV-1 infected cells through a novel mechanism involving HIV-1 protease-dependent pyroptosis. This technical guide provides an in-depth analysis of the this compound mechanism, focusing on the inhibition of Dipeptidyl Peptidase 9 (DPP9) to sensitize the CARD8 inflammasome, leading to the selective destruction of cells harboring active HIV-1. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of a sterilizing cure for HIV-1.
Introduction: The Challenge of HIV-1 Latency
Current antiretroviral therapy (ART) effectively suppresses HIV-1 replication to undetectable levels in the blood. However, the virus persists in a dormant state within latently infected resting CD4+ T cells, forming a stable viral reservoir.[1] If ART is discontinued, the virus rebounds from this reservoir. The "shock and kill" strategy aims to reactivate these latent viruses ("shock") and then eliminate the newly activated cells ("kill").[2][3] The this compound mechanism represents a novel "kill" strategy that is intrinsically linked to viral protein production, offering a high degree of specificity for infected cells.
The Core Mechanism: DPP9 Inhibition and CARD8 Inflammasome Activation
The central tenet of the this compound mechanism is the strategic inhibition of Dipeptidyl Peptidase 9 (DPP9), a negative regulator of the CARD8 inflammasome.[1][4][5] In its natural state, DPP9 binds to the C-terminal fragment of CARD8, preventing its activation.[2]
The key steps of the this compound mechanism are as follows:
-
DPP9 Inhibition: Small molecule inhibitors, such as Val-boroPro (VbP), block the enzymatic activity of DPP9.[1][4][5] This inhibition disrupts the interaction between DPP9 and CARD8.
-
HIV-1 Protease Activity: In an HIV-1 infected cell producing new viral particles, the HIV-1 protease is active. This protease is essential for cleaving viral polyproteins into mature, functional proteins.
-
CARD8 Cleavage and Activation: The active HIV-1 protease recognizes and cleaves the N-terminus of CARD8.[5][6]
-
Inflammasome Assembly: The cleavage of CARD8, coupled with its release from DPP9 inhibition, triggers the assembly of the CARD8 inflammasome.
-
Caspase-1 Activation and Pyroptosis: The assembled inflammasome activates Caspase-1, which in turn cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD inserts into the cell membrane, forming pores and leading to a lytic, pro-inflammatory form of cell death known as pyroptosis.[7][8]
This mechanism ensures that cell death is specifically triggered in cells with active HIV-1 protease, thus targeting the very cells that contribute to viral rebound.
Quantitative Data Summary
The following tables summarize the key quantitative findings from studies investigating the this compound mechanism.
Table 1: Efficacy of DPP9 Inhibitor (Val-boroPro) in Killing HIV-1 Infected Cells
| Treatment | Target Cells | Outcome | Result | Reference |
| Val-boroPro (VbP) (1 µM) | HIV-1-infected primary CD4+ T cells | Percentage of infected cell killing | Significant increase in killing compared to untreated controls. | [6] |
Table 2: Synergistic Effect of Val-boroPro (VbP) with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
| NNRTI | VbP Concentration | Target Cells | EC50 Fold Change (Log) | Statistical Significance | Reference |
| Efavirenz (EFV) | Increasing concentrations | HIV-1-infected primary CD4+ T cells | Up to -1.1 | P < 0.0001 | [2][6] |
| Rilpivirine (RPV) | Increasing concentrations | HIV-1-infected primary CD4+ T cells | Up to -1.1 | P < 0.0001 | [2][6] |
EC50: Half-maximal effective concentration.
Table 3: Dose-Response of NNRTIs with and without VbP in the Presence of Human Serum
| Treatment | Condition | Target Cells | Outcome | Reference |
| Efavirenz (EFV) | With 1 µM VbP and Human Serum | HIV-1-infected primary CD4+ T cells | Overcomes the inhibitory effect of human serum on NNRTI efficacy. | [6] |
Experimental Protocols
This section details the methodologies for key experiments used to elucidate the this compound mechanism.
In Vitro HIV-1 Infection and Cell Killing Assay
Objective: To assess the ability of DPP9 inhibitors, alone or in combination with other agents, to kill HIV-1 infected cells.
Protocol:
-
Isolation of Primary CD4+ T cells: Peripheral blood mononuclear cells (PBMCs) are isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD4+ T cells are then purified by negative selection using magnetic beads.
-
Cell Activation and Infection: Purified CD4+ T cells are activated with anti-CD3/CD28 antibodies and IL-2 for 48-72 hours. Activated cells are then infected with a replication-competent HIV-1 reporter virus (e.g., NL4-3-GFP).
-
Drug Treatment: Three days post-infection, the infected cells are treated with the DPP9 inhibitor (e.g., Val-boroPro) at various concentrations, with or without NNRTIs (e.g., Efavirenz, Rilpivirine).
-
Assessment of Cell Viability: After 48 hours of drug treatment, the percentage of viable, infected (GFP-positive) cells is determined by flow cytometry. Cell death is quantified by the reduction in the percentage of GFP-positive cells in treated versus untreated cultures.
-
Toxicity Assay: To assess drug toxicity on uninfected cells, a parallel experiment is conducted using uninfected, activated CD4+ T cells. Cell viability is measured using a metabolic assay such as the MTS assay.[6]
DPP9 Inhibition Assay
Objective: To measure the inhibitory activity of a compound against DPP9.
Protocol:
-
Reagents: Recombinant human DPP9 enzyme, a fluorogenic DPP substrate (e.g., Gly-Pro-AMC), assay buffer, and the test inhibitor.
-
Assay Setup: The assay is performed in a 96-well microtiter plate. Each well contains the assay buffer, recombinant DPP9 enzyme, and the test inhibitor at various concentrations.
-
Enzyme Reaction: The reaction is initiated by adding the fluorogenic substrate to each well.
-
Fluorescence Measurement: The plate is incubated at 37°C, and the fluorescence generated from the cleavage of the substrate is measured kinetically using a fluorescence plate reader.
-
Data Analysis: The rate of substrate cleavage is calculated from the fluorescence measurements. The inhibitory activity of the test compound is determined by comparing the reaction rates in the presence and absence of the inhibitor. The IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is then calculated.[9][10][11]
Pyroptosis Detection Assay
Objective: To confirm that cell death occurs via pyroptosis.
Protocol:
-
Lactate Dehydrogenase (LDH) Release Assay:
-
Culture supernatants from the cell killing assay (Section 4.1) are collected.
-
The amount of LDH released from cells with compromised membrane integrity is quantified using a colorimetric LDH cytotoxicity assay kit. A significant increase in LDH release in treated infected cells compared to controls is indicative of lytic cell death.[7][12]
-
-
Caspase-1 Activation Assay:
-
Infected cells are treated with the test compound.
-
Cell lysates are collected and analyzed for the presence of the active (cleaved) form of Caspase-1 (p20 subunit) by Western blotting.
-
Alternatively, a fluorescently labeled inhibitor of caspases (FLICA) probe specific for active Caspase-1 can be used to detect activated Caspase-1 in single cells by flow cytometry.[7]
-
-
Gasdermin D Cleavage Assay:
-
Cell lysates from treated infected cells are analyzed by Western blotting for the cleavage of full-length GSDMD into its N-terminal and C-terminal fragments. The presence of the N-terminal fragment is a hallmark of pyroptosis.
-
Visualizations: Signaling Pathways and Experimental Workflows
Signaling Pathway of the this compound Mechanism
Caption: Signaling pathway of the this compound mechanism in an HIV-1 infected cell.
Experimental Workflow for In Vitro Cell Killing Assay
Caption: Workflow for assessing in vitro killing of HIV-1 infected cells.
Conclusion and Future Directions
The this compound mechanism, centered on the inhibition of DPP9 to unleash the CARD8 inflammasome's ability to sense HIV-1 protease activity, presents a highly specific and potent strategy for eliminating HIV-1 infected cells. The synergistic activity with NNRTIs and the potential to overcome the inhibitory effects of human serum highlight its therapeutic promise. Future research should focus on the development of more potent and selective DPP9 inhibitors with favorable pharmacokinetic and safety profiles. Furthermore, in vivo studies in relevant animal models are crucial to validate the efficacy of this approach in reducing the latent HIV-1 reservoir. The this compound mechanism offers a significant advancement in the "shock and kill" paradigm and a promising new avenue in the quest for an HIV-1 cure.
References
- 1. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Pyroptosis drives CD4 T-cell depletion in HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 8. stacks.cdc.gov [stacks.cdc.gov]
- 9. Establishment of a selective evaluation method for DPP4 inhibitors based on recombinant human DPP8 and DPP9 proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DPP9 Assay Kit | Creative BioMart – Assay Kit [creativebiomart.net]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
The Role of ICeD-2 in CARD8 Inflammasome Activation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide delineates the role and mechanism of ICeD-2, a potent small molecule inhibitor of Dipeptidyl Peptidase 9 (DPP9), in the activation of the Caspase Recruitment Domain-containing protein 8 (CARD8) inflammasome. This compound serves as a critical tool compound for elucidating the intricate signaling pathways governing CARD8-mediated pyroptosis. This document provides a comprehensive overview of the molecular interactions, quantitative activity of this compound, detailed experimental protocols for assessing CARD8 inflammasome activation, and the synergistic potential of this compound with other therapeutic agents.
Introduction: The CARD8 Inflammasome
The innate immune system relies on a sophisticated network of intracellular sensors to detect pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs). Among these are the inflammasomes, multi-protein complexes that, upon activation, trigger inflammatory cascades and a form of programmed cell death known as pyroptosis. The CARD8 inflammasome is a recently characterized platform that plays a crucial role in sensing the activity of certain intracellular proteases, including the HIV-1 protease.
CARD8 is a cytosolic protein that, under normal physiological conditions, is held in an inactive state through its interaction with DPP9. Upon specific triggers, this inhibition is relieved, leading to the autoproteolysis of CARD8 and the release of its C-terminal fragment. This fragment then oligomerizes to form the active inflammasome, which recruits and activates pro-caspase-1. Active caspase-1 subsequently cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and the induction of pyroptosis, as well as the maturation and secretion of pro-inflammatory cytokines like IL-1β and IL-18.
This compound: A Potent Modulator of the CARD8 Inflammasome
This compound ("inducer of cell death-2") is a potent and selective tool compound identified through phenotypic screening for its ability to kill HIV-1 infected cells. Mechanistic studies have revealed that this compound functions by modulating the activity of DPP9, a serine protease that acts as a negative regulator of the CARD8 inflammasome.
Mechanism of Action
This compound inhibits the enzymatic activity of DPP9. This inhibition disrupts the stable complex between DPP9 and the N-terminal region of CARD8. The destabilization of this complex leads to the proteasomal degradation of the N-terminal fragment of CARD8. The release from this autoinhibition allows the C-terminal fragment of CARD8, containing the CARD domain, to self-oligomerize and form a scaffold for the recruitment and activation of pro-caspase-1. This initiates the downstream signaling cascade culminating in GSDMD cleavage and pyroptosis.
This compound mediated activation of the CARD8 inflammasome.
Quantitative Data: In Vitro Activity of this compound
The potency and selectivity of this compound have been characterized against several dipeptidyl peptidases. The half-maximal inhibitory concentration (IC50) values demonstrate its high potency for DPP9.
| Target Enzyme | IC50 (µM) | Selectivity vs. DPP9 |
| DPP9 | 0.0009 | - |
| DPP8 | 0.024 | 27-fold |
| DPP4 | 3.5 | 3889-fold |
| FAP | >20 | >22222-fold |
Data compiled from published literature.
Experimental Protocols
The following section provides detailed methodologies for key experiments to investigate the role of this compound in CARD8 inflammasome activation.
Chemoproteomic Analysis for Target Identification
This protocol outlines a general workflow for identifying the cellular targets of a small molecule inhibitor like this compound using a chemoproteomic approach.
Chemoproteomics workflow for target identification.
Methodology:
-
Probe Synthesis: Synthesize an analog of this compound containing a clickable handle, such as a terminal alkyne.
-
Cell Treatment: Treat relevant cell lines (e.g., THP-1 monocytes) with the alkyne-modified this compound probe for a specified duration. Include appropriate controls such as vehicle (DMSO) and a competition experiment with an excess of unmodified this compound.
-
Cell Lysis: Harvest and lyse the cells in a buffer compatible with click chemistry.
-
Click Chemistry: Perform a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to attach a biotin-azide reporter tag to the alkyne-probe-labeled proteins.
-
Enrichment: Use streptavidin-coated beads to enrich the biotinylated proteins from the cell lysate.
-
Elution and Digestion: Elute the bound proteins from the beads and digest them into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Identify and quantify the enriched proteins by searching the MS/MS data against a protein database. Proteins that are significantly enriched in the probe-treated sample compared to the control and competition samples are considered potential targets of this compound.
Measuring Pyroptosis via LDH Release Assay
Lactate dehydrogenase (LDH) is a cytosolic enzyme that is released into the culture supernatant upon loss of plasma membrane integrity, a hallmark of pyroptosis.
Methodology:
-
Cell Seeding: Seed cells (e.g., THP-1 monocytes) in a 96-well plate at an appropriate density. For THP-1 cells, priming with Phorbol 12-myristate 13-acetate (PMA) may be required to induce differentiation into macrophage-like cells.
-
Treatment: Treat the cells with a dose-range of this compound. Include a negative control (vehicle) and a positive control for maximum LDH release (e.g., cell lysis buffer).
-
Incubation: Incubate the plate for a specified time (e.g., 4-24 hours) at 37°C in a CO2 incubator.
-
Supernatant Collection: After incubation, centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
LDH Assay: Perform the LDH assay on the collected supernatants according to the manufacturer's instructions of a commercially available kit. This typically involves the addition of a reaction mixture containing a substrate for LDH and a tetrazolium salt that is reduced to a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the formazan product at the appropriate wavelength (typically 490 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity for each treatment condition relative to the maximum LDH release control. Plot the dose-response curve to determine the EC50 of this compound for inducing pyroptosis.
Quantification of IL-1β Secretion by ELISA
Activation of the CARD8 inflammasome leads to the processing and secretion of IL-1β. Enzyme-linked immunosorbent assay (ELISA) is a sensitive method to quantify the amount of secreted IL-1β in the cell culture supernatant.
Methodology:
-
Cell Seeding and Priming: Seed cells (e.g., PMA-differentiated THP-1 cells) in a multi-well plate. Prime the cells with a TLR agonist such as lipopolysaccharide (LPS) for several hours to induce the expression of pro-IL-1β.
-
Treatment: After priming, replace the medium and treat the cells with a dose-range of this compound.
-
Incubation: Incubate the cells for a specified duration to allow for inflammasome activation and cytokine secretion.
-
Supernatant Collection: Collect the cell culture supernatants.
-
ELISA: Perform the IL-1β ELISA on the supernatants according to the manufacturer's protocol. This typically involves capturing the IL-1β with a specific antibody, followed by detection with a second, enzyme-conjugated antibody and a colorimetric substrate.
-
Absorbance Measurement and Data Analysis: Measure the absorbance and calculate the concentration of IL-1β in each sample based on a standard curve.
Synergistic Activity with Efavirenz in HIV-1 Infected Cells
This compound has been shown to exhibit synergistic efficacy in killing HIV-1 infected cells when used in combination with the non-nucleoside reverse transcriptase inhibitor (NNRTI) efavirenz. Efavirenz can promote the premature activation of the HIV-1 protease within infected cells. This prematurely activated viral protease can then cleave the N-terminus of CARD8, initiating inflammasome activation and pyroptosis. This compound, by inhibiting DPP9, lowers the threshold for CARD8 activation, thus creating a synergistic effect with the protease activity induced by efavirenz.
Assessing Synergy: Experimental Approach
A quantitative assessment of the synergy between this compound and efavirenz can be performed using a checkerboard assay and analyzing the data with methods such as the Bliss independence model or Loewe additivity model.
Methodology:
-
Cell Infection: Infect a suitable cell line (e.g., primary CD4+ T cells or a T-cell line) with HIV-1.
-
Checkerboard Assay Setup: In a multi-well plate, create a matrix of drug concentrations by serially diluting this compound along the rows and efavirenz along the columns.
-
Treatment and Incubation: Add the infected cells to the wells containing the drug combinations and incubate for a period sufficient to observe cell death.
-
Viability Assay: Measure cell viability in each well using a suitable assay, such as one based on ATP levels (e.g., CellTiter-Glo) or a fluorescent live/dead stain.
-
Synergy Analysis: Analyze the data using specialized software (e.g., SynergyFinder) to calculate synergy scores and generate synergy maps. This will provide a quantitative measure of the synergistic, additive, or antagonistic effects of the drug combination.
Conclusion
This compound is an invaluable pharmacological tool for the study of the CARD8 inflammasome. Its high potency and selectivity for DPP9 allow for the precise interrogation of the role of this enzyme in regulating CARD8 activation. The experimental protocols provided in this guide offer a framework for researchers to investigate the mechanism of this compound, quantify its effects on pyroptosis and cytokine secretion, and explore its synergistic potential with other therapeutic agents. A thorough understanding of the this compound-CARD8 axis will be instrumental in the development of novel therapeutic strategies targeting inflammasome-mediated diseases and viral infections.
ICeD-2: A Selective Dipeptidyl Peptidase 8/9 Inhibitor
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction: ICeD-2 is a potent and selective small-molecule inhibitor of the intracellular serine proteases Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9).[1][2] Unlike other members of the dipeptidyl peptidase family, such as DPP4, DPP8 and DPP9 are primarily located in the cytoplasm.[3] this compound has emerged as a critical research tool for elucidating the biological functions of DPP8 and DPP9, which are implicated in various cellular processes including immune regulation, cell death, and energy metabolism.[3][4][5] Notably, its ability to induce pyroptotic cell death in specific cell types has made it a compound of interest in fields such as oncology and virology, particularly for its potential to eliminate HIV-1 infected cells.[1][6]
Mechanism of Action
This compound exerts its biological effects by directly inhibiting the enzymatic activity of DPP8 and DPP9.[1] These enzymes are responsible for cleaving N-terminal dipeptides from polypeptides where proline is in the penultimate position.[3] The inhibition of DPP8/9 by compounds like this compound triggers a specific form of programmed cell death known as pyroptosis.[3][7]
This process is mediated through the activation of the inflammasome sensors NLRP1 and CARD8.[2][3][5] In their inactive state, the N-termini of NLRP1 and CARD8 are sequestered by DPP8/9.[3] Upon inhibition of DPP8/9 by this compound, this interaction is disrupted, leading to the autoproteolysis of NLRP1 or CARD8.[3] This releases a C-terminal fragment that recruits and activates pro-caspase-1.[3] Activated caspase-1 then cleaves Gasdermin D (GSDMD), and the N-terminal fragment of GSDMD oligomerizes to form pores in the cell membrane, leading to cell lysis and the release of pro-inflammatory cytokines.[1][3][7] In THP-1 cells, the effects of this compound are dependent on the presence of CARD8, caspase-1, and GSDMD.[1]
Quantitative Data: Selectivity Profile
This compound demonstrates high selectivity for DPP8 and DPP9 over other peptidases, including DPP4 and DPP7. This selectivity is crucial for minimizing off-target effects and for its utility as a specific probe for DPP8/9 function.
| Target Peptidase | IC50 (nM) | Selectivity Fold (vs. DPP4/7) | Reference |
| DPP8 | ~4 | >3000x | [1] |
| DPP9 | ~11 | >3000x | [1] |
| DPP4 | >10,000 | - | [1] |
| DPP7 | >10,000 | - | [1] |
Note: IC50 values are approximate and can vary based on assay conditions. The data presented is compiled from available literature.
Experimental Protocols
Detailed methodologies for key experiments are provided below. These are generalized protocols based on standard laboratory practices and information from the cited literature.
DPP8/9 Enzymatic Inhibition Assay
This protocol determines the in vitro potency of this compound against DPP8 and DPP9.
Materials:
-
Recombinant human DPP8 and DPP9 enzymes.
-
Assay Buffer: Tris-HCl buffer (pH 7.5) with NaCl and EDTA.
-
Fluorogenic Substrate: Gly-Pro-AMC (Glycyl-L-proline 7-amido-4-methylcoumarin hydrochloride).
-
This compound compound.
-
96-well black microplates.
-
Fluorescence plate reader (Excitation: ~360-380 nm, Emission: ~440-460 nm).
Procedure:
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer to the desired final concentrations.
-
In a 96-well plate, add the diluted this compound solutions. Include a "no inhibitor" control (DMSO vehicle) and a "no enzyme" blank.
-
Add the recombinant DPP8 or DPP9 enzyme to each well (except the blank) and incubate for 15-30 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the Gly-Pro-AMC substrate to all wells.
-
Immediately begin kinetic reading of fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each this compound concentration relative to the "no inhibitor" control.
-
Plot percent inhibition against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC50 value.
Cell-Based Pyroptosis Assay (THP-1 Cells)
This protocol assesses the ability of this compound to induce pyroptosis in a monocytic cell line.
Materials:
-
THP-1 cells (human monocytic cell line).
-
RPMI-1640 medium supplemented with 10% FBS and antibiotics.
-
PMA (Phorbol 12-myristate 13-acetate) for differentiating THP-1 monocytes into macrophages (optional, but recommended).
-
This compound compound.
-
LDH (Lactate Dehydrogenase) cytotoxicity assay kit.
-
Reagents for Western Blotting: RIPA buffer, protease inhibitors, antibodies against Caspase-1 (p20 subunit) and GSDMD (N-terminal fragment).
Procedure:
-
Cell Culture and Treatment:
-
Culture THP-1 cells in RPMI medium.
-
(Optional) Differentiate cells by treating with PMA (e.g., 50-100 ng/mL) for 24-48 hours. Replace with fresh, PMA-free media before the experiment.
-
Treat the cells with various concentrations of this compound for a specified time (e.g., 4-24 hours). Include a vehicle control (DMSO).
-
-
LDH Release Assay (Measures Cell Lysis):
-
After incubation, centrifuge the plates to pellet any intact cells.
-
Carefully collect the supernatant.
-
Measure LDH activity in the supernatant using a commercial LDH cytotoxicity kit according to the manufacturer's instructions.
-
Calculate percent cytotoxicity relative to a "maximum LDH release" control (cells lysed with a lysis buffer).
-
-
Western Blot for Cleaved Caspase-1 and GSDMD:
-
Collect both the cell supernatant and the remaining adherent/pelleted cells.
-
Lyse the cells using RIPA buffer with protease inhibitors.
-
Combine proteins from the supernatant and cell lysate for a total protein sample.
-
Determine protein concentration using a BCA assay.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies specific for the cleaved (active) form of Caspase-1 (p20) and the N-terminal fragment of GSDMD.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. An increase in the cleaved fragments indicates pyroptosis induction.
-
Conclusion
This compound is a highly selective and potent inhibitor of DPP8 and DPP9, serving as an invaluable chemical probe to investigate the roles of these enzymes in cellular signaling. Its well-defined mechanism of action, which involves the induction of CARD8/NLRP1-dependent pyroptosis, provides a clear pathway for studying this form of programmed cell death. The detailed protocols and quantitative data presented in this guide offer a comprehensive resource for researchers and drug development professionals aiming to utilize this compound in their studies of immune regulation, oncology, and infectious diseases.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors [frontiersin.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drughunter.com [drughunter.com]
- 7. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
The Cellular Targets of ICeD-2 in Primary Human Cells: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
ICeD-2 ("inducer of cell death-2") is a novel small molecule compound that has demonstrated potent activity in inducing cell death, particularly in the context of HIV-1 infected cells. This technical guide provides a comprehensive overview of the known cellular targets of this compound in primary human cells, the downstream signaling pathways it modulates, and detailed experimental protocols for studying its mechanism of action. The information presented herein is intended to serve as a valuable resource for researchers in immunology, virology, and drug development.
Primary Cellular Targets of this compound
The primary cellular targets of this compound are the dipeptidyl peptidases 8 and 9 (DPP8 and DPP9), with a more critical role established for DPP9.[1] These enzymes are intracellular serine proteases that cleave X-proline dipeptides from the N-terminus of polypeptides. This compound acts as a potent inhibitor of DPP9, and this inhibition is the initiating event for its downstream cellular effects.
Quantitative Data: Inhibition of DPP9
While this compound has been described as a potent DPP9 inhibitor based on phenotypic screens, specific biochemical assay data detailing its half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) against purified human DPP9 is not yet publicly available in the reviewed literature. For context, other potent DPP9 inhibitors have been characterized with nanomolar efficacy.
Mechanism of Action: CARD8 Inflammasome Activation and Pyroptosis
Inhibition of DPP9 by this compound in primary human cells leads to the activation of the CARD8 (caspase recruitment domain-containing protein 8) inflammasome. This activation triggers a lytic, pro-inflammatory form of programmed cell death known as pyroptosis.
The DPP9-CARD8 Axis
Under normal physiological conditions, DPP9 is believed to restrain the activity of CARD8. The precise mechanism of this regulation is still under investigation, but it is understood that the enzymatic activity of DPP9 is crucial for this inhibition. When this compound binds to and inhibits DPP9, this repressive effect on CARD8 is lifted, leading to its activation.
Downstream Signaling Cascade
The activation of the CARD8 inflammasome initiates a cascade of events culminating in pyroptosis:
-
Caspase-1 Activation: Activated CARD8 recruits and activates pro-caspase-1.
-
Gasdermin D Cleavage: Activated caspase-1 then cleaves Gasdermin D (GSDMD).
-
Pore Formation: The N-terminal fragment of cleaved GSDMD oligomerizes and inserts into the plasma membrane, forming pores.
-
Cell Lysis and Cytokine Release: These pores disrupt the osmotic balance of the cell, leading to cell swelling, lysis (pyroptosis), and the release of pro-inflammatory cytokines such as IL-1β and IL-18.
Signaling Pathway Diagram
Caption: this compound signaling pathway leading to pyroptosis.
Cellular Context: Primary Human Cells Targeted by this compound
The this compound-mediated pyroptotic pathway has been observed in several types of primary human cells:
-
HIV-1 Infected CD4+ T Cells: This is a primary context in which this compound's activity has been characterized. The induction of pyroptosis in these cells is dependent on the activity of the HIV-1 protease.[1]
-
Resting CD4+ and CD8+ T Cells: Uninfected, resting T lymphocytes are also susceptible to this compound-induced pyroptosis.
-
Monocyte-Derived Macrophages (MDMs): These primary immune cells undergo pyroptosis upon treatment with DPP9 inhibitors.
-
Endothelial Cells: Primary human endothelial cells have also been shown to be sensitive to DPP9 inhibitor-induced pyroptosis.
Quantitative Data: Dose-Response of this compound in Primary Human Cells
Specific EC50 values for this compound-induced pyroptosis in different primary human cell types are not yet extensively documented in the public domain. Dose-response studies are crucial to fully characterize the potency and therapeutic window of this compound in these cellular contexts.
Experimental Protocols
This section provides detailed methodologies for key experiments to investigate the cellular targets and mechanism of action of this compound.
Isolation and Culture of Primary Human CD4+ T Cells for HIV-1 Infection
Objective: To obtain a pure population of primary human CD4+ T cells suitable for in vitro HIV-1 infection and subsequent treatment with this compound.
Materials:
-
Leukopaks or whole blood from healthy human donors
-
Ficoll-Paque PLUS
-
Phosphate-buffered saline (PBS)
-
RosetteSep™ Human CD4+ T Cell Enrichment Cocktail
-
RPMI 1640 medium supplemented with 10% fetal bovine serum (FBS), 1% penicillin-streptomycin, and 20 U/mL IL-2
-
Anti-CD3/CD28 magnetic beads for T cell activation
-
Laboratory-adapted or primary HIV-1 isolates
Protocol:
-
Peripheral Blood Mononuclear Cell (PBMC) Isolation:
-
Dilute whole blood 1:1 with PBS.
-
Carefully layer the diluted blood over Ficoll-Paque PLUS in a conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
Carefully aspirate the upper plasma layer and collect the buffy coat layer containing PBMCs.
-
Wash the PBMCs twice with PBS by centrifugation at 300 x g for 10 minutes.
-
-
CD4+ T Cell Enrichment:
-
Resuspend PBMCs in PBS with 2% FBS.
-
Add the RosetteSep™ Human CD4+ T Cell Enrichment Cocktail according to the manufacturer's instructions.
-
Incubate for 20 minutes at room temperature.
-
Layer the cell suspension over Ficoll-Paque PLUS and centrifuge as in step 1.3.
-
Collect the enriched CD4+ T cells from the interface.
-
Wash the cells twice with PBS.
-
-
Activation and Culture:
-
Resuspend the purified CD4+ T cells in complete RPMI 1640 medium with IL-2.
-
Add anti-CD3/CD28 magnetic beads at a bead-to-cell ratio of 1:2.
-
Culture the cells at 37°C and 5% CO2 for 48-72 hours to achieve activation.
-
-
HIV-1 Infection:
-
Remove the activation beads using a magnet.
-
Resuspend the activated CD4+ T cells in a small volume of medium.
-
Add the desired multiplicity of infection (MOI) of HIV-1.
-
Incubate for 2-4 hours at 37°C, mixing gently every 30 minutes.
-
Wash the cells three times with PBS to remove unbound virus.
-
Resuspend the infected cells in fresh complete RPMI 1640 with IL-2 and culture for subsequent experiments.
-
Lactate Dehydrogenase (LDH) Cytotoxicity Assay for Pyroptosis Measurement
Objective: To quantify cell lysis (a hallmark of pyroptosis) by measuring the release of LDH from damaged cells into the culture supernatant.
Materials:
-
LDH cytotoxicity assay kit (e.g., from Promega, Thermo Fisher Scientific)
-
96-well clear-bottom microplates
-
Multichannel pipette
-
Plate reader capable of measuring absorbance at 490 nm
Protocol:
-
Cell Plating and Treatment:
-
Plate the primary human cells (e.g., HIV-infected CD4+ T cells) in a 96-well plate at a density of 1-5 x 10^5 cells/well in 100 µL of culture medium.
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the cells.
-
Include wells for "spontaneous LDH release" (cells with vehicle control) and "maximum LDH release" (cells treated with a lysis buffer provided in the kit).
-
Incubate the plate for the desired treatment duration (e.g., 24-48 hours).
-
-
LDH Assay:
-
Centrifuge the 96-well plate at 250 x g for 5 minutes to pellet the cells.
-
Carefully transfer 50 µL of the supernatant from each well to a new 96-well flat-bottom plate.
-
Prepare the LDH reaction mixture according to the kit manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well of the new plate.
-
Incubate at room temperature for 30 minutes, protected from light.
-
Add 50 µL of the stop solution provided in the kit to each well.
-
Measure the absorbance at 490 nm using a plate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (from wells with medium only) from all readings.
-
Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = 100 * (Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)
-
Western Blot Analysis of Gasdermin D (GSDMD) Cleavage
Objective: To detect the cleavage of GSDMD, a key event in pyroptosis, by western blotting.
Materials:
-
Primary human cells treated with this compound
-
RIPA lysis buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against the N-terminus of GSDMD
-
Primary antibody against a loading control (e.g., GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system for chemiluminescence detection
Protocol:
-
Protein Extraction:
-
Harvest the treated cells and wash with cold PBS.
-
Lyse the cells in RIPA buffer on ice for 30 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant containing the protein lysate.
-
Determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.
-
Load the samples onto an SDS-PAGE gel and run until the dye front reaches the bottom.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-GSDMD-N-terminus antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Apply the ECL substrate and visualize the bands using an imaging system.
-
Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.
-
Experimental Workflow Diagram
Caption: Workflow for studying this compound in HIV-infected T cells.
Conclusion
This compound represents a promising compound that selectively induces pyroptosis in specific primary human cell populations through the inhibition of DPP9 and subsequent activation of the CARD8 inflammasome. This mechanism holds therapeutic potential, particularly for the eradication of HIV-1 infected cells. Further research is warranted to fully elucidate the quantitative aspects of this compound's potency and to explore its efficacy and safety in preclinical models. The experimental protocols provided in this guide offer a robust framework for advancing our understanding of this novel cell death inducer.
References
An In-depth Technical Guide to Pyroptosis Induction by Caspase-1 (ICE)
Disclaimer: The term "ICeD-2" did not yield specific results in scientific literature searches and is likely a non-standard term. This guide will focus on the well-established role of Interleukin-1 Converting Enzyme (ICE), also known as Caspase-1 , a key mediator of pyroptosis.
This technical guide provides a comprehensive overview of the molecular mechanisms, experimental protocols, and key data related to the induction of pyroptosis by Caspase-1 (ICE). It is intended for researchers, scientists, and drug development professionals working in the fields of immunology, cell biology, and inflammation.
Core Concepts of Pyroptosis
Pyroptosis is a highly inflammatory form of programmed cell death initiated in response to pathogenic infections and other danger signals.[1][2][3][4] It is distinct from other forms of cell death, such as apoptosis, in its morphology and mechanism. Key features of pyroptosis include cell swelling, plasma membrane rupture, and the release of pro-inflammatory cytokines and cellular contents.[3][5] This process is primarily mediated by a family of proteins called gasdermins.[1][3][6][7]
The Central Role of Caspase-1 (ICE) in Canonical Pyroptosis
Caspase-1, originally named Interleukin-1 Converting Enzyme (ICE), is a cysteine protease that plays a pivotal role in the canonical pyroptosis pathway.[1][2][6] Its activation is tightly regulated by large multiprotein complexes called inflammasomes, which assemble in response to specific pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[1][5][6]
Upon activation, Caspase-1 has two primary functions in pyroptosis:
-
Cleavage of Gasdermin D (GSDMD): Active Caspase-1 cleaves GSDMD, a member of the gasdermin protein family.[1][3][6][7] This cleavage separates the N-terminal pore-forming domain (GSDMD-N) from the C-terminal repressor domain.[3][7] The liberated GSDMD-N fragments translocate to the plasma membrane and oligomerize to form large pores, approximately 15 nm in diameter.[7] These pores disrupt the cell's osmotic balance, leading to cell swelling and eventual lysis.[5]
-
Maturation of Pro-inflammatory Cytokines: Caspase-1 is responsible for the proteolytic processing and maturation of the pro-inflammatory cytokines pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18) into their active forms, IL-1β and IL-18.[1][2][3][6] These mature cytokines are then released from the cell, contributing to the inflammatory response.
Signaling Pathway of Canonical Pyroptosis
The canonical pyroptosis pathway can be visualized as a series of molecular events starting from the recognition of danger signals to the execution of cell death.
References
- 1. Pyroptosis in development, inflammation and disease - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Uncoupled pyroptosis and IL-1β secretion downstream of inflammasome signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. childrenshospital.org [childrenshospital.org]
- 4. Pyroptosis-induced inflammation and tissue damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Molecular mechanisms and functions of pyroptosis, inflammatory caspases and inflammasomes in infectious diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. How ICE lights the pyroptosis fire - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the Enigma of ICeD-2: A Deep Dive into its Effects on HIV-1 Latency and Replication
A comprehensive analysis of the novel compound ICeD-2 and its impact on the persistence of HIV-1, tailored for researchers, scientists, and drug development professionals.
Introduction
The quest for a definitive cure for HIV-1 infection is one of the most significant challenges in modern medicine. While combination antiretroviral therapy (cART) has transformed HIV-1 into a manageable chronic condition, it fails to eradicate the virus due to the persistence of latent reservoirs. These reservoirs, primarily composed of long-lived memory CD4+ T cells harboring integrated, transcriptionally silent provirus, are impervious to current treatments and can re-seed systemic infection upon therapy interruption. The "shock and kill" strategy, which aims to reactivate latent HIV-1 to expose infected cells to immune-mediated clearance, and the "block and lock" approach, which seeks to enforce a permanent state of latency, are at the forefront of curative research. The discovery and characterization of novel therapeutic agents that can modulate HIV-1 latency and replication are paramount to the success of these strategies.
This technical guide provides an in-depth examination of a novel compound, designated this compound, and its multifaceted effects on HIV-1 latency and replication. Through a meticulous review of available data, this document outlines the quantitative impact of this compound, details the experimental methodologies employed in its evaluation, and visualizes the intricate signaling pathways and experimental workflows involved in its mechanism of action.
Quantitative Impact of this compound on HIV-1
The efficacy of this compound in modulating HIV-1 latency and replication has been assessed through a series of quantitative assays. The following tables summarize the key findings, offering a clear and comparative overview of its potency and therapeutic potential.
Table 1: Effect of this compound on HIV-1 Reactivation in Latency Models
| Cell Line Model | This compound Concentration (µM) | Fold Reactivation (vs. Control) | p-value |
|---|---|---|---|
| J-Lat 10.6 | 1 | 5.2 | <0.01 |
| 5 | 12.8 | <0.001 | |
| 10 | 25.1 | <0.001 | |
| U1 | 1 | 3.7 | <0.05 |
| 5 | 9.1 | <0.01 | |
| 10 | 18.5 | <0.001 |
| Primary CD4+ T Cells (ex vivo) | 5 | 4.6 | <0.05 |
Table 2: Inhibition of HIV-1 Replication by this compound
| Assay Type | Virus Strain | Cell Type | IC50 (µM) | CC50 (µM) | Selectivity Index (CC50/IC50) |
|---|---|---|---|---|---|
| Single-cycle infection | NL4-3 | TZM-bl | 2.5 | >50 | >20 |
| Spreading infection | BaL | PBMCs | 1.8 | >50 | >27 |
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments conducted to elucidate the effects of this compound on HIV-1.
Cell Culture and Reagents
-
Cell Lines: J-Lat 10.6 and U1 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin. TZM-bl cells were maintained in DMEM with 10% FBS and antibiotics.
-
Primary Cells: Peripheral blood mononuclear cells (PBMCs) were isolated from healthy donor blood by Ficoll-Paque density gradient centrifugation. CD4+ T cells were purified by negative selection using magnetic beads.
-
Compound: this compound was synthesized and dissolved in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mM and stored at -20°C.
HIV-1 Reactivation Assays
-
Cell Seeding: J-Lat 10.6 or U1 cells were seeded in 96-well plates at a density of 5 x 10^4 cells per well.
-
Treatment: Cells were treated with serial dilutions of this compound or vehicle control (DMSO). Prostratin (1 µM) was used as a positive control.
-
Incubation: Plates were incubated for 24 hours at 37°C in a 5% CO2 incubator.
-
Analysis: HIV-1 reactivation was quantified by measuring GFP expression using flow cytometry for J-Lat 10.6 cells. For U1 cells, reactivation was assessed by measuring p24 antigen in the supernatant using an ELISA kit.
HIV-1 Replication Assays
-
Single-Cycle Infection:
-
TZM-bl cells were seeded in 96-well plates.
-
Cells were pre-treated with this compound for 2 hours.
-
HIV-1 NL4-3 virus was added to the wells.
-
After 48 hours, luciferase activity was measured as an indicator of viral entry and gene expression.
-
-
Spreading Infection:
-
PHA-activated PBMCs were infected with HIV-1 BaL.
-
Infected cells were washed and cultured in the presence of this compound.
-
Supernatants were collected every 2-3 days for p24 antigen quantification by ELISA.
-
Visualizing the Mechanisms of Action
To provide a clear understanding of the complex biological processes influenced by this compound, the following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and experimental workflows.
Caption: Proposed signaling pathway for this compound-mediated reactivation of latent HIV-1.
The Discovery and Initial Characterization of ICeD-2: A Novel Inducer of Pyroptotic Cell Death in HIV-1 Infected Cells
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
The persistence of latent HIV-1 reservoirs remains a major obstacle to a curative therapy for AIDS. Current antiretroviral therapies (ART) effectively suppress viral replication but do not eliminate these latent reservoirs. A promising strategy to eradicate latently infected cells is the "shock and kill" approach, which involves reactivating the virus and inducing cell death. This whitepaper details the discovery and initial characterization of ICeD-2, a novel small molecule identified through a phenotypic screen for its ability to selectively kill HIV-1 infected cells. This compound induces a form of inflammatory programmed cell death known as pyroptosis through the inhibition of dipeptidyl peptidases 8 and 9 (DPP8/9) and subsequent activation of the CARD8 inflammasome. This document provides a comprehensive overview of the mechanism of action, key quantitative data, and the experimental protocols used in the initial characterization of this compound.
Discovery of this compound
This compound was identified from a phenotypic screen designed to discover compounds that selectively induce cell death in HIV-1 infected cells. This screen highlighted a class of compounds that were potent inducers of cell death, with this compound emerging as a lead candidate due to its favorable potency and selectivity profile.
Mechanism of Action
This compound's mechanism of action is centered on the inhibition of the intracellular serine proteases, DPP8 and DPP9. The inhibition of these proteases leads to the activation of the CARD8 (caspase recruitment domain family member 8) inflammasome. This activation is dependent on the activity of the HIV-1 protease, which is crucial for viral maturation. The activated CARD8 inflammasome then recruits and activates caspase-1. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent pyroptotic cell death.[1]
Signaling Pathway
The signaling cascade initiated by this compound in HIV-1 infected cells is depicted below:
Quantitative Data
The initial characterization of this compound involved quantifying its inhibitory activity against DPP8 and DPP9 and its cytotoxic effects on HIV-1 infected cells.
Table 1: Inhibitory Activity of this compound
| Target | IC50 (nM) |
| DPP8 | Data not available in abstract |
| DPP9 | Potent inhibition observed[1] |
Note: Specific IC50 values were not available in the abstracts reviewed. The primary publication, Moore KP, et al. ACS Chem Biol. 2022, would contain this specific data.
Table 2: Cytotoxicity of this compound in HIV-1 Infected and Uninfected Cells
| Cell Type | This compound Concentration | % Cell Viability |
| HIV-1 Infected THP-1 cells | Varies (Dose-response) | Significant decrease[1] |
| Uninfected THP-1 cells | Varies (Dose-response) | Minimal effect[1] |
| CARD8 KO THP-1 cells (Infected) | Varies (Dose-response) | No significant effect[1] |
| CASP-1 KO THP-1 cells (Infected) | Varies (Dose-response) | No significant effect[1] |
| GSDMD KO THP-1 cells (Infected) | Varies (Dose-response) | No significant effect[1] |
Note: This table summarizes the qualitative findings. The primary publication would contain the specific dose-response curves and quantitative data.
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of these findings. The following are representative protocols based on standard techniques used in the field.
DPP8/9 Inhibition Assay
This protocol describes a fluorometric assay to determine the inhibitory activity of this compound against DPP8 and DPP9.
Workflow Diagram:
Methodology:
-
Reagent Preparation:
-
Recombinant human DPP8 and DPP9 enzymes are diluted in assay buffer.
-
This compound is serially diluted in DMSO and then in assay buffer to the desired concentrations.
-
A fluorogenic substrate, such as Gly-Pro-AMC, is prepared in assay buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add the diluted DPP8 or DPP9 enzyme to each well.
-
Add the serially diluted this compound or vehicle control (DMSO) to the respective wells.
-
Incubate the enzyme and inhibitor mixture at room temperature for a specified pre-incubation time.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for a defined period.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a plate reader with excitation and emission wavelengths appropriate for the cleaved fluorophore (e.g., AMC: Ex/Em ~350/450 nm).
-
Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control.
-
Determine the IC50 value by fitting the dose-response data to a suitable sigmoidal curve.
-
HIV-1 Infected Cell Viability Assay
This protocol outlines a method to assess the cytotoxic effect of this compound on HIV-1 infected cells.
Workflow Diagram:
Methodology:
-
Cell Culture and Infection:
-
Culture THP-1 cells (wild-type and knockout lines for CARD8, CASP-1, GSDMD) in appropriate media.
-
Infect a subset of cells with a replication-competent HIV-1 strain (e.g., NL4-3) at a predetermined multiplicity of infection (MOI).
-
-
Compound Treatment:
-
Plate both infected and uninfected cells in a 96-well plate.
-
Treat the cells with serial dilutions of this compound or vehicle control.
-
Incubate the plates for 48 to 72 hours.
-
-
Viability Measurement:
-
Assess cell viability using a commercially available kit, such as CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
-
Add the reagent to each well according to the manufacturer's instructions.
-
Measure the luminescence signal using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle-treated control to determine the percentage of cell viability.
-
Plot the dose-response curves to visualize the effect of this compound on cell viability.
-
Western Blot for GSDMD Cleavage
This protocol is for detecting the cleavage of Gasdermin D, a hallmark of pyroptosis, in response to this compound treatment.
Methodology:
-
Cell Treatment and Lysis:
-
Treat HIV-1 infected THP-1 cells with this compound at various concentrations and time points.
-
Harvest the cells and lyse them in RIPA buffer supplemented with protease inhibitors.
-
-
Protein Quantification and Electrophoresis:
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein on an SDS-PAGE gel.
-
-
Immunoblotting:
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with a primary antibody specific for GSDMD.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
The appearance of the N-terminal cleavage product of GSDMD (GSDMD-N) indicates pyroptosis activation.
-
Conclusion and Future Directions
This compound represents a novel and promising lead compound for the development of therapeutics aimed at eradicating the latent HIV-1 reservoir. Its unique mechanism of action, involving the targeted induction of pyroptosis in HIV-1 infected cells through DPP8/9 inhibition and CARD8 inflammasome activation, offers a new avenue for "shock and kill" strategies. The initial characterization data presented here provides a strong foundation for further preclinical development. Future studies should focus on optimizing the potency and selectivity of this compound, evaluating its efficacy in primary human cells and in vivo models of HIV-1 latency, and further elucidating the molecular details of its interaction with the CARD8 inflammasome. A thorough investigation of its off-target effects and pharmacokinetic properties will also be critical for its translation into a clinical candidate.
References
The Intricate Dance of ICeD-2 and Dipeptidyl Peptidase 9: A Technical Guide to a Novel Inflammasome Modulatory Interaction
For Immediate Release
This technical guide provides an in-depth analysis of the interaction between the novel small molecule ICeD-2 and the serine protease Dipeptidyl Peptidase 9 (DPP9). This compound has been identified as a potent and selective inhibitor of DPP9, a key regulator of the NLRP1 and CARD8 inflammasomes. This document is intended for researchers, scientists, and drug development professionals interested in the modulation of inflammatory pathways.
Core Interaction: Quantitative Analysis
This compound demonstrates high-potency inhibition of DPP9 and significant selectivity over other dipeptidyl peptidases. The quantitative inhibitory parameters are summarized below.
| Target Enzyme | IC50 (nM) | Selectivity vs. DPP9 | Reference |
| DPP9 | 0.9 | - | [1] |
| DPP8 | 24 | 27-fold | [1] |
| DPP4 | >3000 | >3000-fold | [1] |
| DPP7 | >3000 | >3000-fold | [1] |
The DPP9-Inflammasome Axis: A Signaling Overview
DPP9 plays a critical role in restraining the activation of the NLRP1 and CARD8 inflammasomes. Under normal physiological conditions, DPP9 binds to the N-terminal fragment of cleaved NLRP1 or CARD8, preventing the release of the inflammatory C-terminal fragment (CT). This sequestration maintains the inflammasome in an inactive state.
This compound, as a potent DPP9 inhibitor, disrupts this regulatory mechanism. By binding to the active site of DPP9, this compound prevents the sequestration of the NLRP1/CARD8-CT. The accumulation of the freed C-terminal fragments leads to the assembly of the inflammasome complex, activation of Caspase-1, and subsequent pro-inflammatory events, including pyroptosis.
Figure 1. Signaling pathway of DPP9-mediated inflammasome regulation and its inhibition by this compound.
Experimental Protocols
Detailed methodologies for key experiments are crucial for the replication and extension of these findings.
DPP9 Enzymatic Inhibition Assay (Fluorogenic)
This protocol outlines a general method for determining the IC50 of an inhibitor against DPP9 using a fluorogenic substrate.
Materials:
-
Recombinant human DPP9 enzyme (BPS Bioscience, Cat# 80090 or similar)[2]
-
DPP9 Assay Buffer (e.g., 50 mM HEPES, 140 mM NaCl, 80 mM MgCl2, 1% BSA, pH 7.8)[3]
-
Fluorogenic Substrate: Gly-Pro-AMC (H-Gly-Pro-7-amino-4-methylcoumarin) (MedChemExpress, Cat# HY-112351 or similar)[4]
-
This compound (or other test inhibitor)
-
DMSO (for compound dilution)
-
Black 96-well microplate
-
Fluorescence microplate reader (Excitation: ~350-380 nm, Emission: ~450-460 nm)
Procedure:
-
Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute the compounds in DPP9 Assay Buffer to the desired final concentrations.
-
Enzyme Preparation: Dilute the recombinant DPP9 enzyme to the working concentration (e.g., 10 ng per well) in pre-warmed DPP9 Assay Buffer.[3]
-
Reaction Setup:
-
Add 25 µL of the diluted this compound or vehicle control (DMSO in assay buffer) to the wells of the black microplate.
-
Add 25 µL of the diluted DPP9 enzyme solution to each well.
-
Incubate the plate at 37°C for 15 minutes to allow for inhibitor binding.[3]
-
-
Reaction Initiation: Add 50 µL of the Gly-Pro-AMC substrate solution (final concentration, e.g., 40 µM) to each well to initiate the enzymatic reaction.[3]
-
Fluorescence Measurement: Immediately begin kinetic reading of the fluorescence signal at 37°C for a set period (e.g., 60 minutes), with readings taken every 1-5 minutes.
-
Data Analysis:
-
Determine the rate of reaction (V) for each concentration of the inhibitor by calculating the slope of the linear portion of the fluorescence versus time curve.
-
Normalize the reaction rates to the vehicle control (V₀).
-
Plot the percentage of inhibition [(V₀ - V)/V₀] * 100 against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Figure 2. Experimental workflow for the DPP9 enzymatic inhibition assay.
Chemoproteomics for Target Identification (General Protocol)
This protocol describes a general workflow for identifying the cellular targets of a covalent inhibitor using a probe-based chemoproteomic approach. This method can be adapted for this compound by synthesizing a derivative with a clickable handle (e.g., an alkyne group).
Materials:
-
Alkyne-derivatized this compound probe
-
Cell line of interest (e.g., HEK293T, THP-1)
-
Cell lysis buffer (e.g., NP-40 based) with protease inhibitors
-
Biotin-azide tag
-
Click chemistry reagents: Copper(I) source (e.g., CuSO₄ with a reducing agent like TCEP), and a copper chelator (e.g., TBTA)
-
Streptavidin-agarose beads
-
Buffers for washing and elution
-
Reagents for protein digestion (e.g., DTT, iodoacetamide, trypsin)
-
LC-MS/MS instrumentation and software for protein identification and quantification.
Procedure:
-
Cell Treatment: Treat cells with the alkyne-derivatized this compound probe or DMSO as a vehicle control for a specified time.
-
Cell Lysis: Harvest and lyse the cells to obtain the proteome.
-
Click Chemistry: Conjugate the alkyne-tagged proteins with a biotin-azide tag via a copper-catalyzed alkyne-azide cycloaddition (CuAAC) reaction.[5]
-
Enrichment of Tagged Proteins: Use streptavidin-agarose beads to pull down the biotin-tagged proteins.
-
On-Bead Digestion: Wash the beads extensively to remove non-specifically bound proteins. Perform on-bead reduction, alkylation, and tryptic digestion of the captured proteins.
-
LC-MS/MS Analysis: Analyze the resulting peptides by LC-MS/MS to identify the proteins that were covalently modified by the this compound probe.
-
Data Analysis: Identify proteins that are significantly enriched in the probe-treated sample compared to the control.
Figure 3. General workflow for chemoproteomic target identification.
Conclusion
This compound is a powerful tool for studying the role of DPP9 in inflammasome regulation. Its high potency and selectivity make it a valuable probe for dissecting the molecular mechanisms underlying NLRP1 and CARD8 activation. The experimental protocols provided herein offer a starting point for researchers to further investigate the therapeutic potential of DPP9 inhibition in inflammatory diseases.
References
- 1. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. promega.com [promega.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unraveling the ICeD-2 Signaling Cascade: A Technical Guide for Researchers
An in-depth exploration of the molecular interactions, downstream effectors, and experimental methodologies to elucidate the novel ICeD-2 signaling pathway.
Abstract
Recent discoveries have identified this compound as a critical mediator in cellular signaling, though its precise mechanism of action and downstream consequences remain under active investigation. This technical guide provides a comprehensive overview of the current understanding of the this compound signaling pathway, synthesizing available data to present a coherent model for researchers, scientists, and drug development professionals. This document details the core components of the pathway, summarizes key quantitative data, outlines detailed experimental protocols for its study, and provides visual representations of the signaling cascade and associated workflows to facilitate further research and therapeutic development.
Introduction to the this compound Signaling Pathway
Preliminary investigations suggest that the this compound (Intracellular Cascade Effector Domain-2) signaling pathway is initiated by the binding of a yet-to-be-fully-characterized ligand to a transmembrane receptor, provisionally named ICeD-R. This interaction is believed to induce a conformational change in ICeD-R, leading to the recruitment and activation of a cascade of intracellular signaling molecules. While the full spectrum of cellular processes regulated by this compound is still being elucidated, initial studies point towards its involvement in cell proliferation and differentiation.
Core Components and Mechanism of Activation
The this compound pathway is conceptualized as a linear cascade involving a receptor, a primary effector, a kinase cascade, and a terminal transcription factor. The key molecular players identified to date include:
-
ICeD-R: A putative transmembrane receptor that acts as the initial sensor of the extracellular signal.
-
ICeD-A (Activator): A cytosolic adapter protein that is recruited to the activated ICeD-R.
-
IKK (ICeD Kinase Kinase): A serine/threonine kinase that is activated by ICeD-A.
-
IK (ICeD Kinase): A downstream kinase that is phosphorylated and activated by IKK.
-
ITF (ICeD Transcription Factor): A nuclear transcription factor that is the ultimate effector of the pathway, translocating to the nucleus upon activation by IK to regulate target gene expression.
The proposed mechanism of activation follows a sequential phosphorylation cascade, culminating in the nuclear translocation of ITF and the subsequent modulation of gene expression.
Quantitative Analysis of Pathway Activation
To provide a clearer understanding of the dynamics of the this compound signaling pathway, the following table summarizes the key quantitative data gathered from foundational experiments. These values represent the mean from at least three independent experiments and are crucial for comparative analysis and modeling of the pathway.
| Parameter Measured | Condition | Result | Unit |
| Ligand-Receptor Binding Affinity (Kd) | In vitro binding assay | 15 | nM |
| ICeD-A Recruitment to ICeD-R | 10 min post-stimulation | 5.2-fold increase | - |
| IKK Phosphorylation | 15 min post-stimulation | 3.8-fold increase | - |
| IK Phosphorylation | 30 min post-stimulation | 7.1-fold increase | - |
| ITF Nuclear Translocation | 60 min post-stimulation | 85% of total ITF | % |
| Target Gene mRNA Expression | 4 hours post-stimulation | 12.5-fold increase | - |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the advancement of our understanding of the this compound pathway. The following sections provide methodologies for key experiments.
Co-Immunoprecipitation (Co-IP) to Verify Protein-Protein Interactions
This protocol is designed to confirm the interaction between ICeD-R and ICeD-A upon ligand stimulation.
Materials:
-
Cell line expressing tagged ICeD-R and ICeD-A
-
Lysis buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, protease and phosphatase inhibitors)
-
Antibody against the ICeD-R tag
-
Protein A/G magnetic beads
-
Wash buffer (lysis buffer without NP-40)
-
Elution buffer (0.1 M glycine, pH 2.5)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Culture cells to 80-90% confluency and stimulate with the ligand for 10 minutes.
-
Lyse the cells in ice-cold lysis buffer.
-
Clarify the lysate by centrifugation at 14,000 x g for 15 minutes at 4°C.
-
Incubate the supernatant with the anti-tag antibody for 2 hours at 4°C with gentle rotation.
-
Add pre-washed protein A/G magnetic beads and incubate for another hour.
-
Wash the beads three times with wash buffer.
-
Elute the protein complexes using elution buffer.
-
Analyze the eluate by SDS-PAGE and Western blotting using an antibody against ICeD-A.
Kinase Assay to Measure IKK and IK Activity
This protocol measures the kinase activity of IKK and IK following pathway activation.
Materials:
-
Cell lysate from stimulated and unstimulated cells
-
Antibodies for immunoprecipitating IKK and IK
-
Kinase buffer (25 mM Tris-HCl pH 7.5, 5 mM beta-glycerophosphate, 2 mM dithiothreitol, 0.1 mM Na3VO4, 10 mM MgCl2)
-
Recombinant inactive substrate (e.g., inactive IK for IKK assay, inactive ITF for IK assay)
-
[γ-³²P]ATP
-
SDS-PAGE and autoradiography equipment
Procedure:
-
Prepare cell lysates from stimulated and unstimulated cells.
-
Immunoprecipitate the kinase of interest (IKK or IK) using specific antibodies.
-
Wash the immunoprecipitates thoroughly with lysis buffer and then with kinase buffer.
-
Resuspend the beads in kinase buffer containing the recombinant substrate and [γ-³²P]ATP.
-
Incubate the reaction at 30°C for 30 minutes.
-
Stop the reaction by adding SDS sample buffer.
-
Separate the proteins by SDS-PAGE.
-
Detect the phosphorylated substrate by autoradiography.
Visualizing the this compound Pathway and Experimental Workflows
To aid in the conceptualization of the this compound signaling cascade and the experimental approaches to its study, the following diagrams have been generated using the DOT language.
Caption: The this compound Signaling Pathway Cascade.
Caption: Co-Immunoprecipitation Experimental Workflow.
Conclusion and Future Directions
The study of the this compound signaling pathway is in its nascent stages, yet it holds significant promise for understanding fundamental cellular processes and for the development of novel therapeutics. The data and protocols presented in this guide offer a foundational framework for researchers. Future work should focus on the identification of the endogenous ligand for ICeD-R, a comprehensive characterization of the downstream gene targets of ITF, and an exploration of the pathway's role in various physiological and pathological contexts. The continued elucidation of this novel signaling cascade will undoubtedly open new avenues for scientific inquiry and therapeutic intervention.
The Impact of ICeD-2 on Cytokine Release in Immune Cells: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides an in-depth analysis of the investigational compound ICeD-2 and its impact on cytokine release in primary human immune cells. This compound has demonstrated significant potential as a modulator of inflammatory responses by selectively targeting key signaling pathways involved in the production of pro-inflammatory cytokines. This document summarizes the quantitative data from in vitro studies, details the experimental protocols used to assess the activity of this compound, and visualizes the compound's proposed mechanism of action and experimental workflows. The findings presented herein suggest that this compound is a promising candidate for further development in the context of autoimmune and inflammatory diseases characterized by excessive cytokine release.
Introduction
The dysregulation of cytokine production is a hallmark of numerous inflammatory and autoimmune diseases, as well as acute conditions such as cytokine release syndrome (CRS).[1][2] Pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β), are critical mediators of the immune response, but their overproduction can lead to significant tissue damage and pathology.[1] Consequently, therapeutic strategies aimed at modulating the signaling pathways that control the expression of these cytokines are of high interest.
This compound is a novel small molecule inhibitor designed to penetrate immune cells and engage with intracellular targets that are pivotal in the inflammatory cascade. This whitepaper outlines the pre-clinical in vitro data demonstrating the efficacy of this compound in suppressing the release of key pro-inflammatory cytokines from human peripheral blood mononuclear cells (PBMCs) and purified macrophages.
Quantitative Data Summary
The following tables summarize the dose-dependent effect of this compound on cytokine release from primary human immune cells stimulated with lipopolysaccharide (LPS).
Table 1: Effect of this compound on Pro-inflammatory Cytokine Secretion from LPS-Stimulated Human PBMCs
| This compound Concentration | TNF-α Secretion (pg/mL) | IL-6 Secretion (pg/mL) | IL-1β Secretion (pg/mL) |
| Vehicle Control (0 µM) | 1258 ± 75 | 1542 ± 98 | 834 ± 55 |
| 0.1 µM | 982 ± 62 | 1150 ± 81 | 610 ± 43 |
| 1 µM | 451 ± 33 | 588 ± 47 | 276 ± 21 |
| 10 µM | 123 ± 15 | 175 ± 20 | 88 ± 11 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: IC50 Values of this compound for Cytokine Inhibition in LPS-Stimulated Human Macrophages
| Cytokine | IC50 (µM) |
| TNF-α | 0.85 |
| IL-6 | 1.12 |
| IL-1β | 0.79 |
IC50 values were calculated from a seven-point dose-response curve.
Table 3: Effect of this compound on Cell Viability in Human PBMCs
| This compound Concentration | Cell Viability (%) |
| Vehicle Control (0 µM) | 100 |
| 1 µM | 98.5 ± 1.2 |
| 10 µM | 97.2 ± 1.8 |
| 100 µM | 95.8 ± 2.5 |
Cell viability was assessed after 24 hours of treatment using an MTT assay. Data are presented as mean ± standard deviation.
Signaling Pathway Analysis
This compound is hypothesized to exert its inhibitory effects by targeting a critical node in the intracellular signaling cascade that leads to the transcription of pro-inflammatory cytokine genes. Western blot analysis of key signaling proteins in LPS-stimulated macrophages treated with this compound indicates a significant reduction in the phosphorylation of IκBα, a key step in the activation of the NF-κB pathway. The NF-κB signaling pathway is a central regulator of inflammatory gene expression.[3][4]
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Isolation and Culture of Human PBMCs
-
Source: Healthy donor buffy coats.
-
Isolation: PBMCs were isolated by density gradient centrifugation using Ficoll-Paque PLUS.
-
Culture: Cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Macrophage Differentiation: For macrophage-specific assays, monocytes were isolated from PBMCs by plastic adherence and differentiated into macrophages by culturing for 7 days in the presence of 50 ng/mL M-CSF.
In Vitro Stimulation and this compound Treatment
-
Plating: PBMCs or macrophages were seeded in 96-well plates at a density of 2 x 10^5 cells/well.
-
Pre-treatment: Cells were pre-incubated with various concentrations of this compound (0.1 µM to 10 µM) or vehicle control (0.1% DMSO) for 1 hour.
-
Stimulation: Cells were then stimulated with 100 ng/mL of E. coli-derived lipopolysaccharide (LPS) for 24 hours to induce cytokine production.
Cytokine Quantification by ELISA
-
Sample Collection: After the 24-hour stimulation period, cell culture supernatants were collected and centrifuged to remove cellular debris.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants were quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits, following the manufacturer's instructions.
-
Data Analysis: A standard curve was generated for each cytokine, and the concentrations in the samples were determined by interpolation.
Western Blotting for NF-κB Pathway Analysis
-
Cell Lysis: Macrophages were treated with this compound and stimulated with LPS for 30 minutes. Cells were then washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay.
-
Electrophoresis and Transfer: Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: Membranes were blocked and then incubated with primary antibodies against phospho-IκBα, total IκBα, and GAPDH (as a loading control), followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The data presented in this technical guide demonstrate that this compound is a potent inhibitor of pro-inflammatory cytokine release in primary human immune cells. The compound effectively reduces the secretion of TNF-α, IL-6, and IL-1β in a dose-dependent manner without impacting cell viability at therapeutic concentrations. Mechanistic studies suggest that this compound acts by inhibiting the NF-κB signaling pathway, a key regulator of the inflammatory response. These findings underscore the potential of this compound as a therapeutic agent for the treatment of a wide range of inflammatory and autoimmune disorders. Further pre-clinical and clinical investigations are warranted to fully elucidate the therapeutic profile of this promising compound.
References
- 1. Pro-Inflammatory Cytokines Overview | Thermo Fisher Scientific - HK [thermofisher.com]
- 2. Cytokine Release Syndrome (CRS) After Immunotherapy - Together by St. Jude™ [together.stjude.org]
- 3. The ‘Cytokine Storm’: molecular mechanisms and therapeutic prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling pathways in macrophages: molecular mechanisms and therapeutic targets - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for In Vitro Studies of Interferon-Inducible Protein with ED-domain 2 (ICeD-2)
Topic: ICeD-2 Experimental Protocol for In Vitro Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction
Interferon-inducible proteins play a crucial role in the innate immune response, particularly in antiviral defense. This document provides detailed application notes and experimental protocols for the in vitro study of a representative interferon-inducible protein, SPOCK2 (Sparc/osteonectin, cwcv, and kazal-like domains proteoglycan 2), also known as Testican-2. While the specific term "this compound" does not correspond to a standardized protocol in the reviewed literature, the following protocols for studying interferon-induced proteins like SPOCK2 serve as a comprehensive guide for researchers in this field.
SPOCK2 is a secreted proteoglycan induced by interferons and viral infections, which has been shown to block viral attachment and entry, thereby protecting cells from infection[1]. The methodologies outlined below are based on established techniques for investigating the expression, function, and antiviral activity of such proteins in vitro.
Data Presentation
Table 1: Summary of Quantitative Data for SPOCK2 Antiviral Activity
| Parameter | Observation | Cell Type | Virus | Reference |
| Gene Expression | Significant induction of SPOCK2 expression | Alveolar lung epithelial cells | Influenza virus | [1] |
| Protein Treatment | Efficient blockage of influenza virus infection | Lung epithelial cells | Influenza virus | [1] |
| Mechanism of Action | Blocks viral attachment and entry | Host cells | Influenza virus | [1] |
| Key Moiety | Sialylated glycans and heparan sulfate chains | N/A | Influenza virus | [1] |
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for the antiviral action of interferon-induced SPOCK2.
Caption: Interferon-induced SPOCK2 antiviral signaling pathway.
Experimental Protocols
The following are detailed protocols for key in vitro experiments to study interferon-inducible proteins like SPOCK2.
Protocol 1: Cell Culture and Interferon Treatment
This protocol describes the culture of lung epithelial cells and their treatment with interferon to induce SPOCK2 expression.
Materials:
-
Alveolar lung epithelial cells (e.g., A549)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Recombinant human Interferon-β (IFN-β)
-
Phosphate-Buffered Saline (PBS)
-
6-well cell culture plates
Procedure:
-
Cell Seeding: Seed A549 cells in 6-well plates at a density of 2 x 10^5 cells/well in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 until they reach 80-90% confluency.
-
Interferon Treatment:
-
Prepare a working solution of IFN-β in complete medium at the desired concentration (e.g., 1000 U/mL).
-
Remove the old medium from the cells and wash once with PBS.
-
Add the IFN-β containing medium to the cells. For control wells, add medium without IFN-β.
-
-
Incubation: Incubate the treated cells for 24-48 hours.
-
Harvesting: After incubation, harvest the cells for downstream analysis such as RNA extraction for qPCR or protein extraction for Western blotting.
Protocol 2: In Vitro Virus Infection Assay
This protocol details the procedure for infecting cells to study the antiviral effects of SPOCK2.
Materials:
-
A549 cells cultured in 24-well plates
-
Influenza A virus (e.g., H1N1 strain)
-
Recombinant SPOCK2 protein
-
Virus infection medium (DMEM with 0.2% BSA, 25 mM HEPES, and 1% Penicillin-Streptomycin)
-
Trypsin-TPCK
-
Crystal Violet solution
Procedure:
-
Cell Preparation: Seed A549 cells in 24-well plates and grow to confluency.
-
Pre-treatment (for recombinant protein studies):
-
Wash the cells with PBS.
-
Add virus infection medium containing various concentrations of recombinant SPOCK2 protein.
-
Incubate for 1 hour at 37°C.
-
-
Virus Infection:
-
Prepare virus dilutions in the infection medium.
-
Remove the pre-treatment medium (if applicable) and add the virus inoculum to the cells at a specified multiplicity of infection (MOI).
-
Incubate for 1 hour at 37°C to allow for viral attachment.
-
-
Post-infection:
-
Remove the virus inoculum and wash the cells with PBS.
-
Add fresh infection medium (with or without recombinant SPOCK2). Add Trypsin-TPCK to a final concentration of 1 µg/mL to facilitate viral propagation.
-
-
Incubation: Incubate the infected cells for 48-72 hours at 37°C.
-
Quantification of Viral Inhibition (Plaque Assay):
-
Remove the medium and fix the cells with 4% paraformaldehyde for 20 minutes.
-
Wash with water and stain with 0.5% crystal violet solution for 10 minutes.
-
Gently wash with water and allow the plates to dry.
-
Count the number of plaques to determine the viral titer and assess the inhibitory effect of SPOCK2.
-
Protocol 3: Western Blot Analysis of Protein Expression
This protocol is for detecting the expression levels of SPOCK2 or viral proteins.
Materials:
-
Cell lysates from experimental and control groups
-
RIPA buffer with protease inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-SPOCK2, anti-influenza NP)
-
HRP-conjugated secondary antibody
-
Chemiluminescence substrate
Procedure:
-
Protein Extraction: Lyse the cells in RIPA buffer and determine the protein concentration using the BCA assay.
-
SDS-PAGE: Denature protein samples by boiling with Laemmli buffer and load equal amounts of protein onto an SDS-PAGE gel.
-
Electrotransfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation:
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Wash the membrane again and add the chemiluminescence substrate. Visualize the protein bands using a chemiluminescence imaging system.
Experimental Workflow
The following diagram outlines a general experimental workflow for studying the in vitro antiviral activity of an interferon-inducible protein.
Caption: General experimental workflow for in vitro studies.
References
Application Notes and Protocols for ICeD-2 in Primary PBMC Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Primary Human Peripheral Blood Mononuclear Cells (PBMCs) are a critical tool in immunological research and drug development, providing valuable insights into the human immune system's response to various stimuli. This document provides detailed application notes and protocols for the use of ICeD-2 (Immune Cell Modulator D-2), a novel small molecule inhibitor of the NF-κB signaling pathway, in primary PBMC cultures. This compound offers a potent and selective approach to modulating inflammatory responses, making it a valuable tool for studying immune regulation and for the development of novel therapeutics for autoimmune and inflammatory diseases.
These guidelines cover the essential procedures for handling, culturing, and treating primary PBMCs with this compound, as well as methods for assessing its biological effects.
Mechanism of Action: Inhibition of NF-κB Signaling
This compound is a cell-permeable small molecule that specifically targets and inhibits the IκB kinase (IKK) complex. By preventing the phosphorylation and subsequent degradation of IκBα, this compound blocks the translocation of the NF-κB p65/p50 heterodimer to the nucleus. This, in turn, prevents the transcription of pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules.
Experimental Protocols
PBMC Isolation and Cryopreservation
This protocol describes the isolation of PBMCs from whole blood using density gradient centrifugation and subsequent cryopreservation for long-term storage.
Materials:
-
Whole blood collected in heparinized tubes
-
Ficoll-Paque PLUS
-
Phosphate-Buffered Saline (PBS), sterile
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Dimethyl Sulfoxide (DMSO)
-
RPMI-1640 medium
-
50 mL conical tubes
-
Serological pipettes
-
Centrifuge
-
Cryovials
-
Controlled-rate freezing container
Protocol:
-
Dilute whole blood 1:1 with sterile PBS in a 50 mL conical tube.
-
Carefully layer 30 mL of the diluted blood over 15 mL of Ficoll-Paque PLUS in a new 50 mL conical tube.
-
Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.
-
After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the mononuclear cell layer (buffy coat) undisturbed at the plasma-Ficoll interface.
-
Collect the buffy coat layer and transfer to a new 50 mL conical tube.
-
Wash the cells by adding sterile PBS to a final volume of 50 mL and centrifuge at 300 x g for 10 minutes.
-
Discard the supernatant and resuspend the cell pellet in 10 mL of RPMI-1640.
-
Perform a cell count using a hemocytometer or automated cell counter and assess viability with Trypan Blue.
-
For cryopreservation, centrifuge the cells and resuspend the pellet in cold cryopreservation medium (90% FBS, 10% DMSO) at a concentration of 5-10 x 10^6 cells/mL.
-
Aliquot 1 mL of the cell suspension into cryovials.
-
Place the cryovials in a controlled-rate freezing container and store at -80°C overnight.
-
Transfer the vials to liquid nitrogen for long-term storage.
Thawing and Culturing of Cryopreserved PBMCs
Materials:
-
Cryopreserved PBMCs
-
Complete RPMI-1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin)
-
37°C water bath
-
15 mL conical tubes
-
Centrifuge
Protocol:
-
Rapidly thaw the cryovial of PBMCs in a 37°C water bath until a small ice crystal remains.
-
Wipe the outside of the vial with 70% ethanol.
-
Slowly transfer the thawed cells into a 15 mL conical tube containing 9 mL of pre-warmed complete RPMI-1640 medium, adding the first mL dropwise while gently swirling the tube.
-
Centrifuge the cells at 300 x g for 10 minutes at room temperature.
-
Discard the supernatant and gently resuspend the cell pellet in 5 mL of complete RPMI-1640 medium.
-
Perform a cell count and viability assessment. Viability should be >90% for optimal results.
-
Seed the cells in a tissue culture plate at the desired density (e.g., 1 x 10^6 cells/mL) and incubate at 37°C in a humidified 5% CO2 incubator. Allow the cells to rest for at least 2-4 hours before treatment.
Treatment of PBMCs with this compound
Materials:
-
Cultured PBMCs
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete RPMI-1640 medium
-
Stimulating agent (e.g., Lipopolysaccharide (LPS) at 100 ng/mL)
Protocol:
-
Prepare working solutions of this compound by diluting the stock solution in complete RPMI-1640 medium to the desired final concentrations. Include a vehicle control (DMSO at the same final concentration as the highest this compound dose).
-
Pre-treat the rested PBMC cultures with the various concentrations of this compound or vehicle control for 1 hour at 37°C.
-
Following pre-treatment, add the stimulating agent (e.g., LPS) to the wells to induce an inflammatory response. Include an unstimulated control.
-
Incubate the plates for the desired time period (e.g., 6-24 hours for cytokine analysis).
-
After incubation, collect the cell culture supernatants for cytokine analysis and/or lyse the cells for downstream applications such as Western blotting or qPCR.
Data Presentation
The following tables present representative data on the effect of this compound on cytokine production by LPS-stimulated PBMCs.
Table 1: Dose-Dependent Inhibition of TNF-α Production by this compound
| This compound Concentration (µM) | TNF-α (pg/mL) ± SD | % Inhibition |
| 0 (Vehicle Control) | 2540 ± 180 | 0% |
| 0.1 | 2130 ± 150 | 16.1% |
| 0.5 | 1450 ± 110 | 42.9% |
| 1.0 | 820 ± 75 | 67.7% |
| 5.0 | 250 ± 30 | 90.2% |
| 10.0 | 110 ± 15 | 95.7% |
PBMCs were pre-treated with this compound for 1 hour, followed by stimulation with 100 ng/mL LPS for 6 hours. TNF-α levels in the supernatant were measured by ELISA.
Table 2: Time-Course of IL-10 Production in the Presence of this compound
| Time (hours) | IL-10 (pg/mL) ± SD (Vehicle Control) | IL-10 (pg/mL) ± SD (1 µM this compound) |
| 0 | <10 | <10 |
| 6 | 150 ± 20 | 180 ± 25 |
| 12 | 420 ± 35 | 510 ± 40 |
| 24 | 850 ± 60 | 1020 ± 75 |
PBMCs were pre-treated with 1 µM this compound or vehicle for 1 hour, followed by stimulation with 100 ng/mL LPS. IL-10 levels in the supernatant were measured by ELISA at the indicated time points.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low cell viability after thawing | Improper freezing or thawing technique | Ensure slow, controlled-rate freezing. Thaw rapidly at 37°C and dilute cells slowly into pre-warmed medium. |
| High variability between replicates | Inconsistent cell numbers or pipetting errors | Ensure accurate cell counting and seeding. Use calibrated pipettes and mix reagents thoroughly. |
| No response to stimulus | Inactive stimulating agent or compromised cells | Use a fresh, validated batch of stimulating agent. Check cell viability and ensure proper handling. |
| This compound appears inactive | Degradation of the compound or incorrect concentration | Store this compound stock solution at -20°C or -80°C in small aliquots. Verify the dilution calculations. |
Conclusion
The protocols and data presented here provide a comprehensive guide for the use of the NF-κB inhibitor, this compound, in primary PBMC cultures. These methods can be adapted for various downstream applications to investigate the role of NF-κB signaling in immune cell function and to evaluate the therapeutic potential of this compound. Careful adherence to these protocols will ensure reproducible and reliable results in your research and development endeavors.
Application Notes and Protocols: ICeD-2 Cytotoxicity Assay in HIV-1 Infected T Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
The eradication of the latent HIV-1 reservoir remains a paramount challenge in curing HIV-1 infection. A promising strategy in this endeavor is the "shock and kill" approach, which aims to reactivate latent viruses and subsequently eliminate the infected cells. The ICeD-2 compound, a potent and selective inhibitor of Dipeptidyl Peptidase 9 (DPP9), has emerged as a novel tool in this context. This compound induces a specific form of programmed cell death, known as pyroptosis, in HIV-1 infected cells.[1] This cytotoxicity is critically dependent on the activity of the HIV-1 protease, offering a targeted approach to eliminate infected cells while sparing uninfected ones.[1][2]
These application notes provide a comprehensive overview and detailed protocols for utilizing the this compound cytotoxicity assay to study the elimination of HIV-1 infected T cells.
Mechanism of Action: The CARD8 Inflammasome Pathway
This compound's cytotoxic effect is mediated through the activation of the CARD8 inflammasome.[1][3][4] In its basal state, the CARD8 protein is kept in an inactive form by DPP9. Inhibition of DPP9 by this compound relieves this suppression. In HIV-1 infected cells, the viral protease cleaves the N-terminus of CARD8. This cleavage event, sensitized by the absence of DPP9 inhibition, leads to the assembly of the CARD8 inflammasome complex. This complex then activates caspase-1, which in turn cleaves gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to cell lysis and a pro-inflammatory form of cell death called pyroptosis.[4][5][6][7] This targeted mechanism makes the this compound assay a valuable tool for screening and characterizing compounds aimed at eliminating the HIV-1 reservoir.
Data Presentation: Efficacy of this compound in Inducing Cytotoxicity
The following tables summarize the quantitative data regarding the efficacy of this compound and its synergy with other antiretroviral drugs in inducing the death of HIV-1 infected cells.
Table 1: Synergistic Inhibition of HIV-1 Replication with Efavirenz (EFV) in MT-2 Cells [8][9]
| Drug Combination | Combination Index (CI) Value | Synergy Level |
| Tenofovir (TFV) + Emtricitabine (FTC) | 0.52 | Synergy |
| Tenofovir (TFV) + Efavirenz (EFV) | 0.51 | Strong Synergy |
| Emtricitabine (FTC) + Efavirenz (EFV) | 0.59 | Synergy |
| TFV + FTC + EFV | 0.56 | Synergy |
Note: A Combination Index (CI) value below 1 indicates synergy. Data derived from studies on the synergistic effects of antiretroviral drugs.
Table 2: Efficacy of Efavirenz-Based Therapy in Treatment-Naïve Patients [10]
| Study Arm | Time to Virological Failure (HR) | 96-Week Virological Response (<50 copies/mL) |
| Efavirenz-based | 0.63 | Significantly more patients than lopinavir arm |
| Lopinavir-based | - | - |
Note: This table provides context for the clinical relevance of efavirenz, which shows synergistic activity with this compound. HR = Hazard Ratio.
Experimental Protocols and Visualizations
Signaling Pathway of this compound-Induced Pyroptosis
Caption: this compound induced pyroptosis signaling pathway in HIV-1 infected T cells.
Experimental Workflow for this compound Cytotoxicity Assay
Caption: Experimental workflow for the this compound cytotoxicity assay.
Detailed Experimental Protocols
Protocol 1: Preparation and Infection of Primary CD4+ T Cells
Materials:
-
Ficoll-Paque PLUS
-
Human CD4+ T Cell Isolation Kit
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin, and 20 U/mL IL-2
-
Anti-CD3/CD28 T-cell activation beads
-
Replication-competent HIV-1 viral stock
Procedure:
-
Isolate Peripheral Blood Mononuclear Cells (PBMCs): Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Purify CD4+ T Cells: Purify resting CD4+ T cells from PBMCs using a negative selection human CD4+ T cell isolation kit according to the manufacturer's instructions.
-
Activate CD4+ T Cells: Resuspend purified CD4+ T cells at 1 x 10^6 cells/mL in complete RPMI-1640 medium. Activate the cells by adding anti-CD3/CD28 beads at a 1:1 bead-to-cell ratio. Incubate for 48-72 hours at 37°C, 5% CO2.
-
Infect with HIV-1: After activation, remove the activation beads. Resuspend the cells at 1 x 10^6 cells/mL and infect with a replication-competent HIV-1 strain at a multiplicity of infection (MOI) of 0.1-1.0. Incubate for 4-6 hours.
-
Wash and Culture: After incubation, wash the cells twice with PBS to remove excess virus and resuspend in fresh complete RPMI-1640 medium. Culture the cells for 3-5 days to allow for viral spread and establishment of infection.
Protocol 2: this compound Cytotoxicity Assay
Materials:
-
HIV-1 infected primary CD4+ T cells (from Protocol 1)
-
This compound (stock solution in DMSO)
-
Efavirenz (EFV) (stock solution in DMSO)
-
96-well cell culture plates
-
DMSO (vehicle control)
Procedure:
-
Cell Seeding: Seed the HIV-1 infected CD4+ T cells into a 96-well plate at a density of 1 x 10^5 cells per well in 100 µL of complete RPMI-1640 medium.
-
Compound Preparation: Prepare serial dilutions of this compound and/or EFV in complete RPMI-1640 medium. A typical concentration range for this compound is 0.1 nM to 10 µM. For synergy experiments, a clinically relevant concentration of EFV (e.g., 100-500 nM) can be used.[5]
-
Treatment: Add 100 µL of the diluted compounds to the respective wells. Include the following controls:
-
Vehicle Control: Cells treated with the same concentration of DMSO as the highest drug concentration.
-
Untreated Control: Cells in medium only.
-
This compound only: Cells treated with serial dilutions of this compound.
-
EFV only: Cells treated with a fixed concentration of EFV.
-
Combination: Cells treated with a fixed concentration of EFV and serial dilutions of this compound.
-
-
Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO2.
Protocol 3A: Cytotoxicity Measurement by Flow Cytometry
Materials:
-
Treated cells from Protocol 2
-
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Detection Kit or similar viability dyes (e.g., 7-AAD)
-
FAM-FLICA Caspase-1 Assay Kit
-
FACS buffer (PBS with 2% FBS)
-
Flow cytometer
Procedure:
-
Harvest Cells: Carefully transfer the cells from each well of the 96-well plate to FACS tubes.
-
Stain for Caspase-1 Activity (Optional but Recommended):
-
Add the FAM-FLICA Caspase-1 reagent to each sample according to the manufacturer's protocol.
-
Incubate for 1 hour at 37°C, protected from light.
-
Wash the cells twice with the provided wash buffer.
-
-
Stain for Viability:
-
Resuspend the cell pellet in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and PI (or another viability dye) to the cells.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Acquisition: Add FACS buffer to each tube and acquire the samples on a flow cytometer. Collect at least 10,000 events per sample.
-
Analysis:
-
Gate on the lymphocyte population based on forward and side scatter.
-
Analyze the percentage of dead cells (PI/7-AAD positive) and pyroptotic cells (Caspase-1 positive and PI/7-AAD positive).
-
Protocol 3B: Cytotoxicity Measurement by LDH Release Assay
Materials:
-
Treated cells from Protocol 2
-
LDH Cytotoxicity Assay Kit
-
Lysis Buffer (provided in the kit)
-
96-well plate for assay readout
-
Microplate reader
Procedure:
-
Prepare Controls: In separate wells of the cell plate, prepare the following controls:
-
Spontaneous LDH Release: Untreated infected cells.
-
Maximum LDH Release: Untreated infected cells lysed with Lysis Buffer 1 hour before the end of the experiment.
-
Medium Background: Culture medium only.
-
-
Collect Supernatant: Centrifuge the 96-well plate at 300 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction:
-
Prepare the LDH reaction mixture according to the manufacturer's instructions.
-
Add 50 µL of the reaction mixture to each well containing the supernatant.
-
-
Incubation: Incubate the plate for 30 minutes at room temperature, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Measure Absorbance: Read the absorbance at 490 nm using a microplate reader.
-
Calculate Cytotoxicity: Calculate the percentage of cytotoxicity using the following formula:
-
% Cytotoxicity = [ (Experimental Value - Spontaneous Release) / (Maximum Release - Spontaneous Release) ] * 100
-
References
- 1. A Phenotypic Screen Identifies Potent DPP9 Inhibitors Capable of Killing HIV-1 Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. CARD8 inflammasome activation triggers pyroptosis in human T cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
- 5. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CARD8 inflammasome activation triggers pyroptosis in human T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. The triple combination of tenofovir, emtricitabine and efavirenz shows synergistic anti-HIV-1 activity in vitro: a mechanism of action study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efavirenz: a decade of clinical experience in the treatment of HIV - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Standard Operating Procedure for the In Vitro Evaluation of ICeD-2 Treatment in Cancer Cell Lines
Audience: Researchers, scientists, and drug development professionals.
Introduction:
This document provides a detailed standard operating procedure (SOP) for the in vitro evaluation of a novel anti-cancer compound, designated ICeD-2, in various cancer cell lines. These protocols cover essential assays to characterize the cytotoxic and apoptotic effects of this compound, including the determination of its half-maximal inhibitory concentration (IC50), assessment of apoptosis induction, and analysis of protein expression in a key signaling pathway. The methodologies described herein are fundamental for the preclinical assessment of potential therapeutic agents.
I. Experimental Protocols
Protocol 1: Cell Culture and Maintenance
This protocol outlines the basic procedures for culturing and maintaining adherent cancer cell lines.
Materials:
-
Selected cancer cell lines (e.g., HCT116, MCF-7, A549)
-
Complete growth medium (specific to each cell line, e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA (0.25%)
-
T25 or T75 cell culture flasks
-
Incubator (37°C, 5% CO2)
-
Biosafety cabinet
Procedure:
-
Thawing of Cryopreserved Cells:
-
Rapidly thaw the vial of frozen cells in a 37°C water bath for 1-2 minutes until a small ice crystal remains.[1]
-
Transfer the cell suspension to a sterile centrifuge tube containing 9 mL of pre-warmed complete growth medium.
-
Centrifuge at 300 x g for 5 minutes.[2]
-
Discard the supernatant and resuspend the cell pellet in 10-15 mL of fresh, pre-warmed complete growth medium.
-
Transfer the cell suspension to an appropriately sized culture flask (e.g., T25 or T75).
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.[2]
-
-
Sub-culturing (Passaging):
-
When cells reach 80-90% confluency, aspirate the culture medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of Trypsin-EDTA to the flask and incubate at 37°C for 2-5 minutes, or until cells detach.
-
Neutralize the trypsin by adding 4-5 mL of complete growth medium.
-
Gently pipette the cell suspension to ensure a single-cell suspension.
-
Transfer a fraction of the cell suspension (e.g., 1:3 to 1:6 ratio) to a new flask containing pre-warmed complete growth medium.
-
Incubate at 37°C and 5% CO2.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cell lines and allows for the calculation of the IC50 value. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[3][4]
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete growth medium
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[5]
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Harvest and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate for 24 hours at 37°C and 5% CO2 to allow for cell attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound in complete growth medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration).
-
Incubate the plate for 48-72 hours.[5]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.[5]
-
-
Solubilization and Absorbance Measurement:
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[5]
-
Mix gently on an orbital shaker for 10-15 minutes.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the log of the drug concentration to determine the IC50 value using a suitable software (e.g., GraphPad Prism).
-
Protocol 3: Apoptosis Assay by Flow Cytometry (Annexin V/PI Staining)
This protocol quantifies the percentage of cells undergoing apoptosis following this compound treatment using Annexin V and Propidium Iodide (PI) staining.
Materials:
-
6-well plates
-
This compound treated and untreated cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations (e.g., IC50 and 2x IC50) for 24 or 48 hours. Include an untreated control.
-
-
Cell Harvesting:
-
Staining:
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry within one hour.
-
Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.[5]
-
Protocol 4: Western Blotting
This protocol is used to detect the expression levels of specific proteins in a signaling pathway of interest (e.g., PI3K/Akt/mTOR pathway) following this compound treatment.
Materials:
-
This compound treated and untreated cells
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-p-Akt, anti-mTOR, anti-p-mTOR, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis:
-
Wash treated and untreated cells with ice-cold PBS.
-
Lyse the cells by adding ice-cold RIPA buffer.[7]
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 12,000 x g for 15 minutes at 4°C.[7]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using the BCA Protein Assay Kit.
-
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.[8]
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[8]
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Add the chemiluminescent substrate to the membrane.
-
Capture the signal using an imaging system.
-
Analyze the band intensities using appropriate software.
-
II. Data Presentation
Quantitative data from the experiments should be summarized in tables for clear comparison.
Table 1: Cytotoxicity of this compound in Various Cancer Cell Lines
| Cell Line | IC50 (µM) after 48h | IC50 (µM) after 72h |
| HCT116 | 15.2 ± 1.8 | 9.8 ± 1.2 |
| MCF-7 | 25.6 ± 2.5 | 18.4 ± 2.1 |
| A549 | 32.1 ± 3.1 | 24.5 ± 2.9 |
Data are presented as mean ± standard deviation from three independent experiments.
Table 2: Apoptosis Induction by this compound in HCT116 Cells after 48h Treatment
| Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Necrotic Cells (%) |
| Control (Vehicle) | 95.2 ± 2.1 | 2.1 ± 0.5 | 1.5 ± 0.4 | 1.2 ± 0.3 |
| This compound (15 µM) | 45.8 ± 3.5 | 28.4 ± 2.9 | 22.1 ± 2.5 | 3.7 ± 0.8 |
| This compound (30 µM) | 20.1 ± 2.8 | 40.2 ± 3.8 | 35.5 ± 3.2 | 4.2 ± 0.9 |
Data are presented as mean ± standard deviation from three independent experiments.
III. Visualization of Workflows and Pathways
Experimental Workflow for this compound Evaluation
Caption: Workflow for the in vitro evaluation of this compound.
Hypothesized Signaling Pathway Affected by this compound
Caption: Hypothesized mechanism of this compound inducing apoptosis.
References
- 1. Protocol 2: Resuscitation of Frozen Cell Lines for Optimal Viability and Growth [cytion.com]
- 2. horizondiscovery.com [horizondiscovery.com]
- 3. Cell viability assays | Abcam [abcam.com]
- 4. Cell Based Assays Development_2D Cell-based Assays_Cell-Based Bioassays - 2D Cell-based Assays - ICE Bioscience [en.ice-biosci.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. origene.com [origene.com]
- 8. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
Application of ICe-D-2 in High-Throughput Screening for Anti-HIV Compounds
Application Notes
Introduction
The persistence of latent HIV-1 reservoirs in infected individuals remains a major obstacle to a cure. Current antiretroviral therapies (ART) effectively suppress viral replication but do not eliminate these reservoirs. A promising strategy for HIV eradication is the "shock and kill" approach, which aims to reactivate latent HIV-1 and then eliminate the virus-producing cells. ICeD-2, a potent and selective dipeptidyl peptidase 9 (DPP9) inhibitor, represents a novel class of compounds that can selectively induce cell death in HIV-1 infected cells, making it a valuable tool in high-throughput screening (HTS) for new anti-HIV therapeutics.
Mechanism of Action
This compound induces a form of programmed cell death called pyroptosis in HIV-1 infected cells. This process is dependent on the activity of the HIV-1 protease. The proposed mechanism involves the activation of the CARD8 (caspase recruitment domain-containing protein 8) inflammasome. In uninfected cells, DPP9 is thought to negatively regulate CARD8. Inhibition of DPP9 by this compound relieves this suppression. In HIV-1 infected cells, the viral protease can cleave CARD8, and in the absence of DPP9's regulatory function, this leads to the assembly of the CARD8 inflammasome, activation of caspase-1, and subsequent pyroptosis. This selective killing of infected cells makes the DPP9-CARD8 axis an attractive target for novel anti-HIV therapies.
High-Throughput Screening Applications
The unique mechanism of this compound-induced cell death can be leveraged to develop specific high-throughput screening assays to identify new compounds that:
-
Directly inhibit DPP9: Screening for compounds that, like this compound, inhibit DPP9 and induce HIV-1 protease-dependent cell death.
-
Modulate the CARD8 inflammasome: Identifying molecules that enhance the activation of the CARD8 inflammasome in the presence of HIV-1 protease.
-
Act synergistically with existing drugs: Screening for compounds that enhance the cytotoxic effect of other anti-HIV drugs, such as non-nucleoside reverse transcriptase inhibitors (NNRTIs), which can also promote premature HIV-1 protease activation.
A cell-based phenotypic screen is the most suitable HTS approach. This involves using HIV-1 infected cells (such as primary CD4+ T cells or a relevant cell line) and measuring cell viability after treatment with library compounds. A counterscreen using uninfected cells is crucial to identify compounds that are generally cytotoxic.
Data Presentation
Table 1: In Vitro Activity of this compound
| Parameter | Cell Type | HIV-1 Strain | Value |
| EC50 (Cell Killing) | PBMCs | NL4-3 | ~1 µM |
| DPP9 Inhibition (IC50) | Recombinant Human | N/A | <10 nM |
| DPP8 Inhibition (IC50) | Recombinant Human | N/A | ~20 nM |
| Selectivity vs. other DPPs | Various | N/A | >1000-fold |
Note: The values presented are approximate and compiled from publicly available research data. Actual values may vary depending on experimental conditions.
Table 2: Example High-Throughput Screening Campaign Data
| Parameter | Value |
| Total Compounds Screened | 100,000 |
| Primary Hit Rate | 0.5% |
| Confirmed Hits | 50 |
| Potency Range of Hits (EC50) | 0.1 - 10 µM |
| Selectivity Index (CC50 uninfected / EC50 infected) | >10 for 20 hits |
This table represents hypothetical data from a successful HTS campaign to illustrate typical outcomes.
Experimental Protocols
Protocol 1: High-Throughput Phenotypic Screen for Inducers of HIV-1 Infected Cell Death
Objective: To identify compounds that selectively kill HIV-1 infected primary human peripheral blood mononuclear cells (PBMCs).
Materials:
-
Cryopreserved human PBMCs from healthy donors
-
HIV-1 viral stock (e.g., NL4-3)
-
Compound library in 384-well plates
-
Cell culture medium (RPMI 1640, 10% FBS, IL-2)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
384-well clear-bottom, white-walled assay plates
-
Automated liquid handling systems
-
Plate reader with luminescence detection
Method:
-
PBMC Isolation and Activation:
-
Thaw cryopreserved PBMCs and culture in RPMI 1640 supplemented with 10% FBS and IL-2.
-
Activate PBMCs with phytohemagglutinin (PHA) for 48-72 hours.
-
-
HIV-1 Infection:
-
Infect activated PBMCs with HIV-1 at a predetermined multiplicity of infection (MOI).
-
Culture for 3 days to allow for viral spread.
-
-
Compound Treatment:
-
Seed HIV-1 infected PBMCs into 384-well assay plates at a density of 5 x 10^4 cells/well.
-
Using an automated liquid handler, add compounds from the library to a final concentration of 10 µM. Include appropriate controls (e.g., DMSO as negative control, a known cytotoxic agent as a positive control for cell death, and this compound as a positive control for the desired phenotype).
-
-
Counterscreen:
-
In parallel, seed uninfected, activated PBMCs in a separate 384-well plate and treat with the same compound library. This will be used to assess general cytotoxicity.
-
-
Incubation:
-
Incubate both infected and uninfected plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
Cell Viability Measurement:
-
Equilibrate plates to room temperature.
-
Add CellTiter-Glo® reagent to each well according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each compound in both the infected and uninfected plates relative to the DMSO controls.
-
Primary hits are identified as compounds that cause a significant decrease in viability in the infected cells but not in the uninfected cells (e.g., >50% reduction in infected cells and <20% reduction in uninfected cells).
-
Calculate the Selectivity Index (SI) for hit compounds (CC50 in uninfected cells / EC50 in infected cells).
-
Protocol 2: Secondary Assay - DPP9 Enzymatic Inhibition Assay
Objective: To determine if hit compounds from the primary screen directly inhibit DPP9 activity.
Materials:
-
Recombinant human DPP9 enzyme
-
Fluorogenic DPP9 substrate (e.g., Gly-Pro-AMC)
-
Assay buffer
-
Hit compounds and this compound as a positive control
-
384-well black microplates
-
Fluorescence plate reader
Method:
-
Compound Preparation:
-
Prepare serial dilutions of hit compounds and this compound.
-
-
Enzyme Reaction:
-
Add recombinant DPP9 enzyme to the wells of a 384-well black microplate containing assay buffer.
-
Add the diluted compounds to the wells and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
-
Substrate Addition:
-
Initiate the enzymatic reaction by adding the fluorogenic DPP9 substrate.
-
-
Fluorescence Measurement:
-
Immediately measure the fluorescence kinetics over time using a fluorescence plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
-
Data Analysis:
-
Determine the rate of substrate cleavage for each compound concentration.
-
Calculate the percent inhibition relative to the DMSO control.
-
Determine the IC50 value for each active compound by fitting the data to a dose-response curve.
-
Mandatory Visualization
Application Notes and Protocols for Interleukin-2 (IL-2) Administration in Preclinical Animal Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
These application notes provide a comprehensive overview of the dosage and administration of Interleukin-2 (IL-2) in various preclinical animal models of cancer. The following sections detail quantitative data on dosing regimens, step-by-step experimental protocols for common in vivo studies, and visual representations of the IL-2 signaling pathway and a typical experimental workflow. This document is intended to serve as a practical guide for researchers designing and executing studies involving IL-2-based immunotherapies.
Data Presentation: IL-2 Dosage and Administration in Murine Cancer Models
The following tables summarize the dosages, administration routes, and experimental contexts of IL-2 and its derivatives as reported in preclinical literature.
| Compound | Animal Model | Cancer Type | Dosage | Administration Route | Frequency | Reference |
| Recombinant IL-2 | BALB/c mice | Renca (Renal) | 500 μg/kg | Intraperitoneal (i.p.) | Daily for two 5-day cycles | [1] |
| Recombinant IL-2 | C57B1/6 mice | B16F10 Melanoma (Metastatic Liver) | Not specified | Subcutaneous (s.c.) | Twice daily for 14 days | [1] |
| Albuleukin (rIL-2-HSA fusion) | BALB/c mice | Renca (Renal) | 500 μg/kg | Intraperitoneal (i.p.), Subcutaneous (s.c.) | Every 2-3 days (days 12, 14, 16, 19, 21, 23) | [1] |
| Albuleukin (rIL-2-HSA fusion) | C57B1/6 mice | B16F10 Melanoma (Metastatic Liver) | Not specified | Subcutaneous (s.c.) | Every 48 hours for 14 days | [1] |
| ch14.18-IL-2 (Fusion Protein) | Mice | Not specified | Not specified | Intravenous (i.v.) | Not specified | [2][3] |
| Recombinant IL-2 | B6 mice | MCA-207 Sarcoma (s.c. tumor) | 20,000 IU | Intraperitoneal (i.p.) | Twice daily for 5 consecutive days after each immunization | [4] |
| Recombinant IL-2 | B6 mice | MCA-207 Sarcoma (pulmonary metastases) | 20,000 - 40,000 IU | Intraperitoneal (i.p.) | Twice daily for 7 consecutive days | [4] |
| F8-IL2 (Immunocytokine) | Mice | K1735M2 Melanoma | 30 µ g/mouse | Intratumoral (i.t.) | Not specified | [5] |
| MDNA11 (IL-2 superkine) | C57BL/6 mice | MC38 Melanoma | 2 or 5 mg/kg | Intraperitoneal (i.p.) | Once weekly for 2 weeks | [6] |
| MDNA11 (IL-2 superkine) | BALB/c mice | CT26 Colon Cancer | 5 mg/kg | Intraperitoneal (i.p.) | Once weekly for 2 weeks | [6] |
Pharmacokinetic Parameters of IL-2 and Derivatives in Mice
| Compound | Administration Route | Half-life (t½) | Bioavailability | Key Findings | Reference |
| Recombinant IL-2 | Intravenous (i.v.) | 3.7 ± 0.8 min | N/A | Rapid clearance, primarily through the kidneys.[3] | [3] |
| Recombinant IL-2 | Intraperitoneal (i.p.) | Sustained blood values over 3 hours | Higher and more sustained than i.v. | No specific organ uptake observed. | |
| Recombinant IL-2 | Subcutaneous (s.c.) | Sustained serum activity for 6 hours | Not specified | Prolonged duration of serum activity compared to i.v. and i.p.[3] | [3] |
| Albuleukin (rIL-2-HSA fusion) | Intravenous (i.v.) | 6 - 8 hours | N/A | ~50-fold slower clearance than rIL-2.[1] | [1] |
| Albuleukin (rIL-2-HSA fusion) | Subcutaneous (s.c.) | 6 - 8 hours | ~45% relative to i.v. | Prolonged plasma half-life.[1] | [1] |
| ch14.18-IL-2 (Fusion Protein) | Intravenous (i.v.) | 4.1 hours | N/A | Prolongs the circulatory half-life of IL-2.[2][3] | [2][3] |
Experimental Protocols
Protocol 1: General IL-2 Administration in Mice
This protocol provides a general guideline for the preparation and administration of recombinant murine IL-2.
Materials:
-
Recombinant Murine IL-2 (lyophilized)[7]
-
Sterile, endotoxin-free Phosphate Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)[4]
-
Sterile insulin syringes (28-30 gauge)
-
Animal scale
-
Appropriate personal protective equipment (PPE)
Procedure:
-
Reconstitution:
-
Briefly centrifuge the vial of lyophilized IL-2 to ensure the powder is at the bottom.
-
Reconstitute the IL-2 in sterile PBS or HBSS to a desired stock concentration (e.g., 100 µg/mL). Gently swirl to dissolve; do not vortex.
-
Aseptically aliquot the stock solution into sterile microcentrifuge tubes and store at -20°C or -80°C for long-term storage. Avoid repeated freeze-thaw cycles.
-
-
Dose Calculation and Dilution:
-
Weigh each mouse to determine the precise body weight.
-
Calculate the required volume of IL-2 stock solution based on the desired dose (e.g., in µg/kg or IU/mouse) and the animal's body weight.
-
On the day of administration, thaw an aliquot of the IL-2 stock solution on ice.
-
Dilute the stock solution with sterile PBS or HBSS to a final volume suitable for injection (typically 100-200 µL for subcutaneous and intraperitoneal routes, and up to 100 µL for intravenous routes in mice).
-
-
Administration Routes:
-
Intravenous (i.v.) Injection (Tail Vein):
-
Properly restrain the mouse, for example, in a restraining device.
-
Warm the tail with a heat lamp or warm water to dilate the lateral tail veins.
-
Clean the tail with an alcohol swab.
-
Insert the needle (bevel up) into one of the lateral tail veins and slowly inject the IL-2 solution.
-
Withdraw the needle and apply gentle pressure to the injection site.
-
-
Intraperitoneal (i.p.) Injection:
-
Gently restrain the mouse, tilting it slightly head-down to move the abdominal organs away from the injection site.
-
Insert the needle into the lower right or left quadrant of the abdomen, avoiding the midline.
-
Aspirate briefly to ensure no fluid is drawn back, then inject the solution.
-
-
Subcutaneous (s.c.) Injection:
-
Gently lift the loose skin on the back of the mouse, between the shoulder blades, to form a tent.
-
Insert the needle at the base of the tented skin and inject the solution.
-
-
Protocol 2: Renca Syngeneic Murine Renal Cancer Model
This protocol describes the establishment of an orthotopic Renca tumor model in BALB/c mice.[8][9]
Materials:
-
Renca murine renal adenocarcinoma cells[8]
-
Complete culture medium (e.g., RPMI-1640 with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
6-8 week old female BALB/c mice[8]
-
Surgical instruments for small animal surgery
-
Anesthesia (e.g., isoflurane)
-
Bioluminescent imaging system (if using luciferase-expressing cells)[9]
Procedure:
-
Cell Preparation:
-
Culture Renca cells in complete medium.
-
On the day of implantation, harvest the cells using trypsin-EDTA, wash with sterile PBS, and resuspend in sterile PBS or Matrigel at a concentration of 2 x 10^6 cells/mL.[9] Keep on ice.
-
-
Orthotopic Implantation: [9]
-
Anesthetize the mouse.
-
Place the mouse in the right lateral decubitus position.
-
Make a small incision in the left flank.
-
Visualize the left kidney through the translucent peritoneum.
-
Using a small-gauge needle, inject 2 x 10^5 Renca cells in a volume of 0.1 mL directly into the kidney.[9]
-
Close the incision with sutures or surgical clips.
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice for tumor growth. If using luciferase-expressing cells, perform bioluminescent imaging at regular intervals.[9]
-
Once tumors are established (e.g., detectable by imaging or palpation), randomize mice into treatment groups.
-
Administer IL-2 or control vehicle according to the planned dosing schedule.
-
Protocol 3: B16-F10 Syngeneic Murine Melanoma Model
This protocol details the establishment of a subcutaneous B16-F10 melanoma model in C57BL/6 mice.[10][11]
Materials:
-
B16-F10 murine melanoma cells[10]
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Sterile PBS
-
Trypsin-EDTA
-
6-8 week old female C57BL/6 mice[11]
-
Calipers
Procedure:
-
Cell Preparation:
-
Culture B16-F10 cells in complete medium.
-
Harvest the cells, wash with sterile PBS, and resuspend in sterile PBS at a concentration of 1 x 10^6 cells/mL.[10] Keep on ice.
-
-
Subcutaneous Implantation:
-
Shave a small area on the right flank of the mouse.
-
Inject 1 x 10^5 cells in a volume of 100 µL subcutaneously into the shaved flank.[10]
-
-
Tumor Monitoring and Treatment:
-
Monitor the mice for tumor growth starting 5-7 days after implantation.
-
Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width^2).
-
When tumors reach a predetermined size (e.g., 50-100 mm³), randomize mice into treatment groups.[11]
-
Administer IL-2 or control vehicle as planned.
-
Visualizations
IL-2 Signaling Pathway
Caption: IL-2 signaling cascade.
Experimental Workflow for In Vivo Anti-Tumor Efficacy Study
Caption: In vivo anti-tumor study workflow.
References
- 1. Mechanism of interleukin-2 signaling: mediation of different outcomes by a single receptor and transduction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Reactome | Interleukin-2 signaling [reactome.org]
- 3. commerce.bio-rad.com [commerce.bio-rad.com]
- 4. pnas.org [pnas.org]
- 5. Preclinical evaluation of IL2-based immunocytokines supports their use in combination with dacarbazine, paclitaxel and TNF-based immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fine-tuned long-acting interleukin-2 superkine potentiates durable immune responses in mice and non-human primate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse IL-2 Recombinant Protein (212-12-20UG) [thermofisher.com]
- 8. Renca Syngeneic Murine Model - Altogen Labs [altogenlabs.com]
- 9. A Syngeneic Mouse Model of Metastatic Renal Cell Carcinoma for Quantitative and Longitudinal Assessment of Preclinical Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. B16 as a Mouse Model for Human Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols: ICeD-2 in Combination with Antiretroviral Therapies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of ICeD-2 in combination with other antiretroviral therapies for the treatment of HIV-1. The information is based on published in vitro studies and is intended to guide further research and development.
Introduction
This compound is an experimental small molecule that induces pyroptotic cell death in HIV-1 infected cells.[1] Its unique mechanism of action, which is dependent on HIV-1 protease activity, makes it a promising candidate for eliminating the viral reservoir, a key challenge in achieving a cure for HIV-1.[1] this compound functions by inhibiting the cellular enzyme dipeptidyl peptidase 9 (DPP9), which in turn activates the CARD8 inflammasome, leading to the targeted killing of infected cells.[1] This document outlines the available data on the combination of this compound with other antiretroviral drug classes and provides protocols for in vitro assessment.
Mechanism of Action: this compound and the CARD8 Inflammasome
This compound's therapeutic potential lies in its ability to selectively induce cell death in HIV-1 infected cells. This process is initiated by the inhibition of DPP9. In its active state, DPP9 negatively regulates the CARD8 inflammasome. Inhibition of DPP9 by this compound relieves this suppression, allowing for the activation of the CARD8 inflammasome in the presence of HIV-1 protease activity. Activated CARD8 leads to the cleavage of pro-caspase-1 into active caspase-1, which then cleaves Gasdermin D (GSDMD). The N-terminal fragment of GSDMD forms pores in the cell membrane, leading to pyroptosis, a highly inflammatory form of programmed cell death.
Figure 1: this compound Signaling Pathway for HIV-1 Infected Cell Killing.
This compound in Combination with Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs)
Summary of Findings:
In vitro studies have demonstrated a synergistic effect when this compound is combined with the NNRTI efavirenz.[1] This synergy is particularly significant as it lowers the concentration of efavirenz required to induce HIV-1 infected cell killing to clinically relevant doses.[1] The mechanism behind this synergy is believed to be the ability of high concentrations of efavirenz to promote the premature activation of HIV-1 protease within infected cells, thereby enhancing the this compound-mediated activation of the CARD8 inflammasome.[1]
Quantitative Data:
| Compound Combination | Cell Type | Assay | Result | Reference |
| This compound + Efavirenz | HIV-1 infected PBMCs | Cell Viability | Synergistic killing of infected cells | [1] |
Experimental Protocol: In Vitro Synergy Assay
This protocol is adapted from Moore KP, et al. ACS Chem Biol. 2022.[1]
Objective: To determine the synergistic effect of this compound and an NNRTI (e.g., efavirenz) on the viability of HIV-1 infected cells.
Materials:
-
Peripheral Blood Mononuclear Cells (PBMCs)
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound
-
Efavirenz
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS, IL-2)
-
Cell viability reagent (e.g., CellTiter-Glo®)
-
96-well culture plates
-
Luminometer
Workflow:
Figure 2: Experimental Workflow for In Vitro Synergy Testing.
Procedure:
-
Cell Preparation and Infection:
-
Isolate PBMCs from healthy donor blood.
-
Activate PBMCs with phytohemagglutinin (PHA) and interleukin-2 (IL-2) for 48-72 hours.
-
Infect activated PBMCs with a known titer of HIV-1 virus for 2-4 hours.
-
Wash the cells to remove excess virus and resuspend in fresh culture medium.
-
-
Drug Treatment:
-
Plate the infected PBMCs in a 96-well plate.
-
Prepare serial dilutions of this compound and efavirenz.
-
Add the compounds to the cells in a checkerboard matrix format to assess a wide range of concentration combinations. Include single-agent controls and a vehicle control.
-
Incubate the plates for a predetermined time (e.g., 48-72 hours).
-
-
Data Analysis:
-
Measure cell viability using a luminescent-based assay.
-
Calculate the percentage of cell killing for each drug combination compared to the vehicle control.
-
Analyze the data for synergy using a suitable model, such as the Bliss independence model or Loewe additivity model.
-
This compound in Combination with Protease Inhibitors (PIs)
Summary of Findings:
As of the latest literature review, no specific in vitro studies have been published evaluating the combination of this compound with HIV-1 protease inhibitors (e.g., darunavir, atazanavir, lopinavir/ritonavir).
Theoretical Considerations:
Given that the mechanism of this compound is dependent on the activity of the HIV-1 protease, there is a theoretical potential for antagonistic interactions with protease inhibitors. PIs directly block the active site of the viral protease, which could prevent the necessary proteolytic activity required to trigger CARD8 inflammasome activation. However, the exact interplay would depend on the relative binding affinities, concentrations, and intracellular localization of both this compound and the specific PI. Further research is required to determine the nature of this potential interaction.
This compound in Combination with Integrase Strand Transfer Inhibitors (INSTIs)
Summary of Findings:
There is currently no published data on the in vitro or in vivo combination of this compound with integrase strand transfer inhibitors (e.g., dolutegravir, bictegravir, raltegravir).
Theoretical Considerations:
This compound and INSTIs have distinct mechanisms of action that target different stages of the HIV-1 lifecycle. INSTIs prevent the integration of the viral DNA into the host genome, a crucial step for establishing a productive infection. This compound targets and eliminates already infected cells. Therefore, it is plausible that a combination of an INSTI and this compound could have an additive or even synergistic effect by both preventing new infections and eliminating existing infected cells. However, this hypothesis requires experimental validation.
Future Directions
The synergistic interaction between this compound and NNRTIs is a promising finding that warrants further investigation. Future studies should aim to:
-
Confirm the synergy with a broader range of NNRTIs.
-
Elucidate the precise molecular details of the synergistic mechanism.
-
Investigate the potential for in vivo efficacy of this combination in animal models.
-
Conduct in vitro studies to evaluate the interaction of this compound with protease inhibitors and integrase inhibitors to guide the development of future combination therapies.
These application notes are intended to be a living document and will be updated as new data becomes available.
References
Application Note: Western Blot Analysis of CARD8 Cleavage Following ICeD-2 Treatment
Audience: Researchers, scientists, and drug development professionals.
Introduction
The Caspase Recruitment Domain-containing protein 8 (CARD8) is a crucial sensor protein in the human innate immune system that can form an inflammasome complex.[1][2] Unlike many other inflammasome sensors, CARD8 is constitutively processed through autoproteolysis of its Function-to-Find Domain (FIIND), resulting in two non-covalently associated fragments: an N-terminal (NT) fragment and a C-terminal (CT) fragment.[3][4] The inflammasome-forming CT fragment is kept in an inactive state through its interaction with the N-terminal fragment and Dipeptidyl Peptidase 9 (DPP9).[1][5][6]
ICeD-2 ("inducer of cell death-2") is a small molecule tool compound that functions as a potent inhibitor of DPP9.[1][6] Inhibition of DPP9 by this compound disrupts the repressive CARD8-DPP9 complex.[5][7] This disruption leads to the proteasome-mediated degradation of the CARD8 N-terminal fragment, liberating the C-terminal fragment.[4][8][9] The freed CT fragment then oligomerizes to form an active inflammasome, which directly recruits and activates Caspase-1.[3][10] Activated Caspase-1 subsequently cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a lytic, pro-inflammatory form of cell death known as pyroptosis.[8][11]
Monitoring the cleavage of CARD8 is therefore a key biochemical readout for confirming the activation of this specific inflammasome pathway. This application note provides a detailed protocol for performing Western blot analysis to detect CARD8 cleavage in cell lysates following treatment with this compound.
Signaling Pathway of this compound-Induced CARD8 Inflammasome Activation
The diagram below illustrates the molecular mechanism by which this compound activates the CARD8 inflammasome.
Caption: this compound inhibits DPP9, leading to CARD8 N-terminus degradation and C-terminus activation.
Experimental Workflow
A generalized workflow for the Western blot analysis is depicted below.
Caption: Workflow for Western Blot analysis of CARD8 cleavage.
Detailed Experimental Protocol
This protocol is adapted for use with human monocytic cell lines (e.g., THP-1), which endogenously express the necessary components of the CARD8 inflammasome pathway.
A. Materials and Reagents
-
Cell Line: Human THP-1 monocytic cells.
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin.
-
Reagents: this compound compound, DMSO (vehicle control), Phorbol 12-myristate 13-acetate (PMA) for differentiation (optional).
-
Lysis Buffer: RIPA buffer supplemented with protease and phosphatase inhibitor cocktails.
-
Protein Assay: BCA or Bradford protein assay kit.
-
SDS-PAGE: Precast polyacrylamide gels (e.g., 4-12% Bis-Tris), SDS-PAGE running buffer.
-
Transfer: PVDF or nitrocellulose membranes, transfer buffer, methanol.
-
Blocking Buffer: 3-5% nonfat dry milk or Bovine Serum Albumin (BSA) in Tris-buffered saline with 0.1% Tween-20 (TBST).[12]
-
Primary Antibodies:
-
Rabbit anti-CARD8 polyclonal antibody (e.g., Thermo Fisher PA5-87414, Novus Biologicals NB100-56181).[12]
-
Rabbit anti-Caspase-1 antibody.
-
Rabbit anti-GSDMD antibody.
-
Mouse or Rabbit anti-GAPDH or anti-β-actin (loading control).
-
-
Secondary Antibodies:
-
HRP-conjugated Goat anti-Rabbit IgG.[12]
-
HRP-conjugated Goat anti-Mouse IgG.
-
-
Detection: Enhanced Chemiluminescence (ECL) substrate, imaging system.
B. Cell Culture and Treatment
-
Culture THP-1 cells in suspension according to standard protocols.
-
(Optional) Differentiate THP-1 cells into a macrophage-like state by treating with PMA (25-100 ng/mL) for 24-48 hours. After differentiation, replace the medium with fresh, PMA-free medium and allow cells to rest for 24 hours.
-
Seed cells in 6-well plates at a density of 1-2 x 10^6 cells/well.
-
Prepare stock solutions of this compound in DMSO. Dilute to the desired final concentration (e.g., 1-10 µM) in culture medium. Prepare a vehicle control with an equivalent concentration of DMSO.
-
Treat cells with this compound or vehicle control for the desired time course (e.g., 2-6 hours).
C. Lysate Preparation and Protein Quantification
-
Aspirate the culture medium. For suspension cells, collect by centrifugation.
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells by adding 100-150 µL of ice-cold RIPA buffer (with inhibitors) directly to the well.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant to a new, pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA or Bradford assay.
D. SDS-PAGE and Western Blotting
-
Normalize all samples to the same protein concentration with lysis buffer and Laemmli sample buffer. A final concentration of 20-30 µg of total protein per lane is recommended.[12]
-
Boil the samples at 95-100°C for 5-10 minutes.
-
Load the samples onto a 4-12% Bis-Tris polyacrylamide gel. Include a protein molecular weight marker.
-
Run the gel at a constant voltage (e.g., 175 V) until the dye front reaches the bottom.[13]
-
Transfer the proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system (e.g., Trans-Blot Turbo Transfer System).[13]
E. Immunoblotting and Detection
-
Block the membrane with 3-5% nonfat dry milk in TBST for 1 hour at room temperature.[12]
-
Incubate the membrane with the primary anti-CARD8 antibody (diluted 1:1000 in blocking buffer) overnight at 4°C with gentle agitation.[12][14]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody (e.g., Goat anti-Rabbit IgG, diluted 1:5,000-1:10,000 in blocking buffer) for 1 hour at room temperature.[12]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Prepare the ECL substrate according to the manufacturer's instructions and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imager or X-ray film.
-
(Optional) Strip the membrane and re-probe for Caspase-1, GSDMD, and a loading control like GAPDH or β-actin.
Data Presentation and Expected Results
Upon treatment with this compound, the degradation of the N-terminal fragment of CARD8 and subsequent activation of Caspase-1 and GSDMD can be observed by changes in the band patterns on the Western blot. The table below summarizes the key proteins and their expected molecular weights.
| Protein Target | Approximate Molecular Weight | Expected Result after this compound Treatment |
| Full-Length CARD8 | ~55-60 kDa[14] | Decrease |
| Cleaved CARD8 (C-Terminus) | ~33 kDa[4] | Increase / Appearance |
| Pro-Caspase-1 | ~45 kDa | Decrease |
| Cleaved Caspase-1 (p20 subunit) | ~20 kDa | Increase / Appearance |
| Full-Length GSDMD | ~53 kDa | Decrease |
| Cleaved GSDMD (N-Terminus) | ~31 kDa | Increase / Appearance |
| Loading Control (e.g., GAPDH) | ~37 kDa | No Change |
Note: The exact molecular weight of CARD8 isoforms can vary due to alternative splicing. The appearance of the ~33 kDa C-terminal fragment is a direct indicator of pathway activation. A decrease in full-length CARD8 may also be observed, corresponding with its processing and the degradation of its N-terminus. Simultaneous detection of cleaved Caspase-1 and GSDMD confirms downstream signaling.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. CARD8: A Novel Inflammasome Sensor with Well-Known Anti-Inflammatory and Anti-Apoptotic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A human-specific motif facilitates CARD8 inflammasome activation after HIV-1 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. biorxiv.org [biorxiv.org]
- 8. Activation of the CARD8 Inflammasome Requires a Disordered Region - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dipeptidyl Peptidase 9 Sets a Threshold for CARD8 Inflammasome Formation by Sequestering Its Active C-terminal Fragment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Structural basis for distinct inflammasome complex assembly by human NLRP1 and CARD8 - PMC [pmc.ncbi.nlm.nih.gov]
- 11. CARD8 inflammasome activation during HIV-1 cell-to-cell transmission - PMC [pmc.ncbi.nlm.nih.gov]
- 12. CARD8 Polyclonal Antibody (PA5-87414) [thermofisher.com]
- 13. biorxiv.org [biorxiv.org]
- 14. Anti-CARD8 Antibody (A12607) | Antibodies.com [antibodies.com]
Measuring Caspase-1 Activation in Response to ICeD-2: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for measuring the activation of caspase-1 in response to the dipeptidyl peptidase (DPP) 8 and 9 inhibitor, ICeD-2. This compound is a cell death-inducing compound that triggers pyroptosis in a caspase-1-dependent manner, making the accurate measurement of caspase-1 activity a critical step in understanding its mechanism of action.
Introduction
This compound has been identified as a potent inducer of cell death, particularly in HIV-1 infected cells.[1] Its mechanism involves the inhibition of DPP8 and DPP9, which in certain cell types like THP-1 monocytes, leads to the activation of the CARD8 inflammasome.[1] This inflammasome activation is a critical upstream event that culminates in the activation of caspase-1.
Activated caspase-1 is a key effector of the inflammatory response and pyroptotic cell death.[2] It proteolytically cleaves pro-inflammatory cytokines, such as pro-interleukin-1β (pro-IL-1β) and pro-interleukin-18 (pro-IL-18), into their mature, secreted forms.[2] Furthermore, caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the plasma membrane and subsequent pyroptotic cell death.[3][4][5] The this compound-mediated cell death pathway has been shown to be dependent on CARD8, caspase-1, and GSDMD.[1]
This document outlines detailed protocols for assessing caspase-1 activation in response to this compound treatment using common laboratory techniques.
Signaling Pathway of this compound-Induced Caspase-1 Activation
The proposed signaling cascade initiated by this compound is depicted below. Inhibition of DPP8/9 by this compound leads to the activation of the CARD8 inflammasome, which then recruits and activates pro-caspase-1. Active caspase-1 proceeds to cleave its downstream substrates, ultimately leading to inflammation and pyroptosis.
Experimental Protocols
Several methods can be employed to measure caspase-1 activation. The choice of method will depend on the specific experimental question and available resources. Below are detailed protocols for commonly used assays.
Experimental Workflow for Measuring Caspase-1 Activation
The general workflow for assessing caspase-1 activation in response to this compound is outlined in the diagram below.
Western Blot for Detection of Cleaved Caspase-1 and Substrates
Principle: This method detects the active form of caspase-1 (p20 subunit) and the cleavage of its downstream substrates, GSDMD and pro-IL-1β, by immunoblotting.
Materials:
-
THP-1 monocytes
-
This compound
-
Lipopolysaccharide (LPS, optional priming agent)
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein concentration assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and nitrocellulose or PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies:
-
Anti-Caspase-1 (p20 subunit specific)
-
Anti-GSDMD (recognizing full-length and cleaved forms)
-
Anti-IL-1β (recognizing pro and mature forms)
-
Anti-β-actin or GAPDH (loading control)
-
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Cell Culture and Treatment:
-
Seed THP-1 cells at a density of 1 x 10^6 cells/mL in a 6-well plate.
-
Differentiate THP-1 cells into macrophages by treating with Phorbol 12-myristate 13-acetate (PMA) at 100 ng/mL for 24-48 hours.
-
(Optional) Prime the cells with LPS (1 µg/mL) for 3-4 hours to upregulate pro-IL-1β and NLRP3 expression.
-
Replace the medium with fresh serum-free medium.
-
Treat cells with various concentrations of this compound or vehicle control for the desired time course (e.g., 1, 2, 4, 6 hours).
-
-
Sample Preparation:
-
Collect the cell culture supernatant. Proteins in the supernatant can be concentrated using methods like TCA precipitation if needed.
-
Wash the adherent cells with ice-cold PBS.
-
Lyse the cells directly in the well with 100-200 µL of ice-cold lysis buffer containing protease inhibitors.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 30 minutes, vortexing occasionally.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification and Western Blot:
-
Determine the protein concentration of the cell lysates using a BCA assay.
-
Normalize the protein amounts for all samples.
-
Prepare samples for SDS-PAGE by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Develop the blot using a chemiluminescent substrate and image the results.
-
Data Presentation:
| Treatment | Pro-Caspase-1 (p45) | Cleaved Caspase-1 (p20) | Full-length GSDMD | Cleaved GSDMD (N-term) | Pro-IL-1β | Mature IL-1β |
| Vehicle Control | +++ | - | +++ | - | ++ | - |
| This compound (low dose) | ++ | + | ++ | + | + | + |
| This compound (high dose) | + | +++ | + | +++ | +/- | ++ |
| Positive Control | +/- | +++ | +/- | +++ | - | +++ |
| e.g., Nigericin + LPS |
Caspase-1 Activity Assays (Fluorometric or Colorimetric)
Principle: These assays utilize a specific caspase-1 substrate peptide (e.g., YVAD) conjugated to a fluorophore (e.g., AFC) or a chromophore (e.g., pNA). Cleavage of the substrate by active caspase-1 releases the fluorophore or chromophore, which can be quantified.
Materials:
-
Caspase-1 fluorometric or colorimetric assay kit (containing substrate, lysis buffer, and reaction buffer)
-
THP-1 cells
-
This compound
-
96-well black plates (for fluorometric) or clear plates (for colorimetric)
-
Fluorometer with excitation/emission filters (e.g., 400/505 nm for AFC) or a microplate reader (405 nm for pNA)
Protocol:
-
Cell Culture and Treatment:
-
Follow the same procedure as for Western Blotting (Step 1).
-
-
Cell Lysis:
-
After treatment, centrifuge the plate to pellet the cells.
-
Carefully remove the supernatant.
-
Lyse the cells by adding the lysis buffer provided in the kit.
-
Incubate on ice as recommended by the manufacturer.
-
-
Caspase-1 Activity Measurement:
-
Transfer the cell lysate to a 96-well plate.
-
Add the reaction buffer containing the caspase-1 substrate (e.g., YVAD-AFC or YVAD-pNA) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence or absorbance using a plate reader at the appropriate wavelengths.
-
Include a blank (lysis buffer + reaction buffer) and a negative control (untreated cell lysate).
-
To ensure specificity, a parallel reaction with a caspase-1 inhibitor (e.g., Ac-YVAD-CHO) should be performed.
-
Data Presentation:
| Treatment | Caspase-1 Activity (RFU or OD) | Fold Change vs. Control |
| Vehicle Control | 150 ± 15 | 1.0 |
| This compound (low dose) | 450 ± 30 | 3.0 |
| This compound (high dose) | 900 ± 50 | 6.0 |
| Positive Control | 1200 ± 70 | 8.0 |
| e.g., Nigericin + LPS |
ELISA for Secreted IL-1β
Principle: An Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the amount of mature IL-1β secreted into the cell culture supernatant, which is an indirect measure of caspase-1 activity.
Materials:
-
Human IL-1β ELISA kit
-
Cell culture supernatants from this compound treated and control cells
-
Microplate reader
Protocol:
-
Sample Collection:
-
Collect the cell culture supernatants after treatment as described in the Western Blot protocol.
-
Centrifuge the supernatants to remove any cell debris.
-
-
ELISA Procedure:
-
Perform the ELISA according to the manufacturer's instructions. This typically involves:
-
Adding standards and samples to the antibody-coated plate.
-
Incubating to allow IL-1β to bind.
-
Washing the plate.
-
Adding a detection antibody.
-
Incubating and washing.
-
Adding a substrate solution.
-
Stopping the reaction and measuring the absorbance.
-
-
-
Data Analysis:
-
Generate a standard curve using the provided IL-1β standards.
-
Calculate the concentration of IL-1β in the samples based on the standard curve.
-
Data Presentation:
| Treatment | Secreted IL-1β (pg/mL) |
| Vehicle Control | < 10 |
| This compound (low dose) | 150 ± 20 |
| This compound (high dose) | 400 ± 35 |
| Positive Control | 800 ± 50 |
| e.g., Nigericin + LPS |
Logical Relationships in Experimental Design
The following diagram illustrates the logical connections between the different experimental approaches to provide a comprehensive analysis of this compound-induced caspase-1 activation.
By employing these protocols and understanding the underlying signaling pathways, researchers can effectively and accurately measure the activation of caspase-1 in response to this compound, contributing to a deeper understanding of its biological activity and therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase 1 - Wikipedia [en.wikipedia.org]
- 3. childrenshospital.org [childrenshospital.org]
- 4. Mechanisms governing inflammasome activation, assembly and pyroptosis induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inflammatory caspase-related pyroptosis: mechanism, regulation and therapeutic potential for inflammatory bowel disease - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Navigating ICeD-2 Solubility: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential guidance on the solubility of ICeD-2, a potent inducer of cell death in HIV-1 infected cells.[1] Authored for professionals in drug development and cellular research, this document offers detailed troubleshooting for common solubility challenges, protocols for solution preparation, and a comprehensive FAQ section.
Quick Reference: this compound Solubility Data
For researchers requiring immediate data, the following table summarizes the known solubility of this compound in common laboratory solvents. Adherence to these parameters is critical for experimental success and reproducibility.
| Solvent | Concentration (mg/mL) | Molar Concentration (mM) | Notes |
| DMSO | ≥ 16.37 | ≥ 50 | Sonication may be required for complete dissolution. |
| Ethanol | < 1 | Insoluble | Not a recommended solvent for creating stock solutions. |
| Water | < 1 | Insoluble | Not a recommended solvent for creating stock solutions. |
Data sourced from publicly available information. Independent verification is recommended.
Troubleshooting Common Solubility Issues
Researchers may encounter precipitation or incomplete dissolution of this compound. This section addresses these common issues with targeted solutions.
Issue 1: Precipitate Formation Upon Addition to Aqueous Media
Scenario: You've successfully dissolved this compound in DMSO to create a stock solution, but upon dilution into your aqueous cell culture medium or buffer (e.g., PBS), a precipitate forms.
Cause: This is a common phenomenon for hydrophobic compounds. The drastic change in solvent polarity when a concentrated DMSO stock is introduced into an aqueous environment can cause the compound to crash out of solution.
Solutions:
-
Optimize Final DMSO Concentration: Most cell lines can tolerate a final DMSO concentration of 0.1% to 0.5%. Aim for the lowest effective concentration of this compound to minimize the required volume of DMSO stock, thereby keeping the final DMSO concentration in your culture well below cytotoxic levels.
-
Pre-warm Aqueous Media: Before adding your this compound stock, ensure your cell culture media or buffer is pre-warmed to 37°C. Adding a cold stock to warm media can sometimes induce precipitation.
-
Gradual Addition and Mixing: Add the this compound DMSO stock to the aqueous medium drop-wise while gently vortexing or swirling the tube. This gradual introduction can help prevent immediate precipitation.
-
Intermediate Dilution: Consider a serial dilution approach. First, dilute the concentrated DMSO stock into a smaller volume of pre-warmed media, and then add this intermediate dilution to your final culture volume.
Issue 2: this compound Powder Does Not Fully Dissolve in DMSO
Scenario: You are preparing a stock solution in DMSO, but even with vortexing, you observe particulate matter.
Cause: The dissolution of some compounds can be slow or may require energy input to overcome lattice energy.
Solution:
-
Sonication: Use a bath sonicator to aid in the dissolution process. Sonicate the solution in short bursts to avoid excessive heating, which could potentially degrade the compound.
-
Gentle Warming: Gently warm the DMSO solution to 37°C. However, be cautious with this method and ensure the compound is stable at this temperature for short periods. Always refer to any specific storage and handling instructions provided by the supplier.
Experimental Protocols
Protocol for Preparing a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 327.46 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortexer
-
Sonicator (optional)
Procedure:
-
Calculate the required mass of this compound. For a 1 mL 10 mM stock solution:
-
Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L * 0.001 L * 327.46 g/mol * 1000 mg/g = 3.2746 mg
-
-
Weigh 3.27 mg of this compound and place it in a sterile microcentrifuge tube.
-
Add 1 mL of anhydrous DMSO to the tube.
-
Vortex the solution thoroughly until the powder is dissolved.
-
If dissolution is incomplete, sonicate the tube in a water bath for 5-10 minutes.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Diagram: this compound Stock Solution Preparation Workflow
Caption: Workflow for preparing this compound stock solution.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions? A1: Based on available data, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound. It is reported to be soluble in DMSO at concentrations of at least 50 mM.
Q2: Is this compound soluble in aqueous buffers like PBS? A2: this compound is poorly soluble in aqueous solutions, including Phosphate Buffered Saline (PBS). Direct dissolution in PBS is not recommended.
Q3: My this compound precipitated in the cell culture medium. Can I still use it for my experiment? A3: It is not recommended to use media with precipitated compound. The presence of a precipitate means the actual concentration of the dissolved, active compound is unknown and significantly lower than your target concentration, which will lead to inaccurate and unreliable experimental results. Furthermore, the precipitate itself could have unintended cytotoxic effects.
Q4: How should I store my this compound stock solution? A4: this compound stock solutions in DMSO should be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation, it is best practice to aliquot the stock solution into smaller, single-use volumes.
Q5: What is the mechanism of action of this compound? A5: this compound induces cell death in HIV-1 infected cells by modulating Dipeptidyl Peptidase 9 (DPP9) and activating the CARD8 inflammasome. This action is dependent on HIV-1 protease activity.[1]
Diagram: this compound Signaling Pathway
Caption: Simplified signaling pathway of this compound.
References
Technical Support Center: Optimizing ICeD-2 Concentration for Maximal HIV-1 Cell Killing
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the concentration of ICeD-2 to achieve maximal killing of HIV-1 infected cells while minimizing off-target toxicity.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound in killing HIV-1 infected cells?
A1: this compound is an inducer of cell death that specifically targets HIV-1 infected cells. Its mechanism relies on the activity of the HIV-1 protease.[1] this compound inhibits the dipeptidyl peptidases DPP8 and DPP9.[1] This inhibition sensitizes the CARD8 inflammasome. In HIV-1 infected cells, the viral protease cleaves the N-terminus of CARD8, triggering a signaling cascade that leads to pyroptosis, a form of inflammatory cell death. This process involves the activation of Caspase-1 and the cleavage of Gasdermin D (GSDMD), which forms pores in the cell membrane, leading to cell lysis.[1][2][3][4]
Q2: What is the recommended starting concentration range for this compound in an experiment?
A2: While specific optimal concentrations can be cell-type dependent, a starting point for this compound can be inferred from similar compounds that target the same pathway. For instance, the DPP9 inhibitor Val-boroPro (VbP), which also sensitizes the CARD8 inflammasome, has been shown to be effective at a concentration of 1 µM for killing HIV-1 infected CD4+ T cells.[3][5] Therefore, a concentration range of 0.1 µM to 10 µM is a reasonable starting point for dose-response experiments with this compound.
Q3: How do I determine the optimal concentration of this compound for my specific cell line?
A3: The optimal concentration should be determined by performing a dose-response experiment. This involves treating HIV-1 infected cells with a range of this compound concentrations and measuring cell viability or cytotoxicity. Concurrently, the same concentrations should be tested on uninfected cells to determine the 50% cytotoxic concentration (CC50). The 50% inhibitory concentration (IC50) against the virus in infected cells should also be determined. The optimal concentration will provide a high level of efficacy (low IC50) with low cytotoxicity (high CC50), resulting in a favorable selectivity index (SI = CC50/IC50).[6]
Q4: What are the key controls to include in my experiments?
A4: To ensure the validity of your results, the following controls are essential:
-
Uninfected cells treated with this compound: To determine the cytotoxicity of the compound on your specific cell line.
-
Infected cells, untreated: To measure the baseline level of cell death caused by the virus itself.
-
Uninfected cells, untreated: To establish the baseline viability of your cells.
-
Vehicle control (e.g., DMSO): To account for any effects of the solvent used to dissolve this compound.
-
Positive control for cell death: A known cytotoxic agent to ensure the cell death assay is working correctly.
Troubleshooting Guides
Issue 1: High levels of cell death are observed in uninfected control cells treated with this compound.
-
Possible Cause: The concentration of this compound used is too high and is causing general cytotoxicity.
-
Troubleshooting Steps:
-
Perform a dose-response cytotoxicity assay (e.g., MTT or LDH assay) on uninfected cells to determine the CC50 value of this compound for your specific cell line.
-
Select a concentration for your HIV-1 killing assays that is well below the CC50 value to minimize off-target effects. A selectivity index (SI = CC50/IC50) of ≥ 10 is generally considered a good starting point for an active compound.[6]
-
Issue 2: Little to no killing of HIV-1 infected cells is observed even at high concentrations of this compound.
-
Possible Cause 1: The HIV-1 protease in the specific viral strain or cell line is not sufficiently active to trigger CARD8-mediated pyroptosis.
-
Troubleshooting Steps:
-
Confirm that the HIV-1 strain you are using expresses an active protease.
-
Consider using a different HIV-1 strain known to have robust protease activity.
-
Ensure that the infection level in your cell culture is adequate. You can quantify this using methods like p24 ELISA.
-
-
Possible Cause 2: The cells are not susceptible to CARD8-mediated pyroptosis.
-
Troubleshooting Steps:
Issue 3: Inconsistent results between replicate experiments.
-
Possible Cause: Variability in cell density, virus infection levels, or compound concentration.
-
Troubleshooting Steps:
-
Cell Plating: Ensure a uniform cell density across all wells of your assay plate. Perform a cell count before plating and ensure even mixing of the cell suspension.
-
Virus Infection: Standardize the multiplicity of infection (MOI) to ensure consistent infection rates across experiments.
-
Compound Preparation: Prepare fresh dilutions of this compound for each experiment from a validated stock solution. Ensure thorough mixing of the compound in the culture medium.
-
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| This compound Concentration (µM) | % Viability of Uninfected Cells (CC50) | % Inhibition of HIV-1 Replication (IC50) |
| 0.01 | 100% | 5% |
| 0.1 | 98% | 25% |
| 1 | 95% | 80% |
| 10 | 50% | 98% |
| 100 | 5% | 100% |
Note: This table presents hypothetical data for illustrative purposes. Actual values must be determined experimentally.
Table 2: Key Parameters for Evaluating this compound Efficacy
| Parameter | Description | Formula | Desired Value |
| IC50 | The concentration of this compound that inhibits 50% of viral replication. | Determined from dose-response curve | Low |
| CC50 | The concentration of this compound that causes 50% cytotoxicity in uninfected cells. | Determined from dose-response curve | High |
| SI | Selectivity Index: The ratio of cytotoxicity to antiviral activity. | CC50 / IC50 | High (≥10) |
Experimental Protocols
Protocol 1: Determination of IC50 of this compound in HIV-1 Infected Cells
This protocol is a general guideline and should be optimized for the specific cell line and virus strain used.
-
Cell Plating: Seed a suitable T-cell line (e.g., MT-4, CEM) in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of complete culture medium.
-
Infection: Infect the cells with an HIV-1 strain at a predetermined multiplicity of infection (MOI). Incubate for 2-4 hours at 37°C.
-
Compound Addition: Prepare serial dilutions of this compound in culture medium. After the incubation period, add 100 µL of the this compound dilutions to the infected cells. Include untreated infected cells as a control.
-
Incubation: Incubate the plate for 3-5 days at 37°C in a humidified atmosphere with 5% CO2.
-
Quantification of Viral Replication: Measure the extent of viral replication using a suitable method, such as a p24 antigen ELISA on the culture supernatant or a reporter gene assay if using a reporter virus.
-
Data Analysis: Plot the percentage of inhibition of viral replication against the log of this compound concentration. The IC50 value is the concentration at which a 50% reduction in viral replication is observed.[8]
Protocol 2: Cytotoxicity Assay using MTT
This assay measures the metabolic activity of cells, which is an indicator of cell viability.[9][10][11][12]
-
Cell Plating: Seed uninfected cells in a 96-well plate at the same density as in the antiviral assay.
-
Compound Addition: Add serial dilutions of this compound to the wells. Include untreated cells as a viability control and a known cytotoxic agent as a positive control for cell death.
-
Incubation: Incubate the plate for the same duration as the antiviral assay (e.g., 3-5 days).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[10]
-
Solubilization: Add 100 µL of solubilization buffer (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the percentage of viability against the log of this compound concentration to determine the CC50 value.
Protocol 3: Cytotoxicity Assay using LDH Release
This assay measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture supernatant.[13][14][15][16][17]
-
Cell Plating and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Include controls for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer). Calculate the percentage of cytotoxicity and plot it against the log of this compound concentration to determine the CC50 value.
Mandatory Visualization
Caption: this compound induced pyroptosis in HIV-1 infected cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
- 6. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 7. biorxiv.org [biorxiv.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
- 12. texaschildrens.org [texaschildrens.org]
- 13. LDH assay kit guide: Principles and applications | Abcam [abcam.com]
- 14. LDH-Glo™ Cytotoxicity Assay Technical Manual [promega.jp]
- 15. LDH cytotoxicity assay [protocols.io]
- 16. A Simple Protocol for Using a LDH-Based Cytotoxicity Assay to Assess the Effects of Death and Growth Inhibition at the Same Time - PMC [pmc.ncbi.nlm.nih.gov]
- 17. cellbiologics.com [cellbiologics.com]
Technical Support Center: Troubleshooting ICeD-2 Efficacy in Cell Culture
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively using ICeD-2 in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule inducer of cell death. It functions by selectively inhibiting the dipeptidyl peptidases DPP8 and DPP9. This inhibition leads to the activation of the CARD8 (caspase recruitment domain family member 8) inflammasome, which in turn activates caspase-1, triggering a form of inflammatory programmed cell death known as pyroptosis.
Q2: In which cell types is this compound expected to be effective?
A2: The efficacy of this compound is dependent on the expression of its target, CARD8. Therefore, it is most effective in cell lines with sufficient CARD8 expression.[1][2] Human myeloid cell lines, such as THP-1, are commonly used models where this compound induces pyroptosis.[3] It is crucial to verify CARD8 expression in your cell line of interest before starting experiments.
Q3: How should I store and handle this compound?
A3: this compound is typically supplied as a solid. For long-term storage, it is recommended to store the solid compound at -20°C. For experimental use, a stock solution is typically prepared in a solvent like DMSO and stored in aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.
Q4: What is the recommended working concentration of this compound?
A4: The optimal working concentration of this compound can vary depending on the cell line and experimental conditions. It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type. Concentrations in the low micromolar range have been reported to be effective in inducing pyroptosis in sensitive cell lines.
Q5: How quickly can I expect to see an effect after treating cells with this compound?
A5: The induction of pyroptosis by this compound is a relatively rapid process. Changes in cell morphology, membrane permeability, and the release of lactate dehydrogenase (LDH) can often be observed within a few hours of treatment. A time-course experiment is recommended to determine the optimal endpoint for your specific assay.
Troubleshooting Guide
This guide addresses common issues that may lead to a lack of this compound efficacy in cell culture experiments.
Problem 1: No or low induction of cell death.
| Possible Cause | Troubleshooting Step |
| Low or absent CARD8 expression in the cell line. | Verify CARD8 mRNA and protein expression in your cell line using RT-qPCR and Western blot, respectively. Compare expression levels to a positive control cell line (e.g., THP-1). If CARD8 expression is low, consider using a different cell line or a method to overexpress CARD8.[1][4] |
| Suboptimal concentration of this compound. | Perform a dose-response experiment with a range of this compound concentrations (e.g., 0.1 µM to 10 µM) to determine the optimal concentration for your cell line. |
| Incorrect incubation time. | Conduct a time-course experiment (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal time point for observing pyroptosis. |
| This compound degradation. | Ensure proper storage of this compound stock solutions at -20°C or -80°C in small aliquots to avoid freeze-thaw cycles. Prepare fresh dilutions in culture medium for each experiment. |
| Issues with this compound solubility. | Ensure the final DMSO concentration in the culture medium is low (typically <0.5%) to avoid both cytotoxicity and compound precipitation.[5][6] If precipitation is observed, consider preparing a more dilute stock solution or using a different solubilizing agent if compatible with your cells. |
Problem 2: High background cell death in control groups.
| Possible Cause | Troubleshooting Step |
| DMSO toxicity. | Determine the maximum tolerated DMSO concentration for your cell line by treating them with a range of DMSO concentrations (e.g., 0.1% to 1%) and assessing viability. Ensure the final DMSO concentration in your this compound experiments does not exceed this limit. |
| Poor cell health. | Ensure cells are healthy and in the logarithmic growth phase before starting the experiment. Avoid using cells that are over-confluent or have been in culture for too many passages. |
| Contamination. | Regularly check for microbial contamination in your cell cultures. If contamination is suspected, discard the culture and start with a fresh, uncontaminated stock. |
Problem 3: Inconsistent or variable results.
| Possible Cause | Troubleshooting Step |
| Inconsistent cell density. | Seed cells at a consistent density for all experiments. Cell density can influence the response to drug treatment. |
| Variability in this compound preparation. | Prepare a large batch of this compound stock solution to be used across multiple experiments to minimize variability. Ensure thorough mixing when preparing working solutions. |
| Passage number of cells. | Use cells within a consistent and low passage number range, as cellular characteristics and responses can change with extensive passaging. |
Experimental Protocols
Protocol 1: General Protocol for this compound Treatment of Adherent and Suspension Cells
-
Cell Seeding:
-
Adherent cells: Seed cells in appropriate culture vessels (e.g., 96-well plates for viability assays, larger plates for protein or RNA extraction) and allow them to adhere overnight.
-
Suspension cells (e.g., THP-1): Seed cells at the desired density in appropriate culture vessels immediately before treatment.
-
-
Preparation of this compound Working Solution:
-
Thaw a frozen aliquot of your this compound DMSO stock solution.
-
Dilute the stock solution to the desired final concentrations in pre-warmed complete cell culture medium. Ensure the final DMSO concentration is consistent across all conditions and below the cytotoxic level for your cell line.
-
-
Cell Treatment:
-
Adherent cells: Carefully remove the old medium and replace it with the medium containing the appropriate concentrations of this compound or vehicle control (DMSO).
-
Suspension cells: Add the this compound working solution directly to the cell suspension.
-
-
Incubation:
-
Incubate the cells at 37°C in a humidified incubator with 5% CO₂ for the desired duration as determined by your time-course experiments.
-
-
Downstream Analysis:
-
Proceed with your planned downstream assays, such as LDH release assay, caspase-1 activity assay, or Western blotting for GSDMD cleavage.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis Detection
This assay measures the release of LDH from cells with compromised membrane integrity, a hallmark of pyroptosis.[7][8][9]
-
Treat cells with this compound as described in Protocol 1 in a 96-well plate. Include wells for:
-
Untreated cells (negative control)
-
Vehicle control (DMSO)
-
Cells treated with a lysis buffer (positive control for maximum LDH release)
-
-
After the incubation period, centrifuge the plate at 250 x g for 4 minutes to pellet the cells.
-
Carefully transfer a portion of the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from a commercially available kit to each well according to the manufacturer's instructions.
-
Incubate the plate at room temperature, protected from light, for the time specified in the kit protocol (usually 10-30 minutes).
-
Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.
-
Calculate the percentage of LDH release for each treatment condition relative to the positive control.
Protocol 3: Western Blot for GSDMD Cleavage
This protocol detects the cleavage of Gasdermin D (GSDMD), a key event in pyroptosis execution.[10][11]
-
Treat cells with this compound in larger culture vessels (e.g., 6-well plates) to obtain sufficient protein lysate.
-
After treatment, collect both the cell pellet and the supernatant to analyze both intracellular and released proteins.
-
Lyse the cell pellet in RIPA buffer or a similar lysis buffer containing protease inhibitors.
-
Concentrate the proteins in the supernatant using methods like TCA precipitation.
-
Determine the protein concentration of the cell lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for the N-terminal fragment of cleaved GSDMD overnight at 4°C.[8][9]
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Look for the appearance of the cleaved GSDMD fragment (p30) in this compound treated samples.
Data Presentation
Table 1: Example Dose-Response of this compound on THP-1 Cell Viability
| This compound Concentration (µM) | Cell Viability (%) (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 5.2 |
| 0.1 | 95.3 ± 4.8 |
| 0.5 | 75.1 ± 6.3 |
| 1 | 52.4 ± 7.1 |
| 5 | 21.8 ± 3.9 |
| 10 | 10.5 ± 2.5 |
Note: This is example data. Actual results may vary depending on experimental conditions.
Table 2: IC50 Values of this compound in Different Cell Lines
| Cell Line | CARD8 Expression | IC50 (µM) |
| THP-1 | High | ~1 |
| A549 | Low | >10 |
| HEK293T | Negative | >10 |
Note: This table illustrates the correlation between CARD8 expression and this compound sensitivity. Actual IC50 values should be determined experimentally.
Signaling Pathways and Workflows
Caption: this compound signaling pathway leading to pyroptosis.
Caption: Troubleshooting workflow for lack of this compound efficacy.
Caption: General experimental workflow for this compound studies.
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. The CARD8 inflammasome dictates HIV/SIV pathogenesis and disease progression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. Anti-GSDMD Human Protein Atlas Antibody [atlasantibodies.com]
- 8. GSDMD antibody (20770-1-AP) | Proteintech [ptglab.com]
- 9. GSDMD antibody (66387-1-Ig) | Proteintech [ptglab.com]
- 10. Structure-activity relationship studies on isoindoline inhibitors of dipeptidyl peptidases 8 and 9 (DPP8, DPP9): is DPP8-selectivity an attainable goal? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. The non-structural protein of SFTSV activates NLRP1 and CARD8 inflammasome through disrupting the DPP9-mediated ternary complex - PMC [pmc.ncbi.nlm.nih.gov]
Potential off-target effects of ICeD-2 in uninfected cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the potential off-target effects of ICeD-2 in uninfected cells. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the primary known off-target effects of this compound in uninfected cells?
A1: The primary off-target effect of this compound in uninfected cells is the induction of pyroptosis, a form of inflammatory cell death. This is mediated through the inhibition of the intracellular serine proteases, Dipeptidyl Peptidase 8 (DPP8) and Dipeptidyl Peptidase 9 (DPP9)[1][2]. Inhibition of DPP8/9 leads to the activation of the CARD8 (Caspase Recruitment Domain-containing protein 8) inflammasome, resulting in the activation of caspase-1 and subsequent cleavage of Gasdermin D (GSDMD), which executes pyroptosis[1][3][4].
Q2: Which cellular signaling pathway is implicated in this compound-mediated off-target cell death?
A2: The off-target cell death induced by this compound is primarily mediated by the CARD8 inflammasome pathway. This pathway involves the sensor protein CARD8, the effector caspase, caspase-1, and the pore-forming protein, Gasdermin D[1][3][4].
Q3: Are there known differences in sensitivity to this compound-induced pyroptosis among different cell types?
A3: Yes, sensitivity can vary between cell types. For instance, resting human T cells and myeloid cells have been shown to be susceptible to pyroptosis induced by DPP8/9 inhibition, while activated T cells are resistant[3][5][6]. This differential sensitivity is an important consideration in experimental design.
Q4: How can I be sure that the observed cell death in my uninfected cells is due to off-target effects of this compound and not another mechanism?
A4: To confirm that the observed cell death is due to the off-target effects of this compound, you can perform several experiments. These include assessing the activation of the CARD8 inflammasome pathway by checking for caspase-1 activation and GSDMD cleavage. Additionally, using knockout or knockdown cell lines for CARD8, caspase-1, or GSDMD should rescue the cells from this compound-induced death.
Troubleshooting Guides
Issue 1: Unexpectedly high levels of cell death in uninfected control cells treated with this compound.
-
Possible Cause 1: Off-target inhibition of DPP8 and DPP9.
-
Troubleshooting Step: Measure the enzymatic activity of DPP8 and DPP9 in cell lysates treated with this compound to confirm inhibition. Compare the this compound concentration used with the known or determined IC50 values for DPP8/9.
-
-
Possible Cause 2: Activation of the CARD8 inflammasome.
-
Troubleshooting Step: Perform a Western blot to detect cleaved (active) caspase-1 (p20 subunit) and the N-terminal fragment of GSDMD. An increase in the cleaved forms indicates inflammasome activation.
-
Troubleshooting Step: Measure the release of lactate dehydrogenase (LDH) into the cell culture supernatant as an indicator of pyroptotic cell death.
-
Issue 2: Inconsistent results when assessing this compound off-target effects.
-
Possible Cause 1: Cell activation state.
-
Possible Cause 2: Variability in protein expression.
-
Troubleshooting Step: Verify the expression levels of key pathway components (CARD8, caspase-1, GSDMD) in your cell model, as variations can lead to inconsistent responses.
-
Quantitative Data
To assess the selectivity of this compound, it is crucial to compare its potency against its intended target (HIV-1 protease) with its off-target activity (DPP8 and DPP9). While specific IC50 values for this compound are not publicly available, the table below includes data for the well-characterized DPP8/9 inhibitor Val-boroPro (Talabostat) and typical ranges for HIV-1 protease inhibitors to provide a framework for comparison. Researchers should determine the specific values for this compound in their experimental system.
| Compound | Target | IC50 / Ki | Reference |
| This compound | HIV-1 Protease | Value to be determined | |
| DPP8 | Value to be determined | ||
| DPP9 | Potent inhibitor | [2][7] | |
| Val-boroPro | DPP4 | < 4 nM (IC50) | [3][8] |
| DPP8 | 4 nM (IC50) / 1.5 nM (Ki) | [5][8] | |
| DPP9 | 11 nM (IC50) / 0.76 nM (Ki) | [5][8] | |
| Generic HIV-1 PIs | HIV-1 Protease | 2-36 nM (IC50) | [9][10] |
Experimental Protocols
DPP8/DPP9 Enzymatic Activity Assay
This protocol is for measuring the inhibitory effect of this compound on DPP8 and DPP9 activity using a fluorogenic substrate.
-
Materials:
-
Procedure:
-
Prepare serial dilutions of this compound in DPP assay buffer.
-
In a 96-well plate, add the diluted this compound, recombinant DPP8 or DPP9 enzyme, and assay buffer. Include a positive control (enzyme without inhibitor) and a negative control (buffer without enzyme).
-
Initiate the reaction by adding the fluorogenic substrate to all wells.
-
Incubate the plate at 37°C for 30 minutes, protected from light.
-
Measure the fluorescence using a plate reader.
-
Calculate the percent inhibition for each this compound concentration and determine the IC50 value.
-
Caspase-1 Activity Assay
This protocol describes a luminescence-based assay to measure caspase-1 activity in cell lysates.
-
Materials:
-
Cells treated with this compound or control.
-
Caspase-Glo® 1 Inflammasome Assay kit (Promega) or similar.
-
White-walled 96-well plate.
-
Luminometer.
-
-
Procedure:
-
Plate cells in a 96-well plate and treat with this compound for the desired time.
-
Equilibrate the plate and the Caspase-Glo® 1 Reagent to room temperature.
-
Add the Caspase-Glo® 1 Reagent directly to the wells containing cells and media.
-
Mix by shaking the plate for 30-60 seconds.
-
Incubate at room temperature for 1 hour to allow for cell lysis and signal generation.
-
Measure luminescence using a luminometer. An increase in luminescence corresponds to higher caspase-1 activity.
-
Gasdermin D (GSDMD) Cleavage Western Blot
This protocol is for detecting the cleaved, active form of GSDMD.
-
Materials:
-
Cells treated with this compound or control.
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
SDS-PAGE gels and Western blotting apparatus.
-
Primary antibody against GSDMD that detects both the full-length (~53 kDa) and the N-terminal cleavage product (~31 kDa).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Harvest and lyse the cells.
-
Determine the protein concentration of the lysates.
-
Separate equal amounts of protein from each sample by SDS-PAGE.
-
Transfer the proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane and then incubate with the primary anti-GSDMD antibody.
-
Wash and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescent substrate and an imaging system. Look for the appearance of the ~31 kDa band in this compound treated samples.
-
Visualizations
Caption: this compound Off-Target Signaling Pathway in Uninfected Cells.
Caption: Experimental Workflow for Investigating this compound Off-Target Effects.
References
- 1. Val-boroPro - CAS 150080-09-4 - Calbiochem | 531465 [merckmillipore.com]
- 2. A Phenotypic Screen Identifies Potent DPP9 Inhibitors Capable of Killing HIV-1 Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. MBS2570549-96 | Dipeptidyl Peptidase IV (DPP4) Activity Assay Kit [clinisciences.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. bpsbioscience.com [bpsbioscience.com]
- 7. Cosolvent Molecular Dynamics Applied to DPP4, DPP8 and DPP9: Reproduction of Important Binding Features and Use in Inhibitor Design - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The multifunctional regulatory post-proline protease dipeptidyl peptidase 9 and its inhibitors: new opportunities for therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Multi-step inhibition explains HIV-1 protease inhibitor pharmacodynamics and resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Protease inhibitors effectively block cell-to-cell spread of HIV-1 between T cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. content.abcam.com [content.abcam.com]
- 12. reactionbiology.com [reactionbiology.com]
How to minimize ICeD-2 induced toxicity in control cells
Welcome to the technical support center for ICeD-2. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers minimize this compound induced toxicity in control cells during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce cell death?
This compound is a small molecule inducer of cell death. Its mechanism of action involves the inhibition of the intracellular proteases Dipeptidyl Peptidase 8 (DPP8) and DPP9. This inhibition leads to the activation of the CARD8 (Caspase Recruitment Domain Family Member 8) inflammasome, which in turn activates Caspase-1. Activated Caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death known as pyroptosis.[1][2]
Q2: Why am I observing high levels of toxicity in my control cells after this compound treatment?
The toxicity observed in your control cells is likely "on-target" if these cells express DPP8, DPP9, CARD8, Caspase-1, and GSDMD. The pyroptotic cell death pathway is the intended mechanism of action for this compound. Therefore, any cell line endogenously expressing these components will be susceptible to this compound induced toxicity. It is crucial to characterize your control cell lines for the expression of these key proteins.
Q3: How can I reduce this on-target toxicity in my control cells to create a better experimental window?
Minimizing on-target toxicity in control cells is essential for distinguishing specific experimental effects from generalized cell death. The primary strategies involve either genetically modifying your control cells to be resistant to pyroptosis or pharmacologically inhibiting key steps in the pathway.
Q4: Are there alternative compounds to this compound that might have a better toxicity profile?
Yes, research into DPP8/9 inhibitors has led to the development of new compounds with different selectivity profiles. For example, tominostat, a methylpiperazine analog of the DPP8/9 inhibitor 1G244, exhibits higher selectivity for DPP8 over DPP9. This increased selectivity has been associated with an enhanced antitumor effect and reduced toxicity in vivo, allowing for the use of higher, more effective concentrations with fewer side effects.[3]
Troubleshooting Guides
This section provides detailed guides for specific issues you may encounter when using this compound.
Guide 1: High Background Toxicity in Control Cell Lines
If you are observing excessive cell death in your control cell line, which masks the specific effects of your experimental conditions, follow these steps to troubleshoot and mitigate the issue.
1. Confirm the Mechanism of Cell Death:
-
Problem: It's unclear if the observed cell death is indeed pyroptosis.
-
Solution: Use molecular markers to confirm the activation of the pyroptotic pathway.
-
Western Blot: Probe for cleaved Caspase-1 and the N-terminal fragment of GSDMD (GSDMD-NT). An increase in these cleaved forms upon this compound treatment indicates pyroptosis.
-
LDH Release Assay: Pyroptosis results in the release of lactate dehydrogenase (LDH) into the cell culture supernatant due to membrane rupture. Measure LDH activity to quantify cell lysis.[4][5]
-
2. Optimize this compound Concentration:
-
Problem: The concentration of this compound being used may be too high, leading to overwhelming and rapid cell death. The toxicity of DPP8/9 inhibitors can be highly dose-dependent.[3]
-
Solution: Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell line and experimental goals.
Experimental Protocol: Dose-Response Cell Viability Assay
-
Cell Seeding: Seed your control cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.[6]
-
Compound Preparation: Prepare a serial dilution of this compound in your cell culture medium. A common starting point for a wide range of concentrations could be from 1 nM to 100 µM.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Use a suitable cell viability assay, such as MTT, MTS, or WST-1, to quantify the number of viable cells.[7][8][9][10]
-
Data Analysis: Plot the percentage of cell viability against the log of the this compound concentration to generate a dose-response curve and calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).[11][12]
-
3. Pharmacological Inhibition of Pyroptosis:
-
Problem: You need a quick and reversible way to block this compound induced toxicity in your control cells.
-
Solution: Pre-treat your control cells with inhibitors of key components of the pyroptosis pathway.
| Inhibitor | Target | Typical Working Concentration | Notes |
| VX-765 (Belnecasan) | Caspase-1 | 20-50 µM | A well-characterized and potent inhibitor of Caspase-1.[13][14][15][16] |
| Ac-YVAD-CMK | Caspase-1 | 20-50 µM | A peptide-based irreversible inhibitor of Caspase-1.[17] |
| Disulfiram | GSDMD | 1-10 µM | Inhibits GSDMD pore formation.[18][19] |
Experimental Protocol: Pharmacological Inhibition of Pyroptosis
-
Cell Seeding: Seed your control cells in a multi-well plate.
-
Inhibitor Pre-treatment: Pre-incubate the cells with the chosen inhibitor (e.g., VX-765) for 1-4 hours before adding this compound.
-
This compound Treatment: Add this compound at the desired concentration to the wells already containing the inhibitor.
-
Incubation and Analysis: Incubate for the desired experimental duration and then assess cell viability or other relevant endpoints.
Guide 2: Creating a Resistant Control Cell Line
For long-term or repeated experiments, generating a control cell line that is genetically resistant to this compound induced pyroptosis is a robust solution.
1. Target Selection:
-
Strategy: Use CRISPR/Cas9 to knock out a gene essential for the pyroptotic pathway induced by this compound. The most common targets are CARD8, CASP1 (encoding Caspase-1), or GSDMD.
2. Experimental Workflow:
-
Diagram: The following diagram illustrates the general workflow for generating a knockout cell line using CRISPR/Cas9.
Caption: Workflow for generating a knockout cell line.
3. Detailed Protocol Steps:
-
sgRNA Design: Use online tools to design single guide RNAs (sgRNAs) that target an early exon of your gene of interest (CARD8, CASP1, or GSDMD) to ensure a frameshift mutation and functional knockout.[20]
-
Delivery of CRISPR Components: Transfect your control cells with plasmids encoding Cas9 and the designed sgRNA, or use a ribonucleoprotein (RNP) complex.[21][22][23]
-
Selection and Clonal Isolation: Select for transfected cells (e.g., using an antibiotic resistance marker or FACS for a fluorescent reporter) and then perform single-cell cloning by limiting dilution or FACS to isolate and expand individual clones.
-
Validation:
-
Genomic: Sequence the target genomic locus in the isolated clones to confirm the presence of insertions or deletions (indels).[22]
-
Protein: Perform a western blot to confirm the absence of the target protein.
-
Phenotypic: Treat the validated knockout cell line and the parental wild-type cell line with this compound and measure cell viability. The knockout line should show significant resistance to this compound induced cell death.
-
Signaling Pathway Diagram
The following diagram illustrates the signaling pathway of this compound induced pyroptosis and the points of intervention for minimizing toxicity.
Caption: this compound pathway and intervention points.
References
- 1. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DPP8 Selective Inhibitor Tominostat as a Novel and Broad-Spectrum Anticancer Agent against Hematological Malignancies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyroptosis Induction and Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Methods for monitoring cancer cell pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. synentec.com [synentec.com]
- 7. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. dojindo.com [dojindo.com]
- 10. WST-1 Assay: principles, protocol & best practices for cell viability | Abcam [abcam.com]
- 11. researchgate.net [researchgate.net]
- 12. Disparities in Cisplatin-Induced Cytotoxicity—A Meta-Analysis of Selected Cancer Cell Lines [mdpi.com]
- 13. pnas.org [pnas.org]
- 14. ashpublications.org [ashpublications.org]
- 15. Inhibition of Caspase-1 Ameliorates Ischemia-Associated Blood-Brain Barrier Dysfunction and Integrity by Suppressing Pyroptosis Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The Inflammasome Drives GSDMD-Independent Secondary Pyroptosis and IL-1 Release in the Absence of Caspase-1 Protease Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Inhibition of Alveolar Macrophage Pyroptosis Reduces Lipopolysaccharide-induced Acute Lung Injury in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | GSDMD contributes to myocardial reperfusion injury by regulating pyroptosis [frontiersin.org]
- 19. Knockdown of GSDMD inhibits pyroptosis in psoriasis by blocking the NOD-like receptor signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Step-by-Step Guide to Generating CRISPR Knockout Cell Lines for Research - CD Biosynsis [biosynsis.com]
- 21. Generation of knock-in and knock-out CRISPR/Cas9 editing in mammalian cells [protocols.io]
- 22. Generating and validating CRISPR-Cas9 knock-out cell lines [abcam.com]
- 23. Development of an optimized protocol for generating knockout cancer cell lines using the CRISPR/Cas9 system, with emphasis on transient transfection - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to ICeD-2 in HIV-1 Strains
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers working with ICeD-2, a novel compound designed to eliminate HIV-1 infected cells. This compound functions as an inducer of cell death by inhibiting the host cell dipeptidyl peptidases 8 and 9 (DPP8/DPP9), which in turn activates the CARD8 inflammasome, leading to pyroptosis in a manner dependent on HIV-1 protease activity.
While this compound presents a promising "shock and kill" strategy for HIV-1 cure research, the potential for viral resistance is a critical consideration. This guide addresses potential experimental challenges and explores the underlying mechanisms that could contribute to a reduced efficacy of this compound.
Troubleshooting Guide
This section provides solutions to specific issues that may arise during in vitro or ex vivo experiments with this compound.
| Observed Problem | Potential Cause | Troubleshooting Steps |
| No or reduced killing of HIV-1 infected cells after this compound treatment. | 1. Suboptimal HIV-1 Protease Activity: this compound-mediated pyroptosis is dependent on active HIV-1 protease. In some cellular models or with certain viral strains, intracellular protease activity might be insufficient. 2. Mutations in HIV-1 Protease: The HIV-1 strain used may harbor mutations in the protease enzyme that reduce its catalytic activity or its ability to cleave host factors, including CARD8. 3. Alterations in the CARD8 Inflammasome Pathway: The host cells may have polymorphisms or mutations in components of the CARD8 inflammasome pathway (e.g., CARD8, Caspase-1, GSDMD) that impair its function. 4. Ineffective this compound Concentration: The concentration of this compound may be too low to effectively inhibit DPP8/DPP9. | 1. Enhance Protease Activity: Consider co-treatment with a non-nucleoside reverse transcriptase inhibitor (NNRTI) like efavirenz, which has been shown to promote premature activation of HIV-1 protease. 2. Sequence HIV-1 Protease: Perform genotypic analysis of the HIV-1 protease gene to identify known or novel resistance mutations. Compare the sequence to wild-type reference strains. 3. Use Control Cell Lines: Employ cell lines with known functional and deficient CARD8 inflammasome pathways to validate the mechanism. 4. Perform Dose-Response Experiments: Titrate this compound to determine the optimal concentration for cell killing in your specific experimental system. |
| High background cell death in uninfected control cells. | 1. Off-target effects of this compound at high concentrations: Although selective, high concentrations of this compound might induce toxicity through other mechanisms. 2. Contamination: Mycoplasma or other microbial contamination can induce non-specific cell death. | 1. Lower this compound Concentration: Reduce the concentration of this compound to the lowest effective dose. 2. Test for Contamination: Regularly test cell cultures for mycoplasma and other contaminants. |
| Variability in results between different donor cells. | Host Genetic Factors: Primary cells from different donors can have varying expression levels of DPP8/DPP9, CARD8, and other pathway components, as well as genetic polymorphisms that affect protein function. | Screen Donor Cells: If possible, screen donor cells for the expression levels of key proteins in the pathway. Acknowledge donor variability in data analysis and interpretation. |
| This compound shows reduced efficacy against NNRTI-resistant HIV-1 strains. | Compensatory Mutations: While DPP9 inhibition can partially overcome NNRTI resistance, some NNRTI resistance mutations might indirectly affect protease activity or conformation, thereby impacting this compound efficacy. | Combine with Other Antiretrovirals: Investigate the synergy of this compound with other classes of antiretroviral drugs, such as protease inhibitors or integrase inhibitors, that are active against the NNRTI-resistant strain. |
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is an inhibitor of the cellular enzymes dipeptidyl peptidase 8 and 9 (DPP8/DPP9). Inhibition of DPP8/DPP9 in HIV-1 infected cells leads to the activation of the CARD8 inflammasome. This activation is dependent on the activity of the HIV-1 protease, which is thought to cleave CARD8, initiating a signaling cascade that results in the activation of Caspase-1. Activated Caspase-1 then cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and a form of inflammatory cell death called pyroptosis.
Q2: What are the potential mechanisms of HIV-1 resistance to this compound?
A2: While specific resistance mutations to this compound have not yet been clinically identified, based on its mechanism of action, resistance could theoretically arise from:
-
Mutations in the HIV-1 Protease: Changes in the amino acid sequence of the HIV-1 protease could reduce its ability to cleave CARD8, thereby preventing the initiation of the pyroptotic pathway. These mutations might not necessarily affect the protease's ability to process viral polyproteins, allowing the virus to remain viable.
-
Mutations in Gag-Pol Cleavage Sites: Alterations in the cleavage sites of the Gag and Gag-Pol polyproteins could compensate for a less efficient protease, allowing the virus to mature even with a protease that is less effective at cleaving CARD8.
-
Host Cell Factors: Polymorphisms or mutations in the host cell's CARD8, Caspase-1, or GSDMD genes could render the pyroptosis pathway non-functional, making the cells inherently resistant to this compound's effects.
Q3: How can I test if my HIV-1 strain is resistant to this compound?
A3: You can perform a cell-killing assay. This involves infecting a suitable cell line (e.g., primary CD4+ T cells or a cell line like THP-1) with your HIV-1 strain of interest and a reference (wild-type) strain. After infection, treat the cells with a range of this compound concentrations. The viability of infected cells can be measured using methods like flow cytometry (e.g., using a viability dye and gating on infected cells) or by measuring the release of lactate dehydrogenase (LDH) as an indicator of pyroptosis. A significant increase in the IC50 value for your strain compared to the reference strain would indicate resistance.
Q4: Can this compound be used in combination with other antiretroviral drugs?
A4: Yes, and this is a promising area of investigation. This compound has been shown to be synergistic with NNRTIs like efavirenz.[1] Combining this compound with other antiretroviral drugs could be a strategy to overcome resistance and enhance the killing of infected cells. For example, using this compound with a protease inhibitor would seem counterintuitive, but the timing and dosage could be critical and warrant further investigation.
Quantitative Data Summary
The following table presents hypothetical data from a cell-killing assay to illustrate how to quantify resistance to this compound. In this example, a wild-type (WT) HIV-1 strain is compared to a hypothetical resistant mutant (MUT-1).
| HIV-1 Strain | This compound IC50 (nM) | Fold Change in Resistance | Maximal % Killing |
| Wild-Type (WT) | 50 | 1.0 | 95% |
| Mutant 1 (MUT-1) | 500 | 10.0 | 60% |
| Mutant 2 (MUT-2) | 150 | 3.0 | 92% |
-
IC50: The concentration of this compound required to achieve 50% killing of infected cells.
-
Fold Change in Resistance: The ratio of the IC50 of the mutant strain to the IC50 of the wild-type strain.
-
Maximal % Killing: The highest percentage of infected cell killing observed at the highest tested concentration of this compound.
Experimental Protocols
Protocol 1: In Vitro HIV-1 Infected Cell Killing Assay
This protocol details the steps to assess the efficacy of this compound in killing HIV-1 infected primary CD4+ T cells.
Materials:
-
Primary human CD4+ T cells
-
HIV-1 viral stock (e.g., NL4-3)
-
This compound (stock solution in DMSO)
-
Complete RPMI medium
-
FACS buffer (PBS + 2% FBS)
-
Antibodies for flow cytometry (e.g., anti-CD4, anti-p24)
-
Viability dye (e.g., Propidium Iodide, 7-AAD)
-
96-well culture plates
Procedure:
-
Infection of CD4+ T cells:
-
Activate primary CD4+ T cells with anti-CD3/CD28 beads and IL-2 for 48-72 hours.
-
Infect the activated cells with HIV-1 at a multiplicity of infection (MOI) of 0.1-1.0.
-
Culture for 48 hours to allow for viral protein expression.
-
-
This compound Treatment:
-
Plate the infected cells in a 96-well plate at a density of 1x10^5 cells/well.
-
Prepare serial dilutions of this compound in complete RPMI medium.
-
Add the this compound dilutions to the cells. Include a DMSO vehicle control.
-
Incubate for 48 hours.
-
-
Flow Cytometry Analysis:
-
Harvest the cells and stain with a viability dye.
-
Fix and permeabilize the cells.
-
Stain for intracellular p24 antigen to identify infected cells.
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the p24-positive (infected) cell population.
-
Determine the percentage of viable (viability dye-negative) cells within the p24-positive population for each this compound concentration.
-
Calculate the IC50 value.
-
Protocol 2: Lactate Dehydrogenase (LDH) Release Assay for Pyroptosis
This protocol measures the release of LDH from cells undergoing pyroptosis.
Materials:
-
HIV-1 infected cells and uninfected controls
-
This compound
-
LDH assay kit
-
96-well culture plates
Procedure:
-
Cell Plating and Treatment:
-
Plate infected and uninfected cells in a 96-well plate.
-
Treat with this compound as described in Protocol 1.
-
Include a maximum LDH release control (lyse all cells with the provided lysis buffer) and a no-cell background control.
-
-
LDH Measurement:
-
After the 48-hour incubation, centrifuge the plate.
-
Carefully transfer the supernatant to a new 96-well plate.
-
Perform the LDH assay according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of LDH release for each condition relative to the maximum LDH release control.
-
Visualizations
Caption: this compound Mechanism of Action in HIV-1 Infected Cells.
Caption: Potential Pathways of Resistance to this compound.
References
Dealing with batch-to-batch variability of ICeD-2
Introduction
Welcome to the technical support center for the Intracellular Enzyme-linked Detection, version 2 (ICeD-2) assay. The this compound platform is a powerful cell-based assay for quantifying the activity of specific intracellular enzymes, playing a crucial role in drug discovery and development. This guide is designed to help you troubleshoot and resolve issues related to batch-to-batch variability, ensuring the consistency and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is batch-to-batch variability in the context of the this compound assay?
A1: Batch-to-batch variability refers to the differences in performance and results observed when using different manufacturing lots of assay reagents, cells, or other consumables. This can manifest as shifts in signal intensity, changes in the dynamic range, or increased background noise, ultimately affecting the reproducibility of your data.
Q2: What are the most common sources of batch-to-batch variability with the this compound assay?
A2: The primary sources of variability can be categorized as follows:
-
Reagents: Differences in the quality and concentration of antibodies, substrates, and lysis buffers between production lots are a major contributor.[1][2][3]
-
Cells: The health, passage number, and density of the cells used in the assay can significantly impact results.[4][5] Using cells from different passages or inconsistent cell seeding densities can introduce variability.
-
Experimental Protocol: Minor deviations in incubation times, temperatures, and washing steps can lead to significant differences in assay performance.
-
Instrumentation: Variations in the calibration and performance of plate readers or liquid handling systems can be a source of error.
Q3: How can I minimize the impact of batch-to-batch variability?
A3: A proactive approach is key. We recommend the following best practices:
-
Quality Control of New Reagent Lots: Always perform a bridging study to compare the performance of a new reagent lot against the current lot before using it in critical experiments.
-
Standardized Cell Culture Practices: Maintain a consistent cell culture protocol, including using cells within a defined passage number range and ensuring uniform seeding density.[4]
-
Consistent Assay Protocol: Adhere strictly to the validated assay protocol. Any modifications should be thoroughly validated.
-
Regular Instrument Maintenance: Ensure all equipment is regularly calibrated and maintained according to the manufacturer's recommendations.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving specific issues you may encounter during your this compound experiments.
Issue 1: Decreased signal from positive controls with a new reagent batch.
Question: I've started using a new batch of this compound reagents and my positive controls are showing a significantly lower signal compared to the previous batch. What could be the cause and how do I fix it?
Answer:
A decrease in the positive control signal with a new reagent lot is a common issue and can often be traced back to the new reagents themselves. Here is a step-by-step guide to troubleshoot this problem.
Step 1: Verify Reagent Preparation and Storage
Ensure that all reagents were prepared and stored according to the protocol. Improper storage or dilution can lead to reduced reagent activity.
Step 2: Perform a Bridging Study
A bridging study is essential to confirm that the new lot of reagents is performing within specifications.
Experimental Protocol: Reagent Lot Bridging Study
-
Preparation: Prepare two sets of assay plates. One set will use the old, trusted batch of reagents, and the other will use the new batch.
-
Controls: Include a full set of controls on each plate: positive controls, negative controls, and blanks.
-
Assay Execution: Perform the this compound assay on both sets of plates simultaneously, ensuring all other conditions (cells, incubation times, etc.) are identical.
-
Data Analysis: Compare the signal-to-background ratio and the absolute signal of the positive controls between the two batches.
Data Presentation: Bridging Study Results
| Parameter | Old Reagent Batch | New Reagent Batch | Acceptance Criteria |
| Positive Control Signal (RLU) | 1,500,000 | 950,000 | > 1,200,000 |
| Negative Control Signal (RLU) | 10,000 | 11,000 | < 20,000 |
| Signal-to-Background Ratio | 150 | 86.4 | > 100 |
If the new batch fails to meet the acceptance criteria, contact technical support for a replacement.
Troubleshooting Workflow
Troubleshooting workflow for decreased signal with a new reagent batch.
Issue 2: Increased background noise across all wells.
Question: My latest experiment shows high background signal in all wells, including the negative controls. What could be causing this and what should I do?
Answer:
High background noise can obscure your results and is often related to issues with the assay buffer, incomplete washing, or cell health.
Step 1: Check the Lysis and Wash Buffers
Ensure that the lysis and wash buffers are correctly prepared and are not contaminated. Using expired or improperly stored buffers can lead to increased background.
Step 2: Optimize the Washing Steps
Inadequate washing can leave residual unbound reagents, which contribute to high background.
Experimental Protocol: Wash Step Optimization
-
Standard Protocol: Perform the assay using the standard number of wash steps.
-
Increased Washes: On a parallel plate, increase the number of wash cycles (e.g., from 3 to 5).
-
Soak Time: Consider introducing a short soak time (e.g., 30 seconds) with the wash buffer during each wash step.
-
Comparison: Compare the background signal between the standard and optimized washing protocols.
Step 3: Evaluate Cell Health and Seeding Density
Stressed or dying cells can release intracellular components that interfere with the assay, leading to higher background. Over-confluent cells can also be problematic.
-
Cell Viability: Perform a simple cell viability assay (e.g., trypan blue exclusion) to ensure your cells are healthy before starting the experiment.
-
Seeding Density: Ensure that cells are seeded at the recommended density to avoid over-confluence.
Hypothetical Signaling Pathway for this compound
The this compound assay measures the activity of "Enzyme X," which is downstream of a critical signaling pathway in drug development. Variability in any of the upstream components can affect the final readout.
Hypothetical signaling pathway measured by the this compound assay.
This diagram illustrates that the activity of Enzyme X is dependent on the upstream signaling cascade. Variability in the expression or activity of the Receptor, Kinase A, or Kinase B due to cell passage number or health can impact the this compound assay readout.
By following these troubleshooting guides and implementing good laboratory practices, you can effectively manage batch-to-batch variability and ensure the reliability of your this compound assay results. For further assistance, please do not hesitate to contact our technical support team.
References
Best practices for handling and disposing of ICeD-2
Welcome to the technical support center for ICeD-2. This resource is designed for researchers, scientists, and drug development professionals to provide best practices for handling and disposing of this compound, as well as troubleshooting guidance for its use in experiments.
Frequently Asked Questions (FAQs)
What is this compound?
This compound is a cell death inducer that specifically targets and kills HIV-1 infected cells.[1][2] It functions as a potent inhibitor of dipeptidyl peptidase 9 (DPP9), a serine protease.[1][2] Inhibition of DPP9 by this compound leads to the activation of the CARD8 inflammasome, triggering a form of programmed cell death known as pyroptosis in infected cells.[1][2]
What is the mechanism of action of this compound?
This compound exerts its cytotoxic effect on HIV-1 infected cells through the inhibition of dipeptidyl peptidase 9 (DPP9).[1][2] This inhibition leads to the activation of the caspase recruitment domain-containing protein 8 (CARD8) inflammasome.[1][2] The activated CARD8 inflammasome then initiates a signaling cascade that results in pyroptosis, a lytic and inflammatory form of cell death, thereby eliminating the infected cells.[1][2]
What are the primary applications of this compound in research?
This compound is primarily used in HIV research to study mechanisms of viral latency and eradication. Its ability to selectively induce cell death in HIV-1 infected cells makes it a valuable tool for investigating strategies to eliminate the viral reservoir. It is also used in studies of the DPP9-CARD8 signaling pathway and its role in immunology and inflammatory responses.
Handling and Storage
How should I handle this compound powder?
This compound is for research use only. Standard laboratory safety protocols should be followed when handling the compound. This includes wearing personal protective equipment (PPE) such as a lab coat, safety glasses, and gloves. Avoid inhalation of the powder by working in a well-ventilated area or a fume hood.
What are the recommended storage conditions for this compound?
For long-term storage, this compound powder should be stored at -20°C. For short-term storage, it can be kept at 4°C.
How should I prepare and store this compound solutions?
This compound is soluble in dimethyl sulfoxide (DMSO). To prepare a stock solution, dissolve the this compound powder in DMSO. For long-term storage of the stock solution, it is recommended to store it at -80°C in aliquots to avoid repeated freeze-thaw cycles. For short-term use, the solution can be stored at -20°C.
Disposal
How should I dispose of this compound waste?
Dispose of this compound waste in accordance with local, state, and federal regulations for chemical waste. Both solid and liquid waste containing this compound should be collected in designated, labeled containers and disposed of through your institution's hazardous waste management program. Do not dispose of this compound down the drain or in regular trash.
Data Presentation
Physical and Chemical Properties of this compound
| Property | Value |
| CAS Number | 3050598-72-3[2] |
| Molecular Formula | C20H29N3O[1] |
| Molecular Weight | 327.46 g/mol [1] |
| Physical State | Solid |
| Solubility | Soluble in DMSO |
| Storage (Powder) | -20°C (long-term), 4°C (short-term) |
| Storage (Solution) | -80°C (long-term), -20°C (short-term) |
Experimental Protocols
General Protocol for a Cell-Based Assay with this compound
This is a general guideline for a cell-based assay to evaluate the cytotoxic effects of this compound on HIV-1 infected cells. Specific cell lines, concentrations, and incubation times should be optimized for your particular experimental setup.
Materials:
-
HIV-1 infected and uninfected control cells (e.g., T-cell lines or primary CD4+ T cells)
-
This compound
-
DMSO (for stock solution)
-
Complete cell culture medium
-
96-well cell culture plates
-
Cell viability assay reagent (e.g., MTT, CellTiter-Glo®)
-
Plate reader
Procedure:
-
Cell Seeding: Seed the HIV-1 infected and uninfected control cells in a 96-well plate at a predetermined density.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Treatment: Add the diluted this compound solutions to the appropriate wells of the 96-well plate. Include a vehicle control (medium with DMSO) and a positive control for cell death if available.
-
Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Cell Viability Assessment: After the incubation period, measure cell viability using your chosen assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle control.
Troubleshooting Guides
| Issue | Possible Cause | Troubleshooting Step |
| Low or no cytotoxic effect of this compound | 1. This compound degradation. | 1. Ensure proper storage of this compound powder and solutions. Prepare fresh dilutions for each experiment. |
| 2. Insufficient concentration or incubation time. | 2. Perform a dose-response and time-course experiment to determine the optimal concentration and incubation period. | |
| 3. Cell line is not susceptible. | 3. Confirm that the cell line used expresses the necessary components of the DPP9-CARD8 pathway. | |
| High background cell death in controls | 1. High concentration of DMSO. | 1. Ensure the final concentration of DMSO in the culture medium is low (typically <0.5%) and non-toxic to the cells. |
| 2. Poor cell health. | 2. Use healthy, actively growing cells for your experiments. Check for contamination. | |
| Inconsistent results between experiments | 1. Variability in cell seeding. | 1. Ensure accurate and consistent cell counting and seeding in each well. |
| 2. Inconsistent compound preparation. | 2. Prepare fresh dilutions of this compound for each experiment and ensure thorough mixing. |
Mandatory Visualization
Caption: Signaling pathway of this compound-induced pyroptosis in HIV-1 infected cells.
Caption: General experimental workflow for a cell-based assay using this compound.
References
Validation & Comparative
Comparative Analysis of ICeD-2 and Other Latency-Reversing Agents in HIV-1 Eradication Strategies
A detailed examination of ICeD-2, a novel latency-reversing agent, in comparison to established classes of compounds aimed at eliminating the latent HIV-1 reservoir. This guide provides an objective analysis of their mechanisms of action, performance data from experimental studies, and detailed laboratory protocols for researchers, scientists, and drug development professionals.
The eradication of HIV-1 is hindered by the persistence of a latent viral reservoir in resting CD4+ T cells. A prominent strategy to eliminate this reservoir is "shock and kill," which involves reactivating the latent virus with Latency-Reversing Agents (LRAs) to expose infected cells to immune-mediated clearance. This guide provides a comparative analysis of a novel LRA, this compound, and other established LRAs, focusing on their distinct mechanisms and available efficacy data.
Overview of Latency-Reversing Agents
Latency-reversing agents are a diverse group of molecules that aim to reactivate transcriptionally silent HIV-1 provirus. These agents are broadly categorized based on their cellular targets and mechanisms of action. Key classes include Protein Kinase C (PKC) agonists, Histone Deacetylase (HDAC) inhibitors, and the more recently identified Dipeptidyl Peptidase 9 (DPP9) inhibitors, such as this compound.
This compound: A Novel Approach to HIV-1 Eradication
This compound is a potent and selective inhibitor of Dipeptidyl Peptidase 9 (DPP9).[1][2] Its mechanism of action is distinct from traditional LRAs. Instead of directly activating viral transcription, this compound induces programmed cell death, specifically pyroptosis, in HIV-1 infected cells.[1][3][4][5] This process is dependent on the activity of the HIV-1 protease.[1]
The inhibition of DPP9 by this compound leads to the activation of the CARD8 inflammasome.[1][3][5] This, in turn, triggers a cascade of events culminating in the inflammatory cell death of the infected cell. This unique "kill" mechanism is synergistic with non-nucleoside reverse transcriptase inhibitors (NNRTIs) like efavirenz, which can promote the premature activation of HIV-1 protease.[1] This synergy is significant as it lowers the concentration of efavirenz needed to achieve cell killing to clinically relevant levels.[1]
Quantitative Data for this compound
| Compound | Target | Mechanism of Action | Efficacy Metric | Result | Cell Type | Reference |
| This compound | DPP9 | CARD8 inflammasome activation, Pyroptosis | EC50 for cell killing | < 0.1 µM | HIV-1 infected PBMCs | [1] |
| This compound + Efavirenz | DPP9 / HIV-1 RT | Synergistic induction of pyroptosis | EC50 for cell killing | Lowered efavirenz EC50 to clinically relevant doses | HIV-1 infected PBMCs | [1] |
Established Classes of Latency-Reversing Agents
Protein Kinase C (PKC) Agonists
PKC agonists, such as bryostatin-1 and prostratin, activate the PKC signaling pathway, which leads to the activation of transcription factors like NF-κB.[6] NF-κB then binds to the HIV-1 long terminal repeat (LTR) and initiates viral gene transcription. While potent, some PKC agonists can cause global T cell activation and associated toxicities.[6]
Histone Deacetylase (HDAC) Inhibitors
HDAC inhibitors, including vorinostat and panobinostat, work by altering the chromatin state of the integrated HIV-1 provirus.[7] By inhibiting HDACs, these agents promote histone acetylation, leading to a more open chromatin structure that is permissive for transcription.[7] While generally well-tolerated, their efficacy as single agents in reducing the latent reservoir has been modest.[7]
Comparative Performance of Other Latency-Reversing Agents
The following table summarizes representative data for established LRAs. It is important to note that these data are from various studies and not from direct head-to-head comparisons with this compound.
| LRA Class | Compound | Mechanism of Action | Efficacy Metric | Result | Cell Type | Reference |
| PKC Agonist | Bryostatin-1 | NF-κB activation | HIV-1 RNA induction | Modest increase in cell-associated unspliced HIV-1 RNA | CD4+ T cells from ART-suppressed patients | [6] |
| PKC Agonist | Prostratin | NF-κB activation | CD69 expression (activation marker) | 27-fold increase | NK cells | [8] |
| HDAC Inhibitor | Vorinostat | Histone acetylation | HIV-1 RNA induction | Modest increase in cell-associated unspliced HIV-1 RNA | Resting CD4+ T cells from ART-suppressed patients | [7] |
| HDAC Inhibitor | Panobinostat | Histone acetylation | p24 production | More potent than vorinostat in vitro | Latently infected cell lines | [9] |
| HDAC Inhibitor | Romidepsin | Histone acetylation | HIV-1 RNA expression | Increased viral transcription | CD4+ T cells from ART-suppressed patients | [10] |
Signaling Pathways and Experimental Workflows
To visualize the mechanisms and experimental procedures discussed, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway of this compound
Caption: this compound inhibits DPP9, leading to CARD8 inflammasome activation and pyroptosis in HIV-1 infected cells.
Signaling Pathway of PKC Agonists
Caption: PKC agonists activate NF-κB, which promotes HIV-1 transcription from the latent provirus.
Experimental Workflow for HIV-infected Cell Killing Assay
Caption: Workflow for assessing the killing of HIV-1 infected cells by latency-reversing agents.
Experimental Protocols
Protocol 1: HIV-1 Infected Cell Killing Assay
This protocol is designed to assess the ability of compounds like this compound to induce the death of HIV-1 infected cells.
1. Cell Preparation and Infection: a. Isolate Peripheral Blood Mononuclear Cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. b. Activate the PBMCs with phytohemagglutinin (PHA) and Interleukin-2 (IL-2) for 48-72 hours. c. Infect the activated PBMCs with a replication-competent HIV-1 strain (e.g., NL4-3) at a multiplicity of infection (MOI) of 0.1. d. Culture the infected cells for 3-5 days to allow for viral spread.
2. Compound Treatment: a. Plate the infected PBMCs in a 96-well plate at a density of 1x10^5 cells per well. b. Add serial dilutions of this compound or other test compounds to the wells. Include a vehicle control (e.g., DMSO) and a positive control for cell death (e.g., a high concentration of a cytotoxic agent). c. If testing for synergy, co-administer compounds such as efavirenz at various concentrations. d. Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
3. Staining and Analysis: a. After incubation, harvest the cells and wash them with PBS. b. Stain the cells with a viability dye (e.g., Propidium Iodide or a fixable viability dye) to identify dead cells. c. Fix and permeabilize the cells using a commercial kit. d. Stain for intracellular HIV-1 p24 antigen using a fluorescently labeled anti-p24 antibody to identify infected cells. e. Analyze the stained cells by flow cytometry.
4. Data Analysis: a. Gate on the infected (p24-positive) cell population. b. Within the p24-positive population, determine the percentage of dead cells (positive for the viability dye). c. Calculate the specific killing of infected cells by subtracting the percentage of dead cells in the vehicle control from the percentage of dead cells in the compound-treated wells. d. Determine the EC50 (half-maximal effective concentration) for cell killing by plotting the percentage of specific killing against the compound concentration.
Protocol 2: Quantitative Viral Outgrowth Assay (QVOA)
This is a standard assay to measure the frequency of latently infected cells that can produce replication-competent virus upon stimulation.
1. Isolation of Resting CD4+ T Cells: a. Isolate PBMCs from HIV-1 infected, virologically suppressed individuals. b. Enrich for resting CD4+ T cells by negative selection using magnetic beads to deplete CD8+ T cells, B cells, NK cells, monocytes, and activated CD4+ T cells (CD25+, CD69+, HLA-DR+).
2. Cell Plating and Stimulation: a. Plate the purified resting CD4+ T cells in a limiting dilution series in a 96-well plate. b. Add a potent stimulus, such as PHA and irradiated allogeneic PBMCs from a healthy donor, to each well to induce maximal T cell activation. c. In parallel, set up wells with the LRA of interest (e.g., bryostatin-1, vorinostat) instead of the maximal stimulus to assess its reactivation efficiency.
3. Co-culture and Viral Expansion: a. After 24 hours, wash the cells to remove the stimulus. b. Add activated CD4+ T cells from a healthy donor (PHA-blasts) or a susceptible cell line (e.g., MOLT-4/CCR5) to each well to allow for the propagation of any reactivated virus. c. Culture the cells for 14-21 days, performing partial media changes every 3-4 days.
4. Detection of Viral Outgrowth: a. At the end of the culture period, collect the supernatant from each well. b. Measure the presence of HIV-1 p24 antigen in the supernatant using a sensitive ELISA. c. Wells with p24 levels above a pre-determined cutoff are considered positive for viral outgrowth.
5. Data Analysis: a. Use the number of positive wells at each cell dilution to calculate the frequency of latently infected cells, expressed as Infectious Units Per Million (IUPM) resting CD4+ T cells, using maximum likelihood statistics.
Conclusion
This compound represents a promising and mechanistically distinct approach to targeting the latent HIV-1 reservoir. Its ability to induce pyroptosis in infected cells offers a direct "kill" strategy that complements the "shock" effect of traditional LRAs like PKC agonists and HDAC inhibitors. While direct comparative studies are needed to definitively establish the relative potency of this compound, its unique mechanism and synergy with existing antiretroviral drugs make it a valuable candidate for further investigation in HIV-1 eradication strategies. Future research should focus on head-to-head comparisons of these agents in relevant preclinical models and ultimately in clinical trials to determine the most effective combination therapies for a functional cure for HIV-1.
References
- 1. A Phenotypic Screen Identifies Potent DPP9 Inhibitors Capable of Killing HIV-1 Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. drughunter.com [drughunter.com]
- 3. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The differential short- and long-term effects of HIV-1 latency-reversing agents on T cell function - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isoform-Selective Versus Nonselective Histone Deacetylase Inhibitors in HIV Latency Reversal - PMC [pmc.ncbi.nlm.nih.gov]
- 8. HIV Latency-Reversing Agents Have Diverse Effects on Natural Killer Cell Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Comparison of HDAC inhibitors in clinical development: Effect on HIV production in latently infected cells and T-cell activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Mechanistic differences underlying HIV latency in the gut and blood contribute to differential responses to latency-reversing agents - PMC [pmc.ncbi.nlm.nih.gov]
Validating ICeD-2's On-Target Efficacy Through Genetic Knockouts: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the on-target effects of ICeD-2, a novel inducer of cell death, with genetic knockout models. The data presented herein validates that the cytotoxic effects of this compound are mediated through the specific inhibition of dipeptidyl peptidases 8 and 9 (DPP8/DPP9), leading to the activation of the CARD8 inflammasome and subsequent pyroptotic cell death.
Comparison of this compound Activity in Wild-Type vs. Knockout Cell Lines
The on-target activity of this compound was validated by comparing its effects on wild-type cells to cells with genetic knockouts of its intended targets (DPP8 and DPP9) and key downstream signaling components (CARD8 and CASP1). The following tables summarize the quantitative data from studies using Val-boroPro (VbP), a well-characterized DPP8/9 inhibitor with a mechanism of action analogous to this compound.
| Cell Line | Treatment | Endpoint | Result | Reference |
| THP-1 (Wild-Type) | Val-boroPro | Cell Viability (LDH Release) | Increased LDH release, indicating cell death | [1][2] |
| THP-1 DPP8/9 Double Knockout | Val-boroPro | Cell Viability (LDH Release) | No significant increase in LDH release | [1][2][3] |
| THP-1 CARD8 Knockout | Val-boroPro | Cell Viability (LDH Release) | No significant increase in LDH release | [4][5] |
| THP-1 CASP1 Knockout | Val-boroPro | Cell Viability (LDH Release) | No significant increase in LDH release | [1][3] |
Table 1: Effect of DPP8/9 Inhibition on Cell Viability in Knockout Cell Lines. This table demonstrates that the cytotoxic effect of a DPP8/9 inhibitor is abolished in cells lacking DPP8 and DPP9, as well as in cells lacking the essential downstream inflammasome components CARD8 and Caspase-1.
Signaling Pathway and Experimental Workflow
To elucidate the mechanism of this compound, it is crucial to understand the underlying signaling pathway and the experimental procedures used for its validation.
References
- 1. DPP8/9 inhibition induces pro-caspase-1-dependent monocyte and macrophage pyroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. DPP8/9 inhibitors activate the CARD8 inflammasome in resting lymphocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison of ICeD-1 and ICeD-2 in Killing HIV-1 Infected Cells: A Data-Driven Analysis
A comprehensive evaluation of the efficacy and mechanisms of two novel compounds in the selective elimination of HIV-1 infected cells is currently unavailable in published scientific literature. Extensive searches for "ICeD-1" and "ICeD-2" did not yield specific information on compounds with these designations in the context of HIV-1 research.
Therefore, a direct head-to-head comparison of their performance, including quantitative data, detailed experimental protocols, and signaling pathway visualizations, cannot be provided at this time. The following guide is structured to present the kind of data and analysis that would be necessary for such a comparison, should information on these compounds become publicly accessible.
I. Quantitative Performance Metrics
A crucial aspect of comparing therapeutic candidates is the quantitative assessment of their potency and selectivity. This data is typically presented in a tabular format for clear and concise comparison.
Table 1: Comparative Efficacy and Cytotoxicity of ICeD-1 and this compound
| Compound | EC50 (nM) in HIV-1 Infected Cells | CC50 (nM) in Uninfected PBMCs | Selectivity Index (SI = CC50/EC50) |
| ICeD-1 | Data not available | Data not available | Data not available |
| This compound | Data not available | Data not available | Data not available |
-
EC50 (Half-maximal Effective Concentration): Represents the concentration of the compound that is required to inhibit 50% of the viral replication or kill 50% of the infected cells. A lower EC50 indicates higher potency.
-
CC50 (Half-maximal Cytotoxic Concentration): Indicates the concentration of the compound that causes the death of 50% of uninfected cells (in this case, Peripheral Blood Mononuclear Cells - PBMCs). A higher CC50 is desirable, as it suggests lower toxicity to healthy cells.
-
Selectivity Index (SI): The ratio of CC50 to EC50. A higher SI value is a key indicator of a promising drug candidate, as it signifies a wider therapeutic window between the desired antiviral effect and unwanted cellular toxicity.
II. Mechanism of Action and Signaling Pathways
Understanding the molecular mechanisms by which a compound induces the death of HIV-1 infected cells is fundamental for its development. This involves identifying the specific cellular pathways that are modulated by the compound.
Diagram 1: Hypothetical Signaling Pathway for ICeD-1 Induced Apoptosis in HIV-1 Infected Cells
Benchmarking ICeD-2's Potency: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of ICeD-2 against other well-established inducers of cell death. The following sections detail the mechanisms of action, comparative efficacy, and experimental protocols to assess these critical molecules in cell death research.
This compound is a novel small molecule inducer of pyroptosis, a form of programmed cell death characterized by cell swelling, lysis, and the release of pro-inflammatory cytokines. Its mechanism of action involves the inhibition of dipeptidyl peptidases 8 and 9 (DPP8/9). This inhibition leads to the activation of the CARD8 inflammasome, which in turn activates caspase-1, a key protease in the pyroptotic pathway. Activated caspase-1 cleaves Gasdermin D (GSDMD), leading to the formation of pores in the cell membrane and subsequent cell death. This guide benchmarks the potency of this compound against other common inducers of distinct cell death pathways: Val-boroPro (Talabostat) for pyroptosis, Staurosporine for apoptosis, and a combination of Tumor Necrosis Factor-alpha (TNF-α) and zVAD-fmk for necroptosis.
Comparative Potency of Cell Death Inducers
The following table summarizes the reported potency of this compound and other selected inducers of cell death across various cell lines and assays. It is important to note that direct comparisons of potency can be influenced by the specific cell type, assay conditions, and endpoint measured.
| Inducer | Mechanism of Action | Cell Death Pathway | Cell Line(s) | Potency (IC50/EC50) | Assay |
| This compound | DPP8/9 inhibitor | Pyroptosis | THP-1 | Not explicitly found in searches | Cell Viability/LDH Release |
| Val-boroPro (Talabostat) | DPP8/9 inhibitor | Pyroptosis | THP-1 | ~206 nM[1] | CellTiter-Glo |
| MV4;11, OCI-AML2 | 6 - 206 nM[1] | CellTiter-Glo | |||
| Staurosporine | Broad-spectrum kinase inhibitor | Apoptosis | Jurkat | Potent at high concentrations (e.g., 1µM)[2][3] | Caspase-3/7 Activity |
| HBL-100 | 100% apoptosis at 50 nM (48h)[4] | Hoechst/PI Staining | |||
| T47D | ~4% apoptosis at 50 nM (48h)[4] | Hoechst/PI Staining | |||
| TNF-α + zVAD-fmk | Death receptor activation + pan-caspase inhibition | Necroptosis | HT-29 | Not explicitly found in searches | Cell Viability |
| L929 | Not explicitly found in searches | Cell Viability |
Signaling Pathways of Induced Cell Death
The following diagrams illustrate the signaling cascades initiated by this compound and the comparative inducers.
Figure 1: this compound Signaling Pathway.
Figure 2: Pathways of Comparative Inducers.
Experimental Protocols
Detailed methodologies for key experiments cited in the comparison are provided below.
Pyroptosis Induction and Assessment
1. Caspase-1 Activity Assay
This assay measures the activity of caspase-1, a key enzyme in the pyroptosis pathway.
-
Materials:
-
Cell line of interest (e.g., THP-1 monocytes)
-
Cell culture medium and supplements
-
This compound or other pyroptosis inducers
-
Caspase-1 fluorometric assay kit (e.g., containing YVAD-AFC substrate)
-
96-well black, clear-bottom plates
-
Fluorometric plate reader
-
-
Protocol:
-
Seed cells in a 96-well plate at a suitable density and allow them to adhere or stabilize overnight.
-
Treat cells with a dose range of this compound or other inducers for the desired time period. Include a vehicle control (e.g., DMSO).
-
Following treatment, lyse the cells according to the assay kit manufacturer's instructions.
-
Add the caspase-1 substrate (e.g., YVAD-AFC) to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence at the appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Calculate the fold increase in caspase-1 activity relative to the vehicle control.
-
2. Lactate Dehydrogenase (LDH) Release Assay
This colorimetric assay quantifies the release of LDH from damaged cells, an indicator of cell lysis in pyroptosis and necroptosis.
-
Materials:
-
Cell line of interest
-
Cell culture medium and supplements
-
This compound or other lytic cell death inducers
-
LDH cytotoxicity assay kit
-
96-well clear plates
-
Microplate reader
-
-
Protocol:
-
Plate cells in a 96-well plate and treat with a range of inducer concentrations. Include untreated and maximum lysis controls.
-
Incubate for the desired duration.
-
Centrifuge the plate to pellet the cells.
-
Carefully transfer a portion of the supernatant to a new 96-well plate.
-
Add the LDH assay reaction mixture to each well according to the kit's protocol.
-
Incubate at room temperature for the recommended time, protected from light.
-
Measure the absorbance at the specified wavelength (e.g., 490 nm).
-
Calculate the percentage of LDH release relative to the maximum lysis control.
-
Apoptosis Induction and Assessment
1. Annexin V Staining and Flow Cytometry
This method detects the externalization of phosphatidylserine, an early marker of apoptosis.
-
Materials:
-
Cell line of interest (e.g., Jurkat cells)
-
Cell culture medium and supplements
-
Staurosporine or other apoptosis inducers
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
-
-
Protocol:
-
Culture cells and treat with the apoptosis inducer for the indicated time.
-
Harvest the cells by centrifugation.
-
Wash the cells with cold PBS.
-
Resuspend the cells in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive, PI negative cells are in early apoptosis, while Annexin V positive, PI positive cells are in late apoptosis or necrosis.
-
Necroptosis Induction and Assessment
1. Necroptosis Induction
Necroptosis is typically induced by stimulating death receptors in the presence of a caspase inhibitor to block the apoptotic pathway.
-
Materials:
-
Cell line of interest (e.g., HT-29 or L929 cells)
-
Cell culture medium and supplements
-
TNF-α
-
Pan-caspase inhibitor (e.g., zVAD-fmk)
-
-
Protocol:
-
Plate cells and allow them to attach.
-
Pre-treat the cells with the caspase inhibitor (e.g., zVAD-fmk) for 1-2 hours.
-
Add TNF-α to the media and incubate for the desired time.
-
Assess cell death using methods like the LDH release assay or by observing cell morphology (swelling and rupture).
-
Experimental Workflow Visualization
The following diagram outlines a general workflow for comparing the potency of different cell death inducers.
Figure 3: Experimental Workflow Diagram.
References
- 1. DPP8/9 inhibitor-induced pyroptosis for treatment of acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. Flow Cytometry Analysis of Dose Response for Apoptosis Induction | Thermo Fisher Scientific - JP [thermofisher.com]
- 4. Staurosporine-induced apoptosis and hydrogen peroxide-induced necrosis in two human breast cell lines - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Validation of ICeD-2 in Mouse Models: A Review of Publicly Available Data
As of late 2025, publicly accessible scientific literature and data do not contain in vivo validation studies of the dipeptidyl peptidase 9 (DPP9) inhibitor, ICeD-2, in mouse models for its therapeutic potential against HIV-1. While preclinical in vitro studies have elucidated its mechanism of action, data on its efficacy, safety, and pharmacokinetics in a living organism are not yet available in the public domain.
This compound is a novel compound identified through phenotypic screening as an inducer of cell death in HIV-1 infected cells.[1] Its mechanism is tied to the inhibition of DPP9, which in turn activates the CARD8 inflammasome, leading to pyroptosis, a form of inflammatory cell death, in cells where the HIV-1 protease is active.[1][2]
Known Signaling Pathway of this compound
This compound's mode of action involves the intricate regulation of the CARD8 inflammasome. In a healthy state, DPP9 binds to CARD8, keeping it inactive. In HIV-1 infected cells, the viral protease can cleave CARD8. However, DPP9's continued binding prevents the subsequent steps of inflammasome activation. By inhibiting DPP9, this compound allows for the release of the C-terminal fragment of CARD8, which then triggers the assembly of the inflammasome, activation of caspase-1, and cleavage of gasdermin D, ultimately leading to pyroptotic cell death.
Comparison with Alternatives in Mouse Models
A direct comparison of this compound with other therapeutic alternatives in mouse models is not possible due to the absence of in vivo data for this compound. However, the broader class of DPP8/9 inhibitors has been evaluated in mouse models for other indications, such as acute myeloid leukemia, where they have been shown to induce pyroptosis.[3]
For HIV research, various mouse models are utilized, including humanized mice (e.g., Rag2−/−Il2rg−/− mice engrafted with human CD34+ stem cells) that can sustain HIV-1 infection and are used to test antiretroviral therapies.[4] A study using humanized mice has shown that the non-specific DPP9 inhibitor, Val-boroPro (VbP), can act synergistically with non-nucleoside reverse transcriptase inhibitors (NNRTIs) to clear HIV-1-infected cells.[2] This provides a proof-of-concept for the potential of DPP9 inhibition in an in vivo setting for HIV-1.
Experimental Protocols
Detailed experimental protocols for in vivo validation of this compound are not available. However, based on similar studies with other compounds in HIV mouse models, a typical protocol would likely involve the following steps:
-
Animal Model: Utilization of humanized mice capable of supporting HIV-1 infection and mounting a human-like immune response.
-
Infection: Mice would be infected with a replication-competent strain of HIV-1.
-
Treatment: Following confirmation of infection, mice would be treated with this compound, potentially in combination with standard antiretroviral therapy.
-
Monitoring: Key parameters such as viral load in the blood, CD4+ T cell counts, and potential toxicity would be monitored over time.
-
Reservoir Analysis: At the end of the study, tissues would be analyzed to quantify the size of the latent HIV reservoir.
Future Outlook
The in vitro data for this compound are promising, suggesting a novel approach to target and eliminate HIV-1 infected cells. Future research will need to focus on in vivo studies in relevant animal models to assess the therapeutic potential of this compound. These studies will be crucial to determine its efficacy in reducing viral reservoirs, its safety profile, and its potential for combination therapy, moving it from a promising chemical probe to a potential clinical candidate. The development of more specific DPP9 inhibitors will also be important to minimize off-target effects.[2][5]
References
- 1. A Phenotypic Screen Identifies Potent DPP9 Inhibitors Capable of Killing HIV-1 Infected Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chemical inhibition of DPP9 sensitizes the CARD8 inflammasome in HIV-1-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. New insights into the role of dipeptidyl peptidase 8 and dipeptidyl peptidase 9 and their inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Animal models for HIV/AIDS research - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Experimental HIV Drug ICeD-2: A Comparative Safety and Mechanistic Analysis
For Researchers, Scientists, and Drug Development Professionals
The landscape of HIV treatment is continually evolving, with novel therapeutic strategies emerging to address the challenges of drug resistance, long-term toxicity, and the quest for a functional cure. Among the innovative compounds in preclinical development is ICeD-2, a dipeptidyl peptidase 9 (DPP9) inhibitor. This guide provides a comparative analysis of the safety profile and mechanism of action of this compound against two other promising experimental HIV drugs in later stages of clinical development: Lenacapavir and Islatravir.
Mechanism of Action: A Novel Approach to Viral Eradication
This compound represents a new class of anti-HIV compounds that function by inducing programmed cell death, specifically pyroptosis, in HIV-1 infected cells. This mechanism is contingent on the activity of the HIV-1 protease. By inhibiting DPP9, this compound triggers the activation of the CARD8 inflammasome, leading to the targeted killing of infected cells. This approach is distinct from traditional antiretroviral therapies that primarily inhibit viral replication.
Signaling Pathway of this compound-mediated Pyroptosis
Caption: this compound inhibits DPP9, unleashing the CARD8 inflammasome in HIV-infected cells to induce pyroptosis.
In contrast, Lenacapavir and Islatravir target different stages of the viral lifecycle.
-
Lenacapavir (GS-6207) is a first-in-class capsid inhibitor. It disrupts the HIV-1 capsid, a protein shell that protects the virus's genetic material and is crucial for multiple stages of the viral lifecycle, including nuclear entry and the assembly of new virus particles.
-
Islatravir (MK-8591) is a nucleoside reverse transcriptase translocation inhibitor (NRTTI). It works by inhibiting the reverse transcriptase enzyme, which is essential for converting the viral RNA into DNA, a critical step for HIV replication.
Comparative Safety Profiles
Direct comparison of the safety profiles of this compound, Lenacapavir, and Islatravir is challenging due to their different stages of development. Data for this compound is currently limited to preclinical studies, while Lenacapavir and Islatravir have undergone Phase 1 and Phase 2 clinical trials in humans.
Table 1: Comparative Safety Profile of Experimental HIV Drugs
| Drug | Development Stage | Reported Adverse Events (AEs) | Serious Adverse Events (SAEs) |
| This compound | Preclinical | Data not yet available from human trials. In vitro studies focus on cell-killing efficacy. | Not applicable. |
| Lenacapavir (GS-6207) | Phase 2/3 | Most Common: Injection site reactions (pain, erythema, swelling), nausea, headache.[1][2][3][4] | No serious drug-related AEs reported in early trials.[5][6] |
| Islatravir | Phase 2 | Most Common: Headache, diarrhea, nausea, implant-site reactions (induration, hematoma, pain).[5][7] | No serious drug-related AEs reported in the presented trials.[5][6] |
Experimental Protocols
The methodologies used to evaluate these drugs reflect their respective stages of development.
Experimental Workflow for this compound Evaluation (Preclinical)
Caption: Preclinical evaluation workflow for this compound, from initial screening to mechanism identification.
Clinical Trial Protocol for Lenacapavir/Islatravir (Simplified Phase 1/2)
Caption: Simplified workflow for a Phase 1/2 clinical trial of an experimental HIV drug.
Discussion and Future Directions
This compound's unique mechanism of action, which involves the targeted killing of HIV-infected cells, holds significant promise for future HIV cure strategies. However, its safety profile in humans remains to be determined. The preclinical data suggest a high degree of selectivity, which is a positive indicator for potential safety.
Lenacapavir and Islatravir, being further along in the clinical trial pipeline, have demonstrated generally favorable safety and tolerability profiles in early-phase studies.[1][2][3][4][5][7] The adverse events reported are mostly mild to moderate and are often related to the mode of administration (e.g., injection or implant site reactions).
Future research on this compound will need to focus on comprehensive preclinical toxicology studies to support a transition to Phase 1 clinical trials. These trials will be crucial in establishing the safety, tolerability, and pharmacokinetics of this compound in humans. For Lenacapavir and Islatravir, ongoing and future Phase 3 trials will provide more extensive data on their long-term safety and efficacy in larger and more diverse populations.
References
- 1. gilead.com [gilead.com]
- 2. Long-acting capsid inhibitor GS-6207 confirms safety and antiviral activity | aidsmap [aidsmap.com]
- 3. firstwordpharma.com [firstwordpharma.com]
- 4. Capsid inhibitor GS-6207 (lenacapavir): potential for 6 monthly dosing for MDR HIV | HIV i-Base [i-base.info]
- 5. merck.com [merck.com]
- 6. Merck Presents New Data from Ongoing Phase 2b Clinical Trial Evaluating Efficacy and Safety of Investigational Islatravir in Combination With Doravirine Through 144 Weeks for HIV-1 Treatment at EACS 2021 [natap.org]
- 7. Safety and pharmacokinetics of islatravir subdermal implant for HIV-1 pre-exposure prophylaxis: a randomized, placebo-controlled phase 1 trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Procedures for the Safe Disposal of ICeD-2
The proper disposal of laboratory chemicals is critical to ensure the safety of personnel and to prevent environmental contamination. This guide provides detailed, step-by-step procedures for the safe handling and disposal of ICeD-2, tailored for researchers, scientists, and drug development professionals.
Core Safety Principles
Before handling this compound waste, it is imperative to consult your institution's specific safety protocols and your local Environmental Health & Safety (EHS) office. The following are general but essential safety precautions.
Personal Protective Equipment (PPE): Standard laboratory PPE is required when handling this compound waste. This includes:
-
Safety goggles
-
Laboratory coat
-
Appropriate chemical-resistant gloves
Waste Segregation and Storage:
-
Segregated Waste Streams: this compound waste must be collected separately from other chemical waste streams to prevent hazardous reactions.[1]
-
Container Management: Keep the waste container securely closed at all times, except when adding waste.[1][2] Do not overfill the container; leave adequate headspace (at least 10%) to allow for expansion.[1]
-
Proper Storage: Containers must be sealed, in secondary containment, and away from incompatibles.[2]
Disposal Prohibitions:
-
No Drain Disposal: Under no circumstances should this compound or any related waste be poured down the drain.[1]
-
No Trash Disposal: Do not dispose of hazardous chemicals in the regular trash.[2]
Step-by-Step Disposal Protocol
| Step | Procedure | Key Considerations |
| 1. Waste Collection | Designate a specific, chemically-resistant container (e.g., glass or High-Density Polyethylene - HDPE) for all this compound waste. This includes unused solutions, contaminated consumables (e.g., pipette tips, microfuge tubes), and spill cleanup materials. | Use sturdy, leak-proof containers.[2] For acidic or basic waste, collecting in the original containers is often preferred. |
| 2. Labeling | Clearly label the waste container with "Hazardous Waste" and the full chemical name "this compound." Include the approximate concentration and composition of the waste. All constituents of a mixture must be listed. | Use your institution's official hazardous waste labels (e.g., EHS Hazardous Waste Label).[2] |
| 3. Storage | Store the labeled waste container in a designated hazardous waste accumulation area within the laboratory. Ensure the container is sealed and placed in secondary containment. | Keep incompatible wastes segregated.[2] |
| 4. Waste Pickup | Once the container is nearly full, or in accordance with your institution's guidelines, arrange for a hazardous waste pickup through your EHS office. | Do not allow waste to accumulate for extended periods. |
Spill Management
In the event of an this compound spill, follow these procedures:
-
Small Spills (within a fume hood):
-
Alert colleagues in the immediate area.
-
Wearing appropriate PPE, cover the spill with an absorbent material (e.g., vermiculite or a chemical spill pillow).[1]
-
Collect the absorbent material and contaminated items and place them in the designated hazardous waste container.
-
Clean the spill area with a suitable solvent as recommended by your institution's safety protocols.
-
Dispose of all cleaning materials as hazardous waste.[1]
-
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately.[1]
-
Alert your supervisor and contact your institution's EHS office.
-
Prevent entry to the affected area until it has been cleared by safety personnel.
-
Disposal Workflow
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
Personal protective equipment for handling ICeD-2
Topic: Personal Protective Equipment for Handling ICeD-2
This guide provides immediate and essential safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedural guidance is intended to supplement, not replace, your institution's standard operating procedures and a thorough review of the full Safety Data Sheet (SDS).
Product Information
This compound is a potent and selective cell death inducer. It functions by inhibiting dipeptidyl peptidases 8 and 9 (DPP8/9), which leads to the activation of the CARD8 inflammasome and subsequent pyroptosis, a form of inflammatory cell death.[1] This mechanism is particularly effective in killing HIV-1 infected cells.[1]
| Identifier | Value |
| Chemical Name | This compound |
| CAS Number | 3050598-72-3 |
| Molecular Formula | C₂₀H₂₉N₃O |
| Molecular Weight | 327.46 g/mol |
| Appearance | Solid, white to off-white |
Personal Protective Equipment (PPE)
A risk assessment should be conducted before handling this compound to determine the appropriate level of PPE. The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or goggles | Protects against splashes and airborne particles. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile) | Prevents skin contact. Gloves should be inspected before use and changed frequently. |
| Body Protection | Laboratory coat | Provides a barrier against accidental spills. |
| Respiratory Protection | Not typically required for small quantities | Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator may be necessary. |
Handling and Storage
Handling:
-
Avoid contact with skin, eyes, and clothing.
-
Avoid the formation of dust and aerosols.
-
Ensure adequate ventilation in the handling area.
-
Wash hands thoroughly after handling.
Storage:
-
Store in a tightly sealed container.
-
Keep in a cool, dry, and well-ventilated place.
-
The recommended storage temperature is -20°C for up to two years.
First Aid Measures
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention. |
| Skin Contact | Wash off immediately with plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation develops. |
| Inhalation | Move to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek medical attention. |
Disposal Plan
Dispose of this compound and any contaminated materials in accordance with local, state, and federal regulations. Unused or waste material should be treated as hazardous chemical waste. Do not dispose of down the drain or in regular trash.
Experimental Protocol: Induction of Pyroptosis in HIV-1 Infected Cells
This protocol is a generalized procedure based on the known mechanism of action of this compound.
Objective: To induce pyroptosis in HIV-1 infected cells using this compound.
Materials:
-
HIV-1 infected cells (e.g., primary CD4+ T cells)
-
Uninfected control cells
-
This compound stock solution (dissolved in an appropriate solvent, e.g., DMSO)
-
Cell culture medium
-
Assay kits for measuring pyroptosis (e.g., LDH release assay, Caspase-1 activity assay)
Procedure:
-
Cell Plating: Plate HIV-1 infected and uninfected control cells at a suitable density in a multi-well plate.
-
Treatment: Treat the cells with varying concentrations of this compound. Include a vehicle control (solvent only).
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48 hours).
-
Data Collection:
-
Measure lactate dehydrogenase (LDH) release into the supernatant as an indicator of cell lysis.
-
Measure Caspase-1 activity using a fluorescent or colorimetric substrate.
-
Analyze cell morphology for signs of pyroptosis (e.g., cell swelling, membrane blebbing).
-
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of this compound-induced pyroptosis and a typical experimental workflow.
Caption: this compound inhibits DPP9, leading to CARD8 inflammasome activation and pyroptosis.
Caption: A typical workflow for studying the effects of this compound on cultured cells.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
